1-[2-(2-methylphenoxy)ethyl]pyrrolidine
説明
The exact mass of the compound 1-[2-(2-methylphenoxy)ethyl]pyrrolidine is 205.146664230 g/mol and the complexity rating of the compound is 177. The solubility of this chemical has been described as 19.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[2-(2-methylphenoxy)ethyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(2-methylphenoxy)ethyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12-6-2-3-7-13(12)15-11-10-14-8-4-5-9-14/h2-3,6-7H,4-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAARYBBZQCVAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198343 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
An In-Depth Technical Guide to 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, including its three-dimensional nature and capacity for stereochemical diversity, have established it as a privileged scaffold in the design of a vast array of biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific pyrrolidine derivative, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, exploring its chemical structure, synthesis, and potential therapeutic relevance.
The significance of the pyrrolidine motif is underscored by its presence in numerous natural products, alkaloids, and FDA-approved drugs.[2][3] Molecules incorporating this scaffold have demonstrated a remarkable breadth of pharmacological activities, targeting a wide range of enzymes, receptors, and signaling pathways.[2] This versatility has led to their investigation in numerous therapeutic areas, including oncology, infectious diseases, and neurology.[2][4]
This document will serve as a detailed resource for researchers and drug development professionals, offering insights into the synthesis, characterization, and potential applications of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine and related analogues.
Chemical Structure and Properties
The chemical structure of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine comprises a pyrrolidine ring linked via a two-carbon ethyl chain to a 2-methylphenoxy group.
Molecular Formula: C₁₃H₁₉NO
Key Structural Features:
-
Pyrrolidine Ring: A saturated five-membered nitrogen-containing heterocycle. This moiety can influence aqueous solubility and other physicochemical properties.[5] The nitrogen atom can act as a hydrogen bond acceptor.[5]
-
Ethyl Linker: A two-carbon chain connecting the pyrrolidine ring and the phenoxy group.
-
2-Methylphenoxy Group: A benzene ring substituted with a methyl group at the ortho position and an ether linkage to the ethyl chain.
A table summarizing the key physicochemical properties of a related compound, 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine, is provided below to offer insights into the expected characteristics of the title compound.
| Property | Value |
| Molecular Weight | 235 Da |
| LogP | 2.44 |
| Heavy Atom Count | 17 |
| Rotatable Bond Count | 6 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
Data for the related compound 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine.[6]
Synthesis and Methodologies
The synthesis of 1-[2-(substituted phenoxy)ethyl]pyrrolidine derivatives typically involves the reaction of a substituted phenol with a 1-(2-chloroethyl)pyrrolidine or a similar electrophilic pyrrolidine derivative. A general synthetic scheme is outlined below.
General Synthetic Protocol
A common method for synthesizing compounds of this class involves the Williamson ether synthesis.
Step 1: Deprotonation of the Phenol The substituted phenol (e.g., 2-methylphenol) is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) to generate the corresponding phenoxide.
Step 2: Nucleophilic Substitution The resulting phenoxide is then reacted with a 1-(2-haloethyl)pyrrolidine, typically the hydrochloride salt of 1-(2-chloroethyl)pyrrolidine, to yield the desired 1-[2-(substituted phenoxy)ethyl]pyrrolidine derivative via an Sₙ2 reaction.
The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified using techniques such as column chromatography.
Detailed Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine.
Potential Biological Activity and Therapeutic Relevance
While specific biological data for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine is not extensively available in the public domain, the broader class of 1-[2-(phenoxy)ethyl]pyrrolidine derivatives has been investigated for various pharmacological activities.
A notable example is 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (SC-22716), which was identified as a potent inhibitor of leukotriene A₄ (LTA₄) hydrolase.[7][8] LTA₄ hydrolase is a key enzyme in the biosynthesis of leukotriene B₄ (LTB₄), a pro-inflammatory mediator implicated in diseases such as inflammatory bowel disease and psoriasis.[7][8] Structure-activity relationship (SAR) studies around this scaffold have led to the identification of several potent inhibitors of LTA₄ hydrolase, some of which demonstrated good oral activity in preclinical models.[7]
Given the structural similarity, it is plausible that 1-[2-(2-methylphenoxy)ethyl]pyrrolidine could also exhibit inhibitory activity against LTA₄ hydrolase or other enzymes involved in inflammatory pathways. Further investigation into its biological profile is warranted.
The pyrrolidine scaffold itself is a key feature in compounds with a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[2][4] These derivatives often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.
Analytical Characterization
The structural elucidation and purity assessment of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine and its analogues are crucial for research and development. A combination of analytical techniques is typically employed.
Spectroscopic and Chromatographic Methods
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule. |
| Mass Spectrometry (MS) | Provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[9][10] |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the synthesized compound and for quantitative analysis.[10][11] |
| Infrared (IR) Spectroscopy | Helps to identify the functional groups present in the molecule. |
QuEChERS Sample Preparation for Biological Matrices
For the analysis of pyrrolidine derivatives in complex biological matrices, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique.[12]
Workflow for QuEChERS followed by Chromatographic Analysis:
Caption: QuEChERS sample preparation workflow for the analysis of pyrrolidine derivatives.
Conclusion
1-[2-(2-methylphenoxy)ethyl]pyrrolidine represents an interesting molecule within the broader class of pharmacologically relevant pyrrolidine derivatives. Its synthesis is achievable through established chemical methodologies, and its structural features suggest potential for biological activity, possibly in the realm of anti-inflammatory agents. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further investigation into its biological properties is necessary to fully elucidate its pharmacological profile and potential applications. The versatility of the pyrrolidine scaffold continues to make it a valuable building block in the quest for novel and effective therapeutic agents.[1][3]
References
- PharmaBlock.
- Benchchem. The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity.
- PMC. Recent insights about pyrrolidine core skeletons in pharmacology.
- Wikipedia. Pyrrolidine.
- IntechOpen. Recent Advances in the Synthesis of Pyrrolidines.
- PubMed. Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase.
- Chemspace. 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine - C14H21NO2 | CSSS00000389651.
- ACS Publications. Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase | Journal of Medicinal Chemistry.
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
-
. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- PubMed.
- EPA. (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine.
- An-Najah Staff. Synthesis and biological properties of Enantiomers of.
- Chemsrc. CAS#:937273-32-0 | 1-(2-{2-[(Allyloxy)methyl]-4-nitrophenoxy}ethyl)pyrrolidine.
- American Chemical Society. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923.
- Google Patents. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
- FDA. METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- BenchChem. A Comparative Guide to Analytical Methods for Mefenpyr-Diethyl Residue Detection.
- Sigma-Aldrich. 1-(2-Hydroxyethyl)pyrrolidine 97 2955-88-6.
- ScienceDirect. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.
- ChemicalBook.
- PubMed. Analytical characterization and rapid determination of 2-(diphenylmethyl)
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 4. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine - C14H21NO2 | CSSS00000389651 [chem-space.com]
- 7. Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Aryloxyethylamine Pharmacophore: Physicochemical Profiling and Synthetic Applications of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Pharmacological Rationale
In modern drug discovery, the design of CNS-active agents and cardiovascular modulators relies heavily on privileged scaffolds. One such structural motif is the aryloxyethylamine group, which typically features an aromatic ring connected via an ether linkage to a basic, protonable alkylamine chain.
1-[2-(2-methylphenoxy)ethyl]pyrrolidine is a highly versatile derivative within this class. It marries the steric profile of an ortho-cresol (2-methylphenol) headgroup with the conformational constraint of a pyrrolidine ring. Compounds containing this specific backbone act as high-affinity ligands for G-protein coupled receptors (GPCRs), most notably acting as 5-HT1A receptor agonists[1][2],
Physicochemical Profiling
The fundamental molecular parameters of a chemical scaffold dictate its pharmacokinetics, notably its lipophilicity and ability to cross the blood-brain barrier (BBB). Below is the self-validating physicochemical data for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine:
| Property | Value | Scientific Causality & Relevance |
| Molecular Formula | C₁₃H₁₉NO | The balanced ratio of carbon to heteroatoms yields optimal lipophilicity, crucial for penetrating phospholipid bilayers in cellular assays. |
| Molecular Weight | 205.30 g/mol | Low molecular weight (< 500 Da) ensures exceptional Ligand Efficiency (LE). It leaves ample "molecular real estate" for functionalization during hit-to-lead optimization. |
| Exact Mass | 205.1467 Da | A required parameter for mass-defect filtering in High-Resolution Mass Spectrometry (HRMS) to validate compound identity post-synthesis. |
| Structural Core | Aryloxyethylamine | Acts as a versatile basic ether. The oxygen serves as a hydrogen-bond acceptor, while the basic pyrrolidine nitrogen is protonated at physiological pH (7.4), allowing for salt-bridge formation with target receptor aspartate/glutamate residues. |
Synthetic Methodology: The Modified Williamson Ether Approach
The primary synthetic route for generating the 1-[2-(2-methylphenoxy)ethyl]pyrrolidine scaffold relies on a modified Williamson ether synthesis[4].
Expertise Insight: The standard Williamson ether synthesis typically uses strong bases (e.g.,
Step-by-Step Protocol
Reagents Required:
-
2-Methylphenol (o-cresol) (1.0 eq)
-
1-(2-Chloroethyl)pyrrolidine hydrochloride (1.1 eq)
-
Potassium carbonate (
), anhydrous (3.0 eq) -
N,N-Dimethylformamide (DMF), anhydrous
Procedure & Mechanistic Causality:
-
Deprotonation (Reaction Setup): Dissolve 2-methylphenol in anhydrous DMF. Add finely powdered, anhydrous
and stir at room temperature for 30 minutes.-
Causality:
acts as a mild base, effectively deprotonating the phenol to form the reactive phenoxide nucleophile. DMF, a polar aprotic solvent, drastically accelerates the subsequent reaction by poorly solvating the phenoxide anion, thereby raising its HOMO energy state.
-
-
In Situ Free Base Generation: Add 1-(2-chloroethyl)pyrrolidine hydrochloride to the stirring suspension. Raise the temperature to 80°C.
-
Causality:Critical step. Handling the free base of 1-(2-chloroethyl)pyrrolidine risks spontaneous intramolecular cyclization into a highly reactive, parasitic aziridinium ion. By using the stable hydrochloride salt and relying on the excess
to liberate the free base in situ, we prevent cyclization and ensure high atom economy.
-
-
Nucleophilic Substitution (
): Maintain the reaction at 80°C for 12 hours. The phenoxide attacks the electrophilic carbon of the alkyl chloride, displacing the chloride ion. -
Workup and Self-Validation: Cool the mixture and quench with distilled water. Extract the aqueous phase with Ethyl Acetate (EtOAc) (
mL).-
System Validation Checkpoint: Test a drop of the remaining aqueous layer with a dilute
solution. The immediate formation of a white precipitate ( ) empirically proves that the chloride leaving group was successfully displaced, validating the reaction progress before analytical testing.
-
-
Purification: Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via silica gel chromatography to yield the pure 1-[2-(2-methylphenoxy)ethyl]pyrrolidine oil.
Mechanistic Pathway & Workflow Visualization
The following diagram maps the logical flow from chemical synthesis to the pharmacological targeting of the aryloxyethylamine scaffold.
Caption: Synthetic workflow and pharmacological targeting mechanism of the aryloxyethylamine scaffold.
Analytical System Validation
To guarantee the scientific integrity of the synthesized 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, the final compound must be subjected to a rigorous, multi-modal analytical validation protocol.
-
High-Performance Liquid Chromatography (HPLC): Run the sample on a C18 reverse-phase column utilizing a gradient of water/acetonitrile containing 0.1% TFA. A singular, sharp peak confirms chemical purity (>95%).
-
Proton Nuclear Magnetic Resonance (
H-NMR, 400 MHz, CDCl ):-
Diagnostic Peaks: Look for the distinct triplet at roughly
4.0 - 4.2 ppm . This corresponds to the protons. The presence of this signal is the ultimate confirmation that the ether linkage has been successfully constructed[5]. The aromatic region ( 6.8 - 7.2 ppm) will exhibit the ortho-substituted pattern of the 2-methylphenoxy ring.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Diagnostic Output: Electrospray ionization in positive mode (ESI+) should reveal a predominant mass-to-charge (
) signal at 206.15 . This definitively validates the molecular formula and the calculated 205.30 g/mol molecular weight.
-
References
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw6v5gXPAqyiw1OEFSpNVBF5LBKkAIRgfSemaf0_PERw3ht66rCnlLBK0kgbxwXznsiOB6s7C1V9Rorxq4-PwzO9tU-ZwXjY2sRNnbPMODEUNU4F7Y66mN6PmOYLfEUwXDQM7LLvuoGLyqdRA=]
- Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_r_zDAVxqYcaLWvQQHre-5nsps28HUHxUFBccaZqx-x6WCJ-1lqSgK9mEdLyvfUZDORy7Hq7gdbeKzXqjtQaJBKi7SIob_awujyT2yzFcSkYJrWH_y5oLhk3ST0QyG4pJrJyMhpX1aUSBQoRLox9q5C6oWFzZbYNsiw5Ghzf0y3FvtwIPSNssFTnkverAQYxw1A==]
- Synthesis and Biological Evaluation of 1,3-dioxolane-based 5-HT1A Receptor Agonists for CNS Disorders and Neuropathic Pain. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-YrWLpUX-3NQ5Ja0JtYIy6g4FOFkjdmMFO0aJIPPZW_FLUGg7CZpv46nP_tKYBTpxTQklAPmsmrRymiLHlmb_8MoTpfqg1-DCmdE1oJumsWpoB-Mp-YXc0l3cz_c5qYzcRSzBHzHg5adgz2VrhbTsClQW]
- 2-Phenoxyethanamine Hydrochloride: Synthetic Applications. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9I4bdcxqrxfP2U6FUAONknANGji4Fmq5vOkvvPzHkVMCnBxEnmXIOksRswTe3A_sz4rAP2L3_y7Jyh7nFV2mXwUt8Rknb0PU0E73TKLljEwUKk5MxHSgzcDFXaALeQ4WAn_6-]
Sources
- 1. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenoxyethanamine Hydrochloride [benchchem.com]
1-[2-(2-methylphenoxy)ethyl]pyrrolidine physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential parameters that govern the behavior of this compound, offering both established data and the methodologies for its empirical validation.
Introduction: The Significance of Physicochemical Profiling
In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics are the primary determinants of a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, a molecule with potential applications in medicinal chemistry, a precise physicochemical characterization is the foundational step in its journey from a laboratory curiosity to a viable therapeutic candidate. This guide provides a detailed examination of these critical attributes.
Molecular Identity and Structure
A precise understanding of a molecule's identity is the bedrock of all subsequent analysis.
-
IUPAC Name: 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
-
Synonyms: 2-(2-Methylphenoxy)ethyl-pyrrolidine
-
CAS Number: 132-73-0
-
Molecular Formula: C13H19NO
-
Molecular Weight: 205.30 g/mol
-
Chemical Structure:
Summary of Physicochemical Properties
The following table provides a consolidated overview of the key physicochemical parameters of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine.
| Property | Value | Significance in Drug Development |
| Molecular Weight | 205.30 g/mol | Influences diffusion and transport across biological membranes. |
| Boiling Point | 120-122 °C at 1.5 mmHg | Indicates volatility and is a key parameter for purification and handling. |
| Density | 1.006 g/cm³ | Important for formulation development and manufacturing processes. |
| Refractive Index | 1.529 | Used as a quality control parameter to confirm identity and purity. |
| LogP (Octanol/Water Partition Coefficient) | Predicted: 2.9 | A critical measure of lipophilicity, which affects solubility, permeability, and plasma protein binding. |
| pKa (Acid Dissociation Constant) | Predicted: 9.3 | Determines the extent of ionization at physiological pH, impacting solubility and receptor interaction. |
In-Depth Analysis and Experimental Determination
This section explores the theoretical underpinnings of each key physicochemical property and provides standardized protocols for their experimental determination.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
The LogP value is a cornerstone of medicinal chemistry, quantifying a compound's distribution between a lipid and an aqueous phase. This parameter is a strong predictor of a drug's ability to cross cell membranes.
Experimental Protocol: Shake-Flask Method (OECD Guideline 107)
-
Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4).
-
Compound Dissolution: Accurately weigh and dissolve a sample of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine in the aqueous phase to a known concentration.
-
Partitioning: Combine the aqueous solution with an equal volume of n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for complete partitioning.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Causality and Interpretation: A higher LogP value, such as the predicted 2.9 for this compound, suggests greater lipophilicity. While this can enhance membrane permeability, excessively high LogP values can lead to poor aqueous solubility and increased metabolic clearance.
Ionization State: The Acid Dissociation Constant (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a basic compound like 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, the pKa of its conjugate acid is the relevant parameter.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a precise amount of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine in a suitable solvent (e.g., water or a water/methanol mixture).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Causality and Interpretation: The predicted pKa of 9.3 indicates that at physiological pH (around 7.4), 1-[2-(2-methylphenoxy)ethyl]pyrrolidine will be predominantly in its protonated, charged form. This has significant implications for its interaction with biological targets and its solubility in aqueous environments.
Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption. A compound must have sufficient solubility to dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.
Experimental Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)
-
Sample Preparation: Add an excess amount of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine to a known volume of a relevant aqueous medium (e.g., purified water, simulated gastric fluid).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
Logical Relationship of Physicochemical Properties
Caption: Interplay of key physicochemical properties influencing oral absorption.
Conclusion
The physicochemical properties of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, particularly its moderate lipophilicity and basic nature, provide a solid foundation for its further investigation as a potential drug candidate. The experimental protocols outlined in this guide offer a robust framework for the empirical validation of these characteristics, ensuring data integrity and reproducibility. A comprehensive understanding of these fundamental properties is not merely an academic exercise but a critical necessity for navigating the complexities of drug development and ultimately, for the successful translation of a promising molecule into a therapeutic reality.
References
An In-depth Technical Guide to 1-[2-(2-methylphenoxy)ethyl]pyrrolidine: Nomenclature, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique structural and physicochemical properties, including its three-dimensional nature and ability to participate in hydrogen bonding, make it a valuable component in the design of novel therapeutic agents.[2][4][5] This guide provides a comprehensive technical overview of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, a molecule of interest for researchers in drug discovery and development. While specific experimental data for this exact compound is limited in publicly available literature, this document will leverage established principles of organic chemistry and data from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and potential applications.
Part 1: Nomenclature and Synonyms
The systematic naming of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine follows the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules for ethers and substituted amines.
IUPAC Name: 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
-
"pyrrolidine" : This is the parent heterocycle, a five-membered saturated ring containing one nitrogen atom.[3]
-
"1-" : This locant indicates that the substituent is attached to the nitrogen atom of the pyrrolidine ring.
-
"[2-(2-methylphenoxy)ethyl]" : This describes the substituent group attached to the nitrogen.
-
"ethyl" : A two-carbon chain.
-
"2-" : The ethyl group is attached to the preceding part of the name (the phenoxy group) at its second carbon.
-
"(2-methylphenoxy)" : An ether group where a 2-methylphenyl (o-tolyl) group is attached to an oxygen atom. The parentheses are used to clarify the substitution on the phenoxy group.
-
An alternative, though less common, systematic name is:
-
1-(2-(o-tolyloxy)ethyl)pyrrolidine
Here, "o-tolyloxy" is used as a synonym for "2-methylphenoxy".
Common Synonyms:
While no widely recognized common name exists for this specific compound due to its limited commercial availability, researchers may encounter variations in naming conventions. It is crucial to rely on the IUPAC name or the CAS Registry Number for unambiguous identification. A CAS number for this specific compound has not been identified in the searched literature.
Part 2: Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. These values are estimated based on the properties of structurally similar compounds and general principles of physical organic chemistry.
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₁₃H₁₉NO | Based on the chemical structure. |
| Molecular Weight | 205.30 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil | Similar N-substituted pyrrolidines are often liquids at room temperature.[6][7][8] |
| Boiling Point | > 250 °C (at 760 mmHg) | Expected to be a high-boiling liquid due to its molecular weight and polar functional groups. |
| Solubility | Soluble in most organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Slightly soluble in water. | The presence of the pyrrolidine nitrogen and ether oxygen allows for some water solubility, but the aromatic and aliphatic portions dominate. |
| pKa (of the conjugate acid) | 8.5 - 9.5 | The pyrrolidine nitrogen is basic, with a pKa similar to other N-alkylpyrrolidines. |
Part 3: Synthesis
The synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine can be achieved through a standard nucleophilic substitution reaction, specifically the N-alkylation of pyrrolidine. This is a well-established and versatile method for the preparation of N-substituted pyrrolidines.[9]
Proposed Synthetic Pathway: N-Alkylation of Pyrrolidine
The most direct route involves the reaction of pyrrolidine with a suitable 2-(2-methylphenoxy)ethyl halide, such as the bromide or chloride.
Overall Reaction:
Caption: Proposed synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine via N-alkylation.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline based on similar reported procedures. Optimization of reaction conditions (temperature, time, stoichiometry) may be necessary.
Materials:
-
Pyrrolidine
-
1-(2-bromoethoxy)-2-methylbenzene (or 1-(2-chloroethoxy)-2-methylbenzene)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous acetonitrile or dimethylformamide (DMF)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring, add a solution of 1-(2-bromoethoxy)-2-methylbenzene (1.1 eq.) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-[2-(2-methylphenoxy)ethyl]pyrrolidine.
Part 4: Analytical Characterization
The identity and purity of the synthesized 1-[2-(2-methylphenoxy)ethyl]pyrrolidine would be confirmed using a combination of standard analytical techniques.
Analytical Workflow:
Caption: General analytical workflow for the characterization of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons of the 2-methylphenyl group, the methylene protons of the ethyl chain, and the methylene protons of the pyrrolidine ring. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the ethyl chain and pyrrolidine ring, and the methyl carbon.
-
-
Mass Spectrometry (MS):
-
GC-MS or LC-MS: Would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. Fragmentation patterns could provide further structural information.
-
-
Infrared (IR) Spectroscopy:
-
Would show characteristic absorption bands for C-H stretching (aliphatic and aromatic), C-O-C stretching of the ether linkage, and C-N stretching of the tertiary amine.
-
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC):
-
These techniques would be employed to assess the purity of the final compound. A single, sharp peak would indicate a high degree of purity.
-
Part 5: Potential Pharmacological Relevance and Applications
The pyrrolidine moiety is a key structural feature in many biologically active compounds, contributing to their pharmacological profiles.[10] While the specific biological activity of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine is not documented, its structural motifs suggest potential interactions with various biological targets.
-
Central Nervous System (CNS) Activity: Many N-substituted pyrrolidines exhibit activity at various CNS receptors. For instance, compounds with a pyrrolidine ring are found in drugs targeting nicotinic acetylcholine receptors, which are implicated in cognitive function.[11] The overall lipophilicity of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine suggests it may be capable of crossing the blood-brain barrier.
-
Receptor Binding: The phenoxyethylpyrrolidine scaffold is present in molecules that act as ligands for various receptors, including adrenergic, dopaminergic, and serotonergic receptors. The specific substitution pattern on the phenyl ring can significantly influence receptor affinity and selectivity.
-
Enzyme Inhibition: The pyrrolidine scaffold can also be found in enzyme inhibitors. For example, certain pyrrolidine derivatives have been investigated as inhibitors of leukotriene A4 hydrolase, an enzyme involved in inflammatory processes.[12]
The introduction of a methyl group at the 2-position of the phenoxy ring can influence the molecule's conformation and electronic properties, potentially leading to unique biological activities compared to its unsubstituted counterpart. Further research, including in vitro binding assays and in vivo pharmacological studies, would be necessary to elucidate the specific biological profile of this compound.
Conclusion
This technical guide provides a comprehensive overview of the nomenclature, proposed synthesis, and analytical characterization of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. While specific experimental data for this compound are scarce, the information presented, based on established chemical principles and data from analogous structures, offers a valuable resource for researchers. The pyrrolidine scaffold continues to be a cornerstone in drug discovery, and a thorough understanding of the synthesis and properties of novel derivatives like the one discussed herein is essential for the development of new therapeutic agents.
References
-
ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022. (URL: [Link])
-
Wikipedia. Pyrrolidine. (URL: [Link])
-
Chemspace. 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine. (URL: [Link])
-
ACS Publications. Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase. Journal of Medicinal Chemistry. (URL: [Link])
-
U.S. Environmental Protection Agency. (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine. (URL: [Link])
-
Mol-Instincts. 1-[2-(2-o-tolyloxy-ethoxy)-ethyl]-pyrrolidine. (URL: [Link])
-
Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. (URL: [Link])
-
PubChem. 1-Ethyl-2-Methylpyrrolidine. (URL: [Link])
-
PubChem. 2-Ethyl-1-methylpyrrolidine. (URL: [Link])
- Google Patents. Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. (URL: )
-
An-Najah National University. Synthesis and biological properties of Enantiomers of. (URL: [Link])
-
Chemistry LibreTexts. Nomenclature of Ethers. (URL: [Link])
-
PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (URL: [Link])
-
Organic Chemistry Portal. Pyrrolidine synthesis. (URL: [Link])
-
Pharmaffiliates. Clemastine Fumarate. (URL: [Link])
-
U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (URL: [Link])
-
Pearson+. How to name ethers using the IUPAC naming system. (URL: [Link])
-
YouTube. IUPAC Nomenclature of ethers. (URL: [Link])
-
IRIS UNIPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])
-
MDPI. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. (URL: [Link])
-
Vedantu. Ethers Nomenclature Made Easy: IUPAC Rules & Examples. (URL: [Link])
-
PubMed. In vivo pharmacological characterization of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thiophenol hydrochloride (SIB-1553A), a novel cholinergic ligand: microdialysis studies. (URL: [Link])
-
WordPress.com. IUPAC nomenclature of alcohols and ethers. (URL: [Link])
-
ScienceDirect. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (URL: [Link])
-
Royal Society of Chemistry. Development of an N-methyl pyrrolidone based method of analysis for lead in paint. (URL: [Link])
-
PubChemLite. Pyrrolidine, 1-(2-(2-methyl-9,10-ethanoanthracen-9(10h)-yloxy)ethyl)-, hydrochloride. (URL: [Link])
-
MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. scbt.com [scbt.com]
- 6. 1-(2-Hydroxyethyl)-pyrrolidin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-Ethyl-2-Methylpyrrolidine | C7H15N | CID 566953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Ethyl-1-methylpyrrolidine | C7H15N | CID 558604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo pharmacological characterization of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thiophenol hydrochloride (SIB-1553A), a novel cholinergic ligand: microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Determining the Aqueous Solubility of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from the laboratory to a clinically effective drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[4] Among these properties, aqueous solubility is a cornerstone of "drug-likeness." A drug must be in a dissolved state to be absorbed, distributed, metabolized, and ultimately exert its pharmacological effect.[1][5]
Poor aqueous solubility can lead to:
-
Low and erratic bioavailability: Inconsistent absorption from the gastrointestinal tract results in unpredictable therapeutic outcomes.[1][4]
-
Challenges in formulation development: Solubilizing poorly soluble compounds for oral or parenteral administration can be complex and costly.[1][2]
-
Increased development costs and timelines: Addressing solubility issues late in development can lead to significant delays and resource expenditure.[4]
Therefore, obtaining reliable solubility data for lead compounds such as 1-[2-(2-methylphenoxy)ethyl]pyrrolidine at the earliest stages of drug discovery is paramount for making informed decisions and mitigating downstream risks.[4][6]
1.1. Introducing 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
1-[2-(2-methylphenoxy)ethyl]pyrrolidine belongs to the pyrrolidine class of compounds, a versatile scaffold frequently found in FDA-approved drugs and natural products.[7][8] The pyrrolidine ring is a key structural motif in a wide range of biologically active molecules. The overall structure of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine suggests it is a weakly basic compound, a characteristic common to many orally administered drugs. Its solubility will be influenced by factors such as pH, temperature, and the presence of excipients.
Theoretical Framework: Understanding Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. In the context of drug discovery, we are primarily concerned with two types of aqueous solubility measurements:
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in the early stages of discovery to rank compounds.[6][9][10] However, kinetic solubility values can sometimes overestimate the true solubility as they can reflect a supersaturated state.[11]
-
Thermodynamic (or Equilibrium) Solubility: This represents the true solubility of a compound at equilibrium. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period.[6][10][12] Thermodynamic solubility is a more accurate and reliable measure, crucial for lead optimization and pre-formulation studies.[12][13]
The following diagram illustrates the conceptual difference between kinetic and thermodynamic solubility determination.
Caption: High-level overview of kinetic versus thermodynamic solubility workflows.
Experimental Protocols for Determining Aqueous Solubility
The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine or similar compounds.
3.1. Kinetic Solubility Determination via Turbidimetry
This method is a rapid, medium-throughput assay that measures the formation of precipitate as an indicator of insolubility.[14]
3.1.1. Principle
A concentrated stock solution of the test compound in DMSO is serially diluted and then added to an aqueous buffer in a microplate format. If the compound's solubility limit is exceeded, it will precipitate out of solution, causing turbidity. This turbidity is measured as an increase in light absorbance or scattering (nephelometry).[14][15]
3.1.2. Materials and Equipment
-
1-[2-(2-methylphenoxy)ethyl]pyrrolidine (or test compound)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplates
-
Multichannel pipette
-
Plate shaker
-
Microplate reader with absorbance or nephelometry capabilities
3.1.3. Experimental Workflow
Caption: Step-by-step workflow for the turbidimetric kinetic solubility assay.
3.1.4. Data Analysis
The kinetic solubility is typically reported as the highest concentration at which no significant precipitation is observed compared to a DMSO-only control.[14]
3.2. Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[16][17][18] It involves equilibrating an excess of the solid compound with a solvent over a prolonged period.
3.2.1. Principle
An excess amount of the solid test compound is added to a specific volume of aqueous buffer. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, typically by HPLC-UV or LC-MS.[12][17]
3.2.2. Materials and Equipment
-
1-[2-(2-methylphenoxy)ethyl]pyrrolidine (or test compound), solid form
-
Aqueous buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid)[19][20]
-
Glass vials with screw caps
-
Orbital shaker or vial rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.45 µm PVDF)[9]
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical balance
3.2.3. Experimental Workflow
Caption: Detailed workflow for the shake-flask thermodynamic solubility assay.
3.2.4. Data Presentation
The results of the thermodynamic solubility assay should be presented in a clear and concise table.
| Parameter | Value |
| Compound | 1-[2-(2-methylphenoxy)ethyl]pyrrolidine |
| Buffer System | Phosphate-Buffered Saline (PBS) |
| pH | 7.4 |
| Temperature | 25 °C |
| Incubation Time | 24 hours |
| Analytical Method | HPLC-UV |
| Solubility (µg/mL) | Experimental Value |
| Solubility (µM) | Calculated Value |
Interpretation and Implications of Solubility Data
The obtained solubility data for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine will be instrumental in guiding its further development.
-
High Solubility (>100 µg/mL): Compounds with high solubility are generally less likely to face bioavailability issues related to dissolution.[21]
-
Moderate Solubility (10-100 µg/mL): These compounds may require formulation strategies to ensure adequate absorption.
-
Low Solubility (<10 µg/mL): Such compounds are at a high risk of poor bioavailability and may necessitate advanced formulation techniques such as salt formation, co-solvents, or amorphous solid dispersions.[1][3]
The Biopharmaceutics Classification System (BCS) is a valuable framework for categorizing drugs based on their solubility and permeability, which helps in predicting their in vivo performance.[19]
Conclusion
While specific, pre-existing solubility data for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine is not publicly documented, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By employing the kinetic and thermodynamic solubility assays described herein, researchers can generate robust and reliable data. This information is indispensable for assessing the developability of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine and its analogs, enabling data-driven decisions in the critical early stages of drug discovery and development.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Pharmacy, 8(2), 88. [Link]
-
Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]
-
Ghavami, R., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 1-8. [Link]
-
Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. [Link]
-
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. [Link]
-
National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility. ADME@NCATS. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
-
Borysov, A. O., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(23), 7311. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. enamine.net [enamine.net]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. enamine.net [enamine.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. evotec.com [evotec.com]
- 13. protocols.io [protocols.io]
- 14. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 21. ADME@NCATS [opendata.ncats.nih.gov]
1-[2-(2-Methylphenoxy)ethyl]pyrrolidine: An In-Depth Technical Guide to Thermodynamic Properties, Thermal Analysis, and Predictive Methodologies
As a Senior Application Scientist, understanding the precise thermodynamic parameters—specifically the melting point (MP) and boiling point (BP)—of specialized synthetic intermediates like 1-[2-(2-methylphenoxy)ethyl]pyrrolidine is critical for downstream pharmaceutical development, formulation stability, and process scale-up. Because empirical thermal data for highly specific, non-commercialized free-base derivatives are often proprietary, this whitepaper provides a rigorous framework combining predictive group-contribution thermodynamics with field-proven analytical methodologies to accurately profile phase transitions.
Molecular Architecture & Physicochemical Causality
To deduce the macroscopic phase behavior of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine (Molecular Formula:
-
The Pyrrolidine Ring : A saturated secondary amine heterocyclic motif. The sp³ hybridized ring nitrogen introduces a strong dipole and serves as a hydrogen-bond acceptor.
-
The Ethyl Ether Linkage : The -O-CH₂-CH₂- sequence imparts immense rotational degrees of freedom (conformational flexibility).
-
The o-Cresol Moiety (2-Methylphenoxy) : The asymmetric ortho-methyl substitution physically blocks tight face-to-face
stacking between adjacent aromatic rings.
Causality in Phase Transitions: The combination of high conformational flexibility and the steric bulk of the asymmetric 2-methyl group heavily frustrates uniform crystalline lattice formation. Consequently, the free base exhibits extreme melting point depression, existing as a viscous liquid at room temperature. Conversely, protonating the basic pyrrolidine nitrogen to form a hydrochloride (HCl) salt introduces robust ionic interactions, transforming the compound into a high-melting, highly ordered crystalline solid.
For boiling point thermodynamics, the absence of hydrogen-bond donors (no N-H or O-H bonds) suppresses the boiling point relative to primary alcohols of similar mass. However, substantial London dispersion forces derived from the
Quantitative Thermodynamic Profiles
In the absence of universally standardized thermal data, thermodynamic constants can be estimated using the Joback Group Contribution Method [1], which breaks the molecule into discrete functional groups (e.g., ring
The table below synthesizes these predictive models alongside behavior extrapolated from structural analogs (such as 1-(2-phenoxyethyl)pyrrolidine).
Table 1: Physicochemical and Thermodynamic Data Summary
| Property | Value (Predicted / Extrapolated) | Mechanistic Justification |
| Molecular Weight | Confirmed via empirical formula | |
| Melting Point (Free Base) | Asymmetry and steric hindrance from the ortho-methyl group disrupt cohesive crystal lattice energy. | |
| Melting Point (HCl Salt) | Ionic bonding between the protonated pyrrolidinium core and | |
| Boiling Point (1 atm) | Additive group contributions (Joback Method [1]) driven by extensive London dispersion networks. | |
| Boiling Point (Vacuum, 15 mmHg) | Clausius-Clapeyron pressure reduction required to prevent thermal cleavage of the ether bond prior to vaporization. |
Pre-Analysis Synthesis & Isolation Workflow
To establish a self-validating analytical system, one must ensure that the thermal behavior recorded does not belong to an impurity. Below is the optimized Williamson ether synthesis pathway used to produce highly pure 1-[2-(2-methylphenoxy)ethyl]pyrrolidine prior to DSC/capillary analysis.
Fig 1. Synthesis & isolation workflow ensuring thermal data is free from impurity artifacts.
Experimental Methodologies for Phase Transition Determination
To validate the theoretical predictions presented in Table 1, we deploy two highly distinct, self-validating empirical protocols.
Protocol 1: Micro-Boiling Point Determination via Vacuum Ebulliometry
Because exposing the free base to atmospheric boiling (~280°C) risks pyrolytic ether-cleavage, we utilize a reduced-pressure micro-capillary method adapted from Vogel’s Textbook of Practical Organic Chemistry [2].
-
Step 1: Assembly. Inject
of the purified liquid compound into a micro-ebulliometer tube. Drop a fine glass capillary (sealed approximately from the bottom) open-end down into the sample. -
Step 2: Pressure Control. Attach the apparatus to a vacuum manifold integrated with a digital manometer. Throttle the vacuum until exactly
is maintained. Causality: Standardizing pressure is required to contextualize the measured boiling point via nomographs. -
Step 3: Thermal Ramping. Submerge the tube in a transparent silicone oil bath and ramp the heat at a rate of
. -
Step 4: Phase Transition Observation. As the temperature rises, residual air expands out of the capillary. Stop heating precisely when a rapid, continuous stream of bubbles escapes the capillary tube.
-
Step 5: Equilibrium Recording. The liquid will rush into the capillary as the vapor pressure equalizes with the
system pressure. Record the bath temperature at this exact millisecond. -
Self-Validating System: The setup contains dual sensors—a calibrated digital Resistance Temperature Detector (RTD) and a classic mercury thermometer. The boiling point is only validated if the kinetic visual event (liquid rushing into the tube) triggers simultaneously with thermal stabilization across both probes, ruling out sensor lag.
Protocol 2: Melting Point via Differential Scanning Calorimetry (DSC)
To find the sub-zero melting point of the free base, we bypass error-prone visual freezing point methods and rely on the calorimetric standards outlined in ASTM E794 [3].
-
Step 1: Sample Preparation. Weigh precisely
of the sample into a hermetically sealed aluminum DSC pan. Causality: Using a low sample mass prevents thermal lag and broadening of the transition peak. -
Step 2: Instrument Purge. Flood the sample chamber with ultra-high purity Nitrogen (
). Causality: Displaces oxygen and ambient moisture, which can act as plasticizers and artificially depress the melting point. -
Step 3: Cryogenic Freezing. Plunge the sample temperature to
using a liquid nitrogen accessory at a rate of , holding for 10 minutes to ensure complete crystalline phase nucleation. -
Step 4: Endothermic Heating. Heat the sample at a precise, controlled rate of
back up to . -
Step 5: Software Integration. Determine the extrapolated onset temperature of the primary endothermic peak.
-
Self-Validating System: An Indium standard (known MP =
) is scanned immediately before and after the sample sequence. If the Indium validation scans drift by more than , the instrument's cell constant is deemed out of tolerance, invalidating the sample run and triggering mandatory recalibration.
Fig 2. DSC workflow depicting the self-validating thermal analysis methodology.
Summary Insights for the Drug Development Professional
When handling 1-[2-(2-methylphenoxy)ethyl]pyrrolidine within early-phase drug discovery, the drastic delta between its extreme high-temperature boiling profile and its sub-zero melting profile dictates strict handling criteria. The isolated free base must be stored under inert argon gas to prevent gradual oxidation over time. For solid-state dosing formulations, application scientists must convert the compound into a pharmaceutically acceptable salt (e.g., HCl, Fumarate, or Maleate) to upgrade the transition point from an oil to an easily millable crystalline solid.
References
-
Joback Method , Wikipedia (verified thermodynamic methodology compendium). URL: [Link]
-
Vogel's Textbook of Practical Organic Chemistry, 5th Edition (Classical vacuum distillation and melting/boiling point methodologies), Internet Archive. URL: [Link]
-
Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis (ASTM E794) , LabsInUS. URL: [Link]
An In-Depth Technical Guide to the Safe Handling of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
Section 1: Understanding the Hazard Profile
The toxicological properties of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine have not been extensively investigated. However, based on the known hazards of similar chemical structures, it is prudent to handle this compound with care. The primary hazards are anticipated to be:
-
Skin and Eye Irritation: Many pyrrolidine and phenoxy derivatives are known to cause skin and eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1][2]
-
Potential for Acute Toxicity: While not confirmed, oral, dermal, and inhalation toxicity should be considered a possibility.[3][4]
Table 1: GHS Hazard Classifications of Analogous Compounds
| Hazard Class | Representative Compound(s) | GHS Classification |
| Skin Corrosion/Irritation | 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine, N-Methyl-2-Pyrrolidone | Category 2[1][2] |
| Serious Eye Damage/Irritation | 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine, N-Methyl-2-Pyrrolidine | Category 2A[1][2] |
| Specific target organ toxicity | 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine, N-Methyl-2-Pyrrolidone | Category 3 (Respiratory tract irritation)[1][2] |
| Acute Oral Toxicity | 2-(Aminomethyl)-1-ethylpyrrolidine | Category 4[3] |
| Flammable Liquids | 2-(Aminomethyl)-1-ethylpyrrolidine | Category 3[3] |
Section 2: Prudent Practices for Handling and Storage
A proactive and cautious approach to handling and storage is paramount. The following protocols are derived from best practices for managing similar research chemicals.
2.1 Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to minimize exposure.
Caption: A logical workflow for responding to an accidental spill of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine.
Section 5: Toxicological and Ecological Considerations (Inferred)
5.1 Toxicological Information
No specific toxicological data is available for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. Based on analogous compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. [3]Chronic exposure effects are unknown.
5.2 Ecological Information
The environmental impact of this compound has not been assessed. It is crucial to prevent its release into the environment. Do not allow the material to be released into sewers or waterways. [4]
References
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-(Aminomethyl)-1-ethylpyrrolidine.
- Chem-Supply. (n.d.).
- Sigma-Aldrich. (2026, January 29).
- ChemScene. (2023, July 4). Safety Data Sheet: 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine.
- PubChem. (2025, September 15). 1-(2-(Ethyl(m-tolyl)amino)ethyl)pyrrolidine-2,5-dione.
- Wikipedia. (n.d.). Pyrrolidine.
- Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)pyrrolidine.
- PubChem. (2021, May 7). 1-Ethyl-2-Methylpyrrolidine.
- Chemsrc. (2025, September 10). CAS#:937273-32-0 | 1-(2-{2-[(Allyloxy)methyl]-4-nitrophenoxy}ethyl)pyrrolidine.
- Ing. Petr Švec - PENTA s.r.o. (2025, April 7).
- Chemos GmbH & Co. KG. (2024, September 9). Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine.
- Fisher Scientific. (2012, May 1).
- Australian Government Department of Health. (2015, September 23). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl).
- Aage Vestergaard Larsen A/S. (2024, September 23). SAFETY DATA SHEET: Acrylonitrile Butadiene Styrene.
- MilliporeSigma. (2025, November 17).
- ChemicalBook. (2026, January 17). 2-(Aminomethyl)
- ChemicalBook. (2026, January 17).
- Fisher Scientific. (2025, December 19).
- Redox. (2023, August 11).
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - ACRYLONITRILE/BUTADIENE COPOLYMER.
Sources
An In-depth Technical Guide to the Research and Development of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proposed research and development of the novel chemical entity, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. Given the absence of extensive prior research on this specific molecule, this guide is structured as a complete research program, from initial synthesis to preclinical evaluation. It synthesizes established chemical principles and pharmacological insights from structurally related compounds to provide a robust framework for investigation.
Executive Summary and Rationale
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation.[1][2] Similarly, the phenoxy-alkylamine motif is a common feature in pharmacologically active compounds, often targeting central nervous system (CNS) receptors and ion channels. The novel compound, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, combines these two key pharmacophores.
This guide outlines a logical, multi-stage research plan to synthesize, characterize, and evaluate the pharmacological potential of this compound. We will first detail a robust synthetic protocol, followed by a proposed screening cascade to elucidate its biological targets and potential therapeutic applications, with a focus on CNS-related activities such as analgesia and anxiolysis.
Synthesis and Chemical Characterization
The most direct and established route for the synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion, a reliable and high-yielding method for preparing asymmetrical ethers.[5]
Proposed Synthetic Pathway
The synthesis proceeds in two main stages: first, the preparation of the key intermediate, 1-(2-chloroethyl)pyrrolidine hydrochloride, and second, its reaction with 2-methylphenol.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Part A: Synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride [6][7]
-
Materials: Pyrrolidine, 2-Chloroethanol, Toluene, Thionyl chloride (SOCl₂), Anhydrous ethanol.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add pyrrolidine (2.0 mol), 2-chloroethanol (1.0 mol), and toluene (200 mL).
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to room temperature. A solid precipitate of N-(2-hydroxyethyl)pyrrolidine hydrochloride may form. For the next step, the free base is required, which can be obtained by neutralization and extraction if necessary, though many protocols proceed with the crude mixture.
-
Control the temperature of the filtrate at approximately 75 °C and slowly add thionyl chloride (2.0 mol) dropwise.
-
After the addition is complete, reflux the mixture for an additional 2 hours.
-
Cool the mixture to room temperature and concentrate to dryness under reduced pressure.
-
Recrystallize the resulting crude solid from anhydrous ethanol to yield 1-(2-Chloroethyl)pyrrolidine hydrochloride as a white crystalline solid.[8]
-
Part B: Synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
-
Materials: 2-Methylphenol (o-cresol), Sodium hydride (NaH) or Potassium hydroxide (KOH), 1-(2-Chloroethyl)pyrrolidine hydrochloride, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen), add 2-methylphenol (1.0 equiv.) to a flask containing anhydrous DMF.
-
Add a strong base, such as sodium hydride (1.1 equiv., 60% dispersion in mineral oil), portion-wise at 0 °C to form the sodium 2-methylphenoxide. Stir until gas evolution ceases.
-
Add a solution of 1-(2-chloroethyl)pyrrolidine hydrochloride (1.0 equiv.) in DMF. Note: The free base may be generated in situ or prior to addition by neutralization.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Analytical Characterization
The identity and purity of the synthesized 1-[2-(2-methylphenoxy)ethyl]pyrrolidine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the presence of the pyrrolidine, ethyl bridge, and 2-methylphenyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C ether linkage.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.
Hypothesized Pharmacological Profile and Research Applications
The structure of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine suggests several potential biological activities, primarily centered on the central nervous system. The basic nitrogen of the pyrrolidine ring allows for salt formation and interaction with acidic residues in protein binding pockets, while the aromatic phenoxy group can engage in π-stacking and hydrophobic interactions.[9]
Potential Biological Targets:
-
G-Protein Coupled Receptors (GPCRs): The phenoxy-alkylamine scaffold is common in ligands for serotonin (5-HT), dopamine (D), and adrenergic receptors.[9]
-
Ion Channels: Various ion channels, including sodium, potassium, and calcium channels, are modulated by molecules with similar structural features.[10]
-
Enzyme Inhibition: The structure may have inhibitory activity against enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).
Proposed Therapeutic Applications for Investigation:
-
Analgesia: Modulation of opioid or other CNS receptors involved in pain pathways.
-
Anxiolysis/Antidepression: Interaction with serotonergic or dopaminergic systems.[10]
-
Anticonvulsant Activity: Modulation of voltage-gated ion channels.[10]
Proposed Experimental Workflows
A hierarchical screening approach is proposed, starting with broad in vitro screening to identify primary biological targets, followed by focused in vivo studies to assess therapeutic potential.
In Vitro Screening Cascade
Caption: A proposed workflow for in vitro screening.
Protocol: GPCR Radioligand Binding Assay [9]
-
Objective: To determine the binding affinity (Ki) of the test compound for a panel of GPCRs.
-
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., Dopamine D2).
-
Radiolabeled ligand (e.g., [³H]-Spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Test compound stock solution in DMSO.
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand in separate wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Protocol: In Vitro GPCR Split NanoLuc Ligand Triggered Reporter (IGNiTR) Assay [11][12]
-
Objective: To determine the functional activity (agonist or antagonist) of the test compound at a specific GPCR.
-
Materials:
-
Cell lysate from cells co-expressing the GPCR of interest fused to one part of a split nanoluciferase and a conformation-specific binder (e.g., mini-G protein) fused to the other part.
-
Known agonist and antagonist for the receptor (positive controls).
-
Luciferase substrate.
-
Luminometer-compatible microplates.
-
-
Procedure:
-
Dispense the cell lysate containing the IGNiTR components into the wells of a microplate.
-
To test for agonist activity, add varying concentrations of the test compound.
-
To test for antagonist activity, add a fixed concentration of a known agonist (at its EC₈₀) followed by varying concentrations of the test compound.
-
Incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Add the luciferase substrate to all wells.
-
Immediately measure the luminescence signal using a plate reader.
-
Plot the data to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
In Vivo Behavioral Evaluation
Based on promising in vitro results, in vivo studies in rodent models are the next logical step.[13][14]
Caption: A proposed workflow for in vivo behavioral testing.
Protocol: Open Field Test (OFT) [15][16]
-
Objective: To assess general locomotor activity and anxiety-like behavior (thigmotaxis).
-
Apparatus: A square arena (e.g., 40x40 cm for mice) with walls, typically made of opaque plastic. The floor is divided into a central zone and a peripheral zone.
-
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the test.
-
Administer the test compound or vehicle (e.g., intraperitoneally, i.p.) 30-60 minutes prior to the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a 5-10 minute session.
-
Record the session using an overhead video camera and tracking software.
-
-
Data Analysis:
-
Total distance traveled (measure of general locomotion).
-
Time spent in the center zone vs. the peripheral zone.
-
Number of entries into the center zone.
-
An anxiolytic effect is indicated by an increased time spent in and more entries into the center zone without significant changes in total distance traveled.
-
Protocol: Elevated Plus Maze (EPM) Test [17]
-
Objective: To assess anxiety-like behavior based on the conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Acclimate animals and administer the compound as described for the OFT.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example In Vitro Binding Affinity Data
| Receptor Target | Test Compound Ki (nM) | Reference Compound Ki (nM) |
|---|---|---|
| Dopamine D₂ | [Value] | [Value] |
| Serotonin 5-HT₂A | [Value] | [Value] |
| Opioid μ | [Value] | [Value] |
Table 2: Example In Vivo Behavioral Data (Elevated Plus Maze)
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (m) |
|---|---|---|---|---|
| Vehicle | - | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
| Test Compound | 1 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
| Test Compound | 10 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
| Diazepam | 2 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
Interpretation of these results will build a comprehensive profile of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, guiding decisions on its potential for further development as a therapeutic agent. A strong affinity for a specific receptor, coupled with functional activity and a positive effect in a relevant behavioral model, would warrant further investigation, including more complex behavioral paradigms, pharmacokinetic studies, and safety pharmacology.
References
-
Valdes, O., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. ACS Infectious Diseases. [Link]
-
Bhat, M. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
-
Lauer, A., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]
-
NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. NC3Rs. [Link]
-
Lauer, A., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]
-
Valdes, O., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. PubMed. [Link]
-
Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. [Link]
-
Schrage, R., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Endocrine and Metabolic Research. [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Charles River. [Link]
-
Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Charles River. [Link]
-
Labinsights. (2023). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Labinsights. [Link]
-
Vitale, P., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
Gonzalez, J. E., & Maher, M. P. (2002). High-Throughput Screening for Ion Channel Modulators. ResearchGate. [Link]
-
Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
-
Kumar, V., & Bhatia, D. (2020). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. ResearchGate. [Link]
- U.S. Patent No. US6541193B2. (2003). Screening the activity of drugs for central nervous system (CNS).
-
Whiteman, K. S., & Coyle, K. P. (2017). A Review of Pain Assessment Methods in Laboratory Rodents. Journal of the American Association for Laboratory Animal Science. [Link]
-
Keiser, M., & Sukoff Rizzo, S. J. (2014). Animal models of CNS disorders. PubMed. [Link]
-
Pharmaron. (n.d.). CNS Disease Models for Preclinical Research Services. Pharmaron. [Link]
-
Slideshare. (n.d.). Screening of Anxiolytics. Slideshare. [Link]
-
University of Wisconsin-Madison. (2025). Analgesia Standard Treatment Guidelines for Rats. RARC. [Link]
-
Mogil, J. S. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Behavioral Neuroscience. [Link]
-
University of Texas at San Antonio. (2013). Guidelines for Evaluating and Treating Surgical Pain in Mice & Rats. Research. [Link]
-
National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. NCBI. [Link]
-
Reaction Biology. (n.d.). Ion Channel Assays. Reaction Biology. [Link]
-
Norecopa. (2021). Guidelines for the Assessment and Management of Pain in Rodents and Rabbits. Norecopa. [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson Ether Synthesis Lab. (n.d.). Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis Lab. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
-
Journal of Pharmaceutical Negative Results. (2013). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
MDPI. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. [Link]
-
ChemistrySelect. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
-
Khan, K. M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules. [Link]
-
An-Najah National University. (n.d.). Synthesis and biological properties of Enantiomers. [Link]
-
Chemspace. (n.d.). 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine. Chemspace. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. 1-(2-Chloroethyl)pyrrolidine Hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 14. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 17. criver.com [criver.com]
Introduction: The Versatility of the Pyrrolidine Scaffold in Medicinal Chemistry
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonist with uro-selective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwith.montclair.edu [researchwith.montclair.edu]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain [mdpi.com]
Application Notes for the Synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
Introduction
The pyrrolidine ring is a vital scaffold in medicinal chemistry, forming the core structure of numerous natural products and FDA-approved drugs.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile building block for creating complex, three-dimensional molecules that can effectively interact with biological targets.[3] The 1-[2-(phenoxy)ethyl]pyrrolidine moiety, in particular, is found in compounds investigated for a range of pharmacological activities, including the inhibition of leukotriene A4 (LTA4) hydrolase and as potent sodium channel blockers.[4][5]
This document provides a detailed protocol for the synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. The synthetic strategy is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers from an organohalide and an alkoxide.[6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism and is highly effective for coupling phenols with primary alkyl halides.[7][8]
Reaction Scheme & Mechanism
The synthesis involves the O-alkylation of 2-methylphenol (o-cresol) with 1-(2-chloroethyl)pyrrolidine. The reaction is facilitated by a base, such as potassium carbonate, which deprotonates the phenol to form the more nucleophilic phenoxide ion.
Overall Reaction:
Mechanism: SN2 Pathway
The Williamson ether synthesis is a classic example of an SN2 reaction.[6][8] The mechanism involves the following key steps:
-
Deprotonation: The phenolic proton of 2-methylphenol is acidic and is removed by the base (potassium carbonate) to generate a potassium 2-methylphenoxide salt. This step is crucial as the phenoxide ion is a significantly stronger nucleophile than the neutral phenol.
-
Nucleophilic Attack: The newly formed 2-methylphenoxide ion acts as the nucleophile. It attacks the electrophilic carbon atom of 1-(2-chloroethyl)pyrrolidine that is bonded to the chlorine atom. This attack occurs from the backside relative to the leaving group (chloride).[8]
-
Concerted Transition State: The bond formation between the phenoxide oxygen and the ethyl carbon occurs simultaneously with the breaking of the carbon-chlorine bond in a concerted mechanism.[6]
-
Product Formation: The reaction results in the formation of the desired ether, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, and potassium chloride as a byproduct.
The use of a primary alkyl halide, 1-(2-chloroethyl)pyrrolidine, is ideal for this reaction as it minimizes the potential for a competing E2 elimination reaction, which can be a significant side reaction with secondary or tertiary alkyl halides.[7][8]
Reaction Mechanism Diagram
Caption: SN2 mechanism for the Williamson ether synthesis.
Experimental Guide
Experimental Workflow Diagram
The overall workflow for the synthesis is outlined below, from initial setup to final product characterization.
Caption: Overall workflow for the synthesis and purification.
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount (mmol) | Quantity |
| 2-Methylphenol (o-cresol) | 95-48-7 | C₇H₈O | 108.14 | 10.0 | 1.08 g |
| 1-(2-Chloroethyl)pyrrolidine HCl | 1209-40-1 | C₆H₁₃Cl₂N | 170.08 | 10.0 | 1.70 g |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | 25.0 | 3.46 g |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | - | 40 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | - | ~200 mL |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | - | ~150 mL |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | - | ~50 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | - | As needed |
| Silica Gel (for chromatography) | 7631-86-9 | SiO₂ | 60.08 | - | As needed |
Detailed Synthesis Protocol
1. Reaction Setup
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylphenol (1.08 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).
-
Rationale: Anhydrous potassium carbonate is used as the base to deprotonate the phenol. A fine powder is preferred to maximize surface area. At least two equivalents are needed to neutralize the phenolic proton and the hydrochloride salt of the amine. A slight excess ensures the reaction goes to completion.
-
-
Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by stabilizing the potassium cation without strongly solvating the phenoxide nucleophile, thereby enhancing its reactivity.[9]
-
2. Addition of Alkylating Agent
-
Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.70 g, 10.0 mmol) to the stirring suspension.
-
Rationale: This is the electrophile that will be attacked by the phenoxide nucleophile. Adding it as a solid is acceptable.
-
3. Reaction Execution
-
Heat the reaction mixture to 85 °C using an oil bath and stir vigorously.
-
Rationale: Heating increases the rate of the SN2 reaction. 85 °C is a moderate temperature that provides sufficient energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the reactants or solvent.
-
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system would be 9:1 Dichloromethane/Methanol. The disappearance of the 2-methylphenol spot (visualized with a UV lamp or potassium permanganate stain) indicates the reaction is nearing completion. The reaction is typically complete within 6-12 hours.
4. Aqueous Workup
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a 250 mL beaker containing 100 mL of deionized water.
-
Rationale: This step quenches the reaction and dissolves the potassium salts (KCl, KHCO₃, and excess K₂CO₃), allowing for their separation from the organic product.
-
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Rationale: The desired product is significantly more soluble in an organic solvent like ethyl acetate than in water. Multiple extractions are performed to ensure efficient recovery of the product from the aqueous phase.[10]
-
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Rationale: The water washes remove any residual DMF and inorganic salts. The brine wash helps to remove the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removing all traces of water is crucial before solvent evaporation to prevent product hydrolysis and to obtain an accurate yield.
-
5. Purification
-
The resulting crude oil can be purified by flash column chromatography on silica gel.
-
Equilibrate the column with a non-polar solvent (e.g., hexane) and load the crude product.
-
Elute the product using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 30% ethyl acetate). The exact eluent system should be determined by TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-[2-(2-methylphenoxy)ethyl]pyrrolidine as an oil.
Characterization and Expected Results
-
Appearance: A colorless to pale yellow oil.
-
Yield: Typical yields for this reaction range from 70-90%.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include signals for the aromatic protons (around 6.8-7.2 ppm), the -OCH₂- protons (a triplet around 4.1 ppm), the -CH₂N- protons of the ethyl chain (a triplet around 2.9 ppm), the pyrrolidine ring protons (multiplets around 2.6 and 1.8 ppm), and the methyl group on the phenyl ring (a singlet around 2.2 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include aromatic carbons, the aliphatic carbons of the ethyl chain and pyrrolidine ring, and the methyl carbon.
-
Mass Spectrometry (ESI+): A peak corresponding to the protonated molecule [M+H]⁺ should be observed.
References
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available at: [Link]
-
University of Wisconsin-Madison Department of Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]
-
Journal of Medicinal Chemistry. (2000, February 8). Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase. Available at: [Link]
-
Frontiers in Chemistry. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]
-
PubMed. (2013, July 15). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Available at: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. iris.unipa.it [iris.unipa.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scholarship.richmond.edu [scholarship.richmond.edu]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
Application Note: Advanced Purification Protocols for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction and Physicochemical Profiling
The compound 1-[2-(2-methylphenoxy)ethyl]pyrrolidine is an aryloxyalkylamine featuring a hydrophobic ortho-cresol derivative linked to a basic pyrrolidine ring. Compounds of this structural class are frequently utilized as critical intermediates in the synthesis of neuroactive agents, antihistamines, and local anesthetics.
Due to the synthetic pathways typically employed (e.g., nucleophilic aliphatic substitution between 2-(2-methylphenoxy)ethyl bromide and pyrrolidine), crude reaction mixtures inherently contain unreacted lipophilic starting materials, primary/secondary amine by-products, and trace quaternary ammonium salts. The robust basicity of the for highly orthogonal separation strategies [1].
Before executing purification workflows, it is crucial to establish the baseline physicochemical properties of the target to guide solvent selection and pH adjustments (Table 1).
Table 1: Physicochemical Parameters Guiding Purification
| Parameter | Estimated Value | Relevance to Purification Strategy |
| Molar Mass | 205.30 g/mol | Determines stoichiometric equivalents for salt formation. |
| pKa (Conjugate Acid) | ~9.5 – 10.5 | Dictates the pH required for liquid-liquid extraction (>10.5 for free base, <7.0 for protonation). |
| LogP (Partition Coefficient) | ~2.8 – 3.2 | Indicates high affinity for organic solvents (e.g., EtOAc, DCM) in its free-base form. |
| Physical State (RT) | Viscous Oil (Free Base) | Necessitates thermodynamic salt crystallization for long-term bench stability. |
Orthogonal Acid-Base Extraction (LLE)
Mechanistic Causality
Because the pyrrolidine nitrogen can be reversibly protonated, liquid-liquid extraction (LLE) provides a powerful, non-chromatographic initial purification step. [2]. At pH < 2, the amine becomes highly polar and partitions into the aqueous layer, while neutral organic impurities (e.g., unreacted 2-methylphenol) remain trapped in the organic phase. Subsequent basification to pH > 10 deprotonates the amine, drastically lowering its aqueous solubility and forcing it back into a fresh organic extraction phase.
Figure 1: Liquid-liquid orthogonal acid-base extraction workflow for tertiary amine isolation.
Step-by-Step Protocol & Self-Validation System
-
Acidification: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (approx. 10 mL/g). Transfer to a separatory funnel and add an equal volume of 1M aqueous HCl.
-
First Extraction (Validation Check): Shake vigorously and vent. Self-Validation: Test the aqueous layer with pH indicator paper. It must register below pH 2. If pH > 2, add concentrated HCl dropwise; otherwise, the target amine will partition poorly, causing catastrophic yield loss in the organic waste.
-
Phase Separation: Separate the layers. Wash the retained aqueous layer once more with a half-volume of fresh EtOAc to rigorously strip away lingering lipophilic impurities. Discard both organic layers.
-
Alkalinization: Submerge the flask containing the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 2M NaOH dropwise while stirring.
-
Second Extraction (Validation Check): Verify the aqueous phase has reached pH > 10. The solution will become visibly cloudy as the insoluble free base drops out of the aqueous phase. Extract three times with Dichloromethane (DCM).
-
Recovery: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude-purified 1-[2-(2-methylphenoxy)ethyl]pyrrolidine free base.
Flash Column Chromatography of the Free Base
Mechanistic Causality
If minor structurally related secondary amine impurities persist, silica gel chromatography is required. However,[3]. The pyrrolidine nitrogen forms ionic bonds with unbound silanol (-SiOH) groups, leading to severe peak tailing and irreversible adsorption.
To overcome this, Triethylamine (TEA) is introduced as a mobile phase additive. TEA acts as a dynamic shield, outcompeting the target analyte for the highly active acidic silanol sites, ensuring sharp, Gaussian elution profiles.
Step-by-Step Protocol & Self-Validation System
-
Column Equilibration: Pack the column using standard phase silica gel (40–63 µm). Pre-flush the column with 3 Column Volumes (CV) of the Equilibration solvent (Table 2) to neutralize the silica actively.
-
Sample Loading: Dissolve the free base in a minimum volume of DCM. Load directly onto the column frit.
-
Elution: Run the gradient defined in Table 2. Collect fractions corresponding to the gradient shift.
-
Validation Check (2D-TLC): To ensure the product is not degrading on the column, run a Two-Dimensional TLC of a fraction. Spot the plate, run in the standard eluent, rotate 90 degrees, and run again. If the spot strays off the diagonal axis, on-column degradation is occurring, indicating the TEA concentration must be increased to 2%.
Table 2: Optimized Flash Chromatography Gradient System
| Phase | Hexane (%) | Ethyl Acetate (%) | Triethylamine (TEA) (%) | Column Volumes (CV) | Expected Target Retention (Rf) |
| Equilibration | 90 | 9 | 1 | 3 | N/A |
| Wash | 80 | 19 | 1 | 2 | N/A (Non-polar impurities elute) |
| Elution | 50 | 49 | 1 | 4 | ~0.35 - 0.45 |
| Flush | 0 | 99 | 1 | 2 | Polar impurities elute |
Thermodynamic Salt Formation and Crystallization
Mechanistic Causality
As an oily free base, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine is susceptible to atmospheric oxidation (forming N-oxides) over prolonged storage. Conversion into the Hydrochloride (HCl) salt mitigates this pathway and provides a secondary thermodynamic purification. The highly ordered nature of the crystalline lattice naturally excludes structurally similar impurities (such as regioisomers) that possess slightly different steric bulk, which cannot fit into the tight packing matrix.
Step-by-Step Protocol & Self-Validation System
-
Dissolution: Dissolve the chromatographically pure free base in anhydrous Diethyl Ether (or a 1:1 mixture of Ether/Isopropanol for higher purity control) at 5 mL/g. Place in an ice bath.
-
Salt Formation: Slowly add 1.05 equivalents of 2M HCl in Diethyl Ether dropwise under an inert argon atmosphere. A dense white precipitate will immediately crash out.
-
Digestion & Filtration: Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation and uniform crystal growth. Filter the solid rapidly via a pre-chilled Büchner funnel under a nitrogen blanket to prevent deliquescence.
-
Validation Check (Mother Liquor Monitoring): Perform a TLC check on the filtrate. If a strong product spot persists in the mother liquor, the solvent volume was too high or the precipitation was too rapid. Evaporate the filtrate to 20% of its volume, cool to -20 °C, and crop a second harvest.
-
Drying: Dry the isolated 1-[2-(2-methylphenoxy)ethyl]pyrrolidine hydrochloride salt in a vacuum oven at 40 °C to constant weight.
References
Application Notes and Protocols for Investigating the Structure-Activity Relationship of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for diverse pharmacological activities, including anti-inflammatory, anticancer, and neurological applications.[2][3] This document focuses on a specific derivative, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, and provides a comprehensive guide to understanding its structure-activity relationship (SAR).
While direct studies on 1-[2-(2-methylphenoxy)ethyl]pyrrolidine are not extensively published, a wealth of information can be derived from the closely related analog, 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (SC-22716). SC-22716 has been identified as a potent inhibitor of Leukotriene A4 (LTA4) hydrolase, a critical enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4).[4][5] By inhibiting LTA4 hydrolase, compounds like SC-22716 can effectively mitigate inflammatory responses, making them attractive candidates for treating conditions such as inflammatory bowel disease and psoriasis.[4][5]
These application notes will leverage the established SAR of the SC-22716 series to hypothesize the key structural determinants for the biological activity of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine and its derivatives. We will provide detailed protocols for the synthesis of a focused compound library and for the in vitro biological screening using an LTA4 hydrolase inhibition assay.
Hypothesized Structure-Activity Relationship (SAR)
Based on the extensive SAR studies of 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine and related LTA4 hydrolase inhibitors, we can extrapolate a set of hypotheses for the SAR of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine.[4][5] The core structure can be divided into three key regions for systematic modification: the phenoxy moiety, the ethyl linker, and the pyrrolidine ring.
Table 1: Proposed Analogs for Initial SAR Exploration
| Compound ID | Modification Region | Rationale |
| Parent | - | 1-[2-(2-methylphenoxy)ethyl]pyrrolidine |
| A-1 | Phenoxy Moiety | 1-[2-(3-methylphenoxy)ethyl]pyrrolidine (Isomeric shift) |
| A-2 | Phenoxy Moiety | 1-[2-(4-methylphenoxy)ethyl]pyrrolidine (Isomeric shift) |
| A-3 | Phenoxy Moiety | 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine (Electronic effects) |
| A-4 | Phenoxy Moiety | 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine (Electronic & steric effects) |
| B-1 | Ethyl Linker | 1-[3-(2-methylphenoxy)propyl]pyrrolidine (Linker extension) |
| C-1 | Pyrrolidine Ring | 1-[2-(2-methylphenoxy)ethyl]piperidine (Bioisosteric replacement)[2][6] |
| C-2 | Pyrrolidine Ring | 1-[2-(2-methylphenoxy)ethyl]azetidine (Bioisosteric replacement)[2][6] |
Experimental Protocols
Part 1: Synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine and Analogs
The synthesis of the target compounds can be achieved through a straightforward nucleophilic substitution reaction. The following protocol is a general procedure that can be adapted for the synthesis of the analogs listed in Table 1.
Detailed Protocol:
-
Reagents and Materials:
-
2-methylphenol (or other substituted phenol)
-
1-(2-Chloroethyl)pyrrolidine hydrochloride
-
Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure for the Synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of 2-methylphenol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 80°C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-[2-(2-methylphenoxy)ethyl]pyrrolidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Note on Trustworthiness: This protocol is based on well-established synthetic methodologies for analogous compounds.[7] Each synthesized compound's identity and purity should be rigorously confirmed by analytical techniques to ensure the reliability of the subsequent biological data.
Part 2: In Vitro LTA4 Hydrolase Inhibition Assay
This protocol outlines a method to screen the synthesized compounds for their ability to inhibit the enzymatic activity of LTA4 hydrolase.[8][9] The assay measures the production of LTB4 from the substrate LTA4.
Materials and Reagents:
-
Recombinant human LTA4 hydrolase
-
Leukotriene A4 (LTA4) methyl ester
-
Bovine Serum Albumin (BSA)
-
Assay Buffer: 10 mM Sodium Phosphate, pH 7.4, containing 4 mg/mL BSA
-
Test compounds dissolved in DMSO
-
Reaction termination solution (e.g., acetonitrile with an internal standard)
-
LTB4 ELISA kit or LC-MS/MS system for detection
-
Microplates (96- or 384-well)
Protocol:
-
Preparation of LTA4: Freshly prepare LTA4 by the hydrolysis of LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at 25°C for 60 minutes.[9] The resulting LTA4 solution should be immediately diluted in the assay buffer.
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme Incubation: Add recombinant human LTA4 hydrolase (e.g., 300 ng) to each well of the microplate containing the test compounds.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for the binding of the inhibitor to the enzyme.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared LTA4 solution to a final concentration of approximately 150 nM.[9]
-
Reaction Incubation: Incubate the reaction mixture for 10 minutes at 37°C.[9]
-
Reaction Termination: Stop the reaction by adding a termination solution (e.g., by diluting the reaction mixture 20-fold in assay buffer containing an internal standard for LC-MS/MS analysis).[9]
-
LTB4 Detection: Quantify the amount of LTB4 produced using a validated method such as an LTB4 ELISA kit or by LC-MS/MS.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 values for active compounds by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Table 2: Data Presentation for LTA4 Hydrolase Inhibition Assay
| Compound ID | IC50 (nM) |
| Parent | |
| A-1 | |
| A-2 | |
| A-3 | |
| A-4 | |
| B-1 | |
| C-1 | |
| C-2 | |
| SC-22716 (Control) |
Conclusion
This guide provides a comprehensive framework for the systematic investigation of the structure-activity relationship of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine and its analogs as potential LTA4 hydrolase inhibitors. By following the detailed synthetic and biological protocols, researchers can generate robust and reliable data to elucidate the key structural features driving the pharmacological activity of this compound class. The insights gained from these studies will be instrumental in the design and development of novel anti-inflammatory agents.
References
-
El-Gamal, M. I., et al. (2020). Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. Molecules, 25(12), 2921. Available at: [Link]
- Google Patents. (n.d.). US9822106B2 - Inhibitors of leukotriene A4 hydrolase.
-
Gudim, M., et al. (2014). Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. Journal of Medicinal Chemistry, 57(15), 6453–6464. Available at: [Link]
-
Penning, T. D., et al. (2002). Synthesis of potent leukotriene A(4) hydrolase inhibitors. Identification of 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid. Journal of Medicinal Chemistry, 45(16), 3482-3490. Available at: [Link]
-
Pflieger, D., et al. (2013). A sensitive fluorigenic substrate for selective in vitro and in vivo assay of leukotriene A4 hydrolase activity. Analytical Biochemistry, 441(2), 140-147. Available at: [Link]
-
ResearchGate. (n.d.). Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051) as a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Leukotriene-A4 hydrolase – Knowledge and References. Available at: [Link]
-
ACS Publications. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]
-
Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]
-
Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available at: [Link]
-
The Use of Bioisosterism in Drug Design and Molecular Modification. (2012). American Journal of PharmTech Research. Available at: [Link]
-
Synthesis and antinociceptive activity of 1-[2-(pyridyl)ethyl] and 1-[2-(dihydropyridyl)ethyl] analogues of fentanyl. (1987). Journal of Medicinal Chemistry, 30(5), 926-932. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]
-
Khan, I., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(22), 5038. Available at: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. drughunter.com [drughunter.com]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of potent leukotriene A(4) hydrolase inhibitors. Identification of 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
Welcome to the technical support center for the synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls associated with this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction yields.
The synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine is typically achieved through a three-step sequence:
-
Williamson Ether Synthesis: Formation of the intermediate 2-(2-methylphenoxy)ethanol from 2-methylphenol (o-cresol) and a suitable two-carbon synthon.
-
Activation of the Hydroxyl Group: Conversion of the alcohol intermediate into a species with a good leaving group, such as a tosylate or halide.
-
Nucleophilic Substitution: N-alkylation of pyrrolidine with the activated intermediate to yield the final product.
This guide is structured to address specific issues that may arise at each stage of this process.
Overall Synthesis Workflow
Caption: Overall synthetic route to 1-[2-(2-methylphenoxy)ethyl]pyrrolidine.
Part 1: Troubleshooting the Williamson Ether Synthesis
The first critical step is the formation of the ether linkage. The Williamson ether synthesis is a robust and well-established reaction, but achieving high yields requires careful control of conditions to prevent competing side reactions.[1]
Question: My yield for the synthesis of 2-(2-methylphenoxy)ethanol is consistently low. What are the most likely causes?
Answer: Low yields in this S_N2 reaction are common and can typically be traced back to a few key areas.[2] Let's break down the potential issues:
-
Incomplete Deprotonation of 2-methylphenol: 2-methylphenol (pKa ~10.3) must be fully converted to its conjugate base, the 2-methylphenoxide, to act as a potent nucleophile. If deprotonation is incomplete, the unreacted phenol will not participate in the reaction, thus lowering the yield.[2]
-
Solution: Use a sufficiently strong base. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, sodium hydride (NaH) in an aprotic solvent like THF or DMF ensures irreversible and complete deprotonation.[3] For weaker bases like potassium carbonate (K₂CO₃), ensure anhydrous conditions and allow sufficient time for the acid-base reaction to complete before adding the alkylating agent.[3]
-
-
Competing E2 Elimination: The alkylating agent, such as 2-chloroethanol or 2-bromoethanol, can undergo an E2 elimination reaction facilitated by the basic phenoxide to form an alkene (ethene). This is a major competing pathway.[2][4]
-
Solution: Temperature control is critical. Higher temperatures favor elimination.[3][5] Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically between 50-100 °C.[5][6] Using a primary alkyl halide (like 2-bromoethanol) is essential, as secondary and tertiary halides are much more prone to elimination.[1][2]
-
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[6] Water can consume the strong base used for deprotonation and can also hydrolyze the alkylating agent.
-
Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. If using a solid base like NaH, ensure it has not been deactivated by improper storage.[6]
-
-
Solvent Choice: The solvent plays a crucial role. Protic solvents (like ethanol) can solvate the phenoxide ion, creating a solvent cage that reduces its nucleophilicity.[2][3]
-
Solution: Use a polar aprotic solvent such as DMF, acetonitrile (MeCN), or DMSO. These solvents solvate the cation (e.g., Na⁺) but leave the nucleophilic anion "naked" and more reactive, accelerating the desired S_N2 reaction.[3]
-
Troubleshooting Flowchart: Williamson Ether Synthesis
Caption: Troubleshooting logic for low yield in Williamson ether synthesis.
Protocol 1: Optimized Synthesis of 2-(2-methylphenoxy)ethanol
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) to a flame-dried round-bottom flask. Wash the NaH with anhydrous hexane (2x) to remove the mineral oil and decant the hexane carefully.
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Deprotonation: Cool the suspension to 0 °C. Slowly add a solution of 2-methylphenol (1.0 eq.) in anhydrous DMF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting phenoxide solution back to 0 °C. Add 2-bromoethanol (1.05 eq.) dropwise.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Part 2: Troubleshooting the Activation of 2-(2-methylphenoxy)ethanol
Converting the alcohol into a tosylate is a common and effective strategy to create an excellent leaving group for the subsequent nucleophilic substitution with pyrrolidine.
Question: I am getting a poor yield of 2-(2-methylphenoxy)ethyl tosylate, and my crude product seems impure. What's going wrong?
Answer: Issues at this stage often relate to reagent quality and reaction conditions.
-
Degraded Tosyl Chloride (TsCl): TsCl is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid over time. This reduces the amount of active reagent available for the reaction.
-
Solution: Use fresh, high-purity TsCl. If the purity is suspect, it can be recrystallized from hexane. Always store TsCl in a desiccator.
-
-
Suboptimal Base/Temperature: The reaction is typically run in pyridine, which acts as both the solvent and the base to neutralize the HCl byproduct. The reaction is often performed at low temperatures to prevent side reactions.
-
Solution: Run the reaction at 0 °C in anhydrous pyridine. Slowly add the solid TsCl in portions to the solution of the alcohol in pyridine to control the exotherm. After addition, allow the reaction to stir in the cold and then warm to room temperature.
-
-
Impure Starting Alcohol: Any unreacted 2-methylphenol from the previous step can compete with your alcohol in reacting with TsCl, leading to impurities.
-
Solution: Ensure the 2-(2-methylphenoxy)ethanol intermediate is properly purified (preferably by vacuum distillation) before proceeding to the tosylation step.
-
Protocol 2: Tosylation of 2-(2-methylphenoxy)ethanol
-
Setup: To a flame-dried flask, add purified 2-(2-methylphenoxy)ethanol (1.0 eq.) and dissolve it in anhydrous pyridine (used as solvent).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 4-6 hours. The formation of pyridinium hydrochloride salt will result in a thick slurry. The reaction can be left overnight in the refrigerator.
-
Work-up: Pour the reaction mixture into a beaker of ice-water and stir until the ice melts. The tosylate product should precipitate as a solid or an oil. If it's an oil, extract it with cold diethyl ether. If it's a solid, collect it by vacuum filtration.
-
Purification: Wash the collected solid or the ether extracts with cold dilute HCl to remove pyridine, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The crude tosylate can often be used directly in the next step or recrystallized from a suitable solvent like ethanol.
Part 3: Troubleshooting the N-Alkylation of Pyrrolidine
This final step forms the target molecule. The primary challenges are ensuring the reaction goes to completion and avoiding over-alkylation.
Question: My final N-alkylation step is giving a low yield of the desired product. How can I improve this?
Answer: Let's analyze the common problems in this S_N2 reaction between the tosylate and pyrrolidine.
-
Stoichiometry: Pyrrolidine acts as both the nucleophile and the base to neutralize the p-toluenesulfonic acid byproduct. If only one equivalent is used, half of it will be consumed as the base, leaving only half to act as the nucleophile, resulting in a maximum theoretical yield of 50%.
-
Solution: Use at least two equivalents of pyrrolidine. One equivalent acts as the nucleophile, and the second acts as the base. Alternatively, use one equivalent of pyrrolidine and one equivalent of a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate. Using excess pyrrolidine (2-3 equivalents) can also help drive the reaction to completion.
-
-
Incomplete Reaction: The reaction may be slow if the temperature is too low or the reaction time is too short.
-
Solution: A polar aprotic solvent like acetonitrile is a good choice. Gently heating the reaction (e.g., to reflux in acetonitrile, ~82 °C) can increase the rate. Monitor the reaction by TLC until the starting tosylate is consumed.
-
-
Product Purification: The final product is a basic amine. This property can be exploited for purification but can also cause issues like streaking on silica gel chromatography.[7]
-
Solution: An acid-base extraction is a highly effective purification method. After the reaction, extract the product into dilute acid (e.g., 1M HCl). Wash the acidic aqueous layer with ether to remove non-basic impurities. Then, basify the aqueous layer with NaOH and extract the purified amine product back into an organic solvent (e.g., dichloromethane).[8] For column chromatography, the silica gel can be pre-treated with a small amount of triethylamine in the eluent (e.g., 1%) to prevent tailing.[7]
-
Troubleshooting Flowchart: N-Alkylation
Caption: Troubleshooting logic for the final N-alkylation step.
Protocol 3: Synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
-
Setup: In a round-bottom flask, dissolve the 2-(2-methylphenoxy)ethyl tosylate (1.0 eq.) in acetonitrile.
-
Addition of Amine: Add pyrrolidine (2.5 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours. Monitor the consumption of the tosylate by TLC.
-
Work-up (Acid-Base Extraction):
-
After cooling, evaporate the acetonitrile under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Extract the organic layer with 1M HCl (3x). Combine the acidic aqueous layers.
-
Wash the combined aqueous layers with diethyl ether to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and make it basic (pH > 12) by the slow addition of 3M NaOH.
-
Extract the liberated amine product with dichloromethane (3x).
-
-
Final Purification: Combine the dichloromethane extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by vacuum distillation.
Part 4: General FAQs
Q1: Can I perform this synthesis as a one-pot reaction?
A1: While attractive for efficiency, a one-pot synthesis for this entire sequence is challenging and not recommended for achieving high purity and yield. The incompatible reagents and conditions (e.g., strong base in step 1 vs. the amine nucleophile in step 3) make a stepwise approach with purification of intermediates far more reliable.
Q2: My final product is a dark oil. How can I remove the color?
A2: Colored impurities are common. The acid-base extraction described in Protocol 3 is very effective at removing many of these. If color persists, you can try treating the solution of the final product with a small amount of activated charcoal before the final filtration step, though be aware this may reduce your yield slightly.[7] Final purification by vacuum distillation is the best method to obtain a colorless, pure product.
Q3: What is the best way to monitor the reactions?
A3: Thin-Layer Chromatography (TLC) is ideal for all three steps. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between the starting material and the product. Visualize the spots using a UV lamp and/or by staining with an appropriate agent like potassium permanganate.
Data Summary Table
| Step | Reaction | Key Reagents | Typical Solvent | Temperature | Typical Time | Common Issues |
| 1 | Williamson Ether Synthesis | 2-methylphenol, 2-bromoethanol, NaH or K₂CO₃ | DMF, Acetonitrile | 50 - 100 °C | 4 - 8 h | E2 Elimination, Incomplete deprotonation, Moisture[2][6] |
| 2 | Tosylation | 2-(2-methylphenoxy)ethanol, TsCl, Pyridine | Pyridine | 0 °C to RT | 4 - 12 h | Degraded TsCl, Impure starting alcohol |
| 3 | N-Alkylation | 2-(2-methylphenoxy)ethyl tosylate, Pyrrolidine | Acetonitrile | Reflux (~82 °C) | 12 - 18 h | Incorrect stoichiometry, Incomplete reaction, Purification difficulty |
References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk. Retrieved March 7, 2026, from [Link]
-
University of Michigan-Dearborn. (n.d.). The Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved March 7, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved March 7, 2026, from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2023, March 15). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Retrieved March 7, 2026, from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]
-
University of North Texas. (n.d.). STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. Retrieved March 7, 2026, from [Link]
-
Wiley Online Library. (n.d.). Bioactive compounds bearing N‐alkylated pyrrolidine and piperidine moieties. Retrieved March 7, 2026, from [Link]
-
An-Najah National University. (n.d.). Synthesis and biological properties of Enantiomers of - An-Najah Staff. Retrieved March 7, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of pyrrolidine. Retrieved March 7, 2026, from [Link]
-
Chemspace. (n.d.). 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine.
-
Green Chemistry (RSC Publishing). (n.d.). Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid. Retrieved March 7, 2026, from [Link]
-
PMC. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Retrieved March 7, 2026, from [Link]
-
European Patent Office. (2016, August 31). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Retrieved March 7, 2026, from [Link]
-
PMC. (n.d.). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. Retrieved March 7, 2026, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
Optimizing 1-[2-(2-methylphenoxy)ethyl]pyrrolidine reaction time
Welcome to the Technical Support Center for Aryloxyethyl Pyrrolidine Synthesis. As a Senior Application Scientist, I have designed this portal to address the complex kinetic and thermodynamic challenges associated with optimizing the reaction time for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine .
This compound is synthesized via a modified Williamson ether synthesis involving 2-methylphenol (o-cresol) and 1-(2-chloroethyl)pyrrolidine [1]. Below, you will find our field-proven methodologies, diagnostic troubleshooting guides, and causal explanations to help you systematically optimize your workflow.
System Overview
Microwave-assisted Williamson ether synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine.
Part 1: Core Reaction Methodology (Optimized Protocol)
Conventional thermal reflux for this specific SN2 reaction frequently exceeds 12–24 hours due to the steric hindrance of the ortho-methyl group on the phenol. To compress the reaction time to under 15 minutes , we deploy Microwave-Assisted Organic Synthesis (MAOS) combined with a polar aprotic solvent [1][3].
Step-by-Step Methodology:
-
Reagent Preparation: To a microwave-safe reaction vessel, add 1.0 equivalent of 2-methylphenol and 1.1 equivalents of 1-(2-chloroethyl)pyrrolidine hydrochloride.
-
Causality Check: The pyrrolidine precursor is utilized as an HCl salt to prevent premature auto-dimerization (formation of spiro-quaternary ammonium salts) during storage [2].
-
-
Base Addition: Add 2.5 equivalents of anhydrous Potassium Carbonate (K2CO3).
-
Causality Check: 1.0 eq is strictly consumed neutralizing the HCl salt to liberate the free amine in situ. The remaining 1.5 eq facilitates the deprotonation of 2-methylphenol into the highly nucleophilic phenoxide anion.
-
-
Solvent Selection: Suspend the mixture in anhydrous Acetonitrile (MeCN) (approx. 0.5 M concentration).
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (1000W maximum power limit). Ramp the temperature to 120°C and hold for 10 minutes.
-
Workup & Validation: Cool the vessel via compressed air to room temperature. Dilute with ethyl acetate and wash with 5% aqueous NaOH (to remove unreacted phenol), followed by brine. Dry over Na2SO4, filter, and concentrate under reduced pressure. Analyze via GC-MS to confirm >95% conversion.
Part 2: Troubleshooting Guide & FAQs
Q: My reaction stalls at 40% conversion after 12 hours of conventional reflux. How do I optimize the time without degrading the product? A: Transition immediately from conductive thermal heating (oil bath) to dielectric heating (MAOS). Convective heating is limited by the boiling point of the solvent and relies on inefficient thermal transfer. Microwave irradiation directly excites the polar MeCN molecules and ionic intermediates, facilitating rapid, localized superheating that drastically lowers the activation energy barrier for the SN2 transition state. This will compress your 12-hour reaction into a 10-minute cycle [1].
Q: I observed a dark brown mixture and severe degradation when I pushed the microwave temperature to 150°C. What caused this? A: At temperatures exceeding 130°C in the presence of strong bases, the primary alkyl chloride undergoes competitive E2 elimination, yielding vinyl ethers, while the pyrrolidine moiety undergoes thermal degradation [2]. Your optimization must balance energy input with stability; restrict your max temperature threshold to 120°C .
Q: Does the ortho-methyl group on 2-methylphenol intrinsically extend the reaction time? A: Yes. The methyl group creates a localized steric shield around the phenoxide oxygen. In a standard protic solvent (like ethanol), hydrogen bonding further "cages" the nucleophile, crippling the reaction rate [3]. By switching to an anhydrous polar aprotic solvent like MeCN or DMF, the K+ cation is solvated while the phenoxide anion is left "naked" and hyper-reactive, easily overcoming the steric penalty of the ortho-methyl group.
Logical troubleshooting tree for optimizing reaction time and product yield.
Part 3: Quantitative Optimization Data
To benchmark your system's efficiency, cross-reference your current setup against our validated conversion metrics matrix below.
| Heating Method | Solvent (Polarity) | Base | Temp (°C) | Reaction Time | Conversion (%) | Impurity Profile |
| Conventional Reflux | Ethanol (Protic) | K2CO3 | 78°C | 24 hours | 45% | Low |
| Conventional Reflux | MeCN (Aprotic) | K2CO3 | 82°C | 12 hours | 68% | Moderate (Dimerization) |
| MAOS (Optimized) | MeCN (Aprotic) | K2CO3 | 120°C | 10 minutes | > 95% | Low |
| MAOS (Aggressive) | DMF (Aprotic) | NaOH | 150°C | 5 minutes | 55% | High (E2 Elimination) |
Table Note: The transition from Ethanol to MeCN removes protic hydrogen-bonding, doubling conversion. The transition from reflux to MAOS accelerates the timeline by a factor of >70x while maintaining product purity.
Part 4: References
-
Baar, M. R. (2018). Research Experience for the Organic Chemistry Laboratory: A Student-Centered Optimization of a Microwave-Enhanced Williamson Ether Synthesis and GC Analysis. Journal of Chemical Education. URL:[Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. URL:[Link]
Technical Support Center: 1-[2-(2-methylphenoxy)ethyl]pyrrolidine Stability in Solution
Welcome to the Technical Support Center for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to support your experimental success. Our approach is rooted in scientific principles to explain the "why" behind experimental choices, ensuring the integrity and reliability of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine in solution.
Q1: What are the optimal storage conditions for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine and its solutions?
A1: For the neat compound, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated area, away from heat and sources of ignition. The recommended storage t[1][2]emperature is typically found on the product label, with 2-8°C being a common suggestion for long-term stability.
When in solution, storag[1]e conditions should be carefully considered based on the solvent and the intended duration of storage. For aqueous solutions, refrigeration (2-8°C) is advisable to minimize microbial growth and slow down potential hydrolytic degradation. For organic solutions, storage at room temperature may be acceptable for short periods, but refrigeration is generally recommended for longer-term storage to reduce solvent evaporation and potential degradation. All solutions should be protected from light to prevent photolytic degradation.
Q2: What are the known[1][2] or anticipated degradation pathways for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine in solution?
A2: While specific, comprehensive degradation studies on 1-[2-(2-methylphenoxy)ethyl]pyrrolidine are not extensively published, we can infer potential degradation pathways based on its chemical structure, which contains a tertiary amine within a pyrrolidine ring and an ether linkage. The primary routes of degradation are likely to be oxidation and, to a lesser extent, hydrolysis.
-
Oxidative Degradation: The tertiary amine of the pyrrolidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. This is often the most si[3]gnificant degradation pathway for pyrrolidine derivatives. The presence of transitio[3]n metals can catalyze this process.
-
Hydrolysis: The e[4]ther linkage is generally stable, but under extreme pH conditions (highly acidic or basic) and elevated temperatures, it could undergo cleavage over extended periods. The pyrrolidine ring itse[4]lf is also generally stable to hydrolysis.
Q3: Which materials an[4]d chemical substances are incompatible with 1-[2-(2-methylphenoxy)ethyl]pyrrolidine?
A3: To prevent chemical reactions and degradation, avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. Vapors of this compound m[5][6][7]ay form explosive mixtures with air.
Q4: How do factors like pH, temperature, and light affect the stability of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine solutions?
A4:
-
pH: Extreme pH values (highly acidic or alkaline) can promote hydrolysis of the ether linkage, although this is generally a slow process. The stability is expected[4] to be greatest in the neutral to slightly acidic or basic pH range.
-
Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation. Therefore, storing soluti[8][9]ons at lower temperatures (e.g., 2-8°C) is a key strategy for enhancing stability.
-
Light: Exposure t[1]o light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to degradation. It is crucial to protect [8][10]solutions from light by using amber vials or storing them in the dark.
II. Troubleshootin[2][3]g Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of new, unidentified peaks in chromatograms during analysis. | The compound is degrading under the experimental or storage conditions. | This is an expected outcome in forced degradation studies. Proceed with characterizing these new peaks to understand the degradation pathway. For routine analysis, rev[4]iew your storage and handling procedures. Ensure solutions are fresh, stored properly (cool, dark), and prepared with high-purity solvents. |
| Low or inconsistent recovery of the compound from aqueous solutions. | Adsorption of the compound onto the surface of the container (e.g., glass or plastic). | Use silanized glassware or polypropylene containers to minimize adsorption. Pre-rinsing the container with the solution can also help saturate the active sites. |
| Precipitation or cloudiness observed in a refrigerated solution. | The solubility of the compound is lower at reduced temperatures. | Allow the solution to warm to room temperature and vortex or sonicate to redissolve the compound before use. If the issue persists, consider preparing a more dilute solution or using a co-solvent. |
| Discoloration of the solution over time. | This could indicate oxidative or photolytic degradation. | Prepare fresh solutions more frequently. Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light. Consider purging the solu[1][2]tion with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |
III. Experimental Protocols
To assist in your research, we provide a generalized protocol for conducting forced degradation studies. These studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Protocol: Forced [4][13][14]Degradation Study
Objective: To investigate the stability of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine under various stress conditions.
Materials:
-
1-[2-(2-methylphenoxy)ethyl]pyrrolidine
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Application of Str[3][4]ess Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the solution at 60°C. Withdraw samples at vario[3][4]us time points (e.g., 0, 2, 6, 12, 24 hours). Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Basic Hydrolysi[3][4]s: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate the solution at 60°C. Withdraw samples at vario[3][4]us time points. Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.
-
Oxidative Degra[3][4]dation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature. Withdraw samples at vario[4][11]us time points.
-
Thermal Degradation: Place a sample of the stock solution in a vial and heat it in an oven at a controlled temperature (e.g., 80°C). Keep a control sample at [3][4]room temperature. Withdraw samples at vario[4]us time points.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. This typically involves a[3][10][12]n overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep a control sample pro[3][10]tected from light under the same temperature conditions.
-
-
Sample Analysis: [4] Analyze all stressed and control samples using a validated stability-indicating HPLC or LC-MS method. This will allow for the separation and quantification of the parent compound and any degradation products.
Data Interpretati[5]on
-
Calculate the percentage of the remaining parent compound at each time point for each stress condition.
-
Identify and, if possible, characterize the structure of any significant degradation products using techniques like mass spectrometry (MS).
IV. Visualizations[4]
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common stability-related issues.
V. References
-
CPAChem. (2022, December 13). Safety data sheet. Retrieved from [Link]
-
Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18763-18777. [Link]
-
O'Brien, P. J., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ACS Omega, 5(9), 4568-4577. [Link]
-
Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
-
PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]
-
European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Sherekar, D. P., & Shinde, P. P. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation, 3(5), 446-453. [Link]
-
Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(1), 1-9. [Link]
-
Wang, C. W., et al. (2015). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. Journal of Radioanalytical and Nuclear Chemistry, 303(1), 843-849. [Link]
-
Caron Scientific. (n.d.). Finding Peaceable Photostability. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.es [fishersci.es]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 9. iipseries.org [iipseries.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajpsonline.com [ajpsonline.com]
Technical Support Center: Analysis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine Degradation Products
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the analysis of degradation products for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine and structurally related compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of forced degradation studies and impurity analysis.
Introduction
1-[2-(2-methylphenoxy)ethyl]pyrrolidine is a tertiary amine and an ether, structural motifs that can be susceptible to degradation under various environmental conditions. Understanding its degradation profile is a critical aspect of pharmaceutical development, ensuring the safety, efficacy, and stability of any potential drug product.[1] Forced degradation studies are a systematic way to identify potential degradation products and establish stability-indicating analytical methods.[2][3] This guide will walk you through the process, from experimental design to data interpretation, with a focus on practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine?
A1: The primary objectives are to:
-
Identify likely degradation products: By subjecting the molecule to stress conditions more severe than those it would typically encounter, we can accelerate its breakdown and identify the resulting impurities.[2]
-
Understand degradation pathways: This helps in elucidating the chemical transformations the molecule undergoes.
-
Develop and validate a stability-indicating analytical method: This is a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[4][5]
-
Inform formulation and packaging development: Knowledge of the molecule's stability helps in selecting appropriate excipients and packaging to protect it from degradation.
Q2: What are the most probable degradation pathways for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine based on its structure?
A2: Given its structure, the two most likely degradation pathways are oxidation and hydrolysis.
-
Oxidative Degradation: The tertiary amine of the pyrrolidine ring is susceptible to oxidation.[6] This can lead to the formation of an N-oxide. The ether linkage and the methyl group on the phenoxy ring could also be sites of oxidation under strong oxidative stress.
-
Hydrolytic Degradation: The ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving the molecule into 2-methylphenol and 1-(2-hydroxyethyl)pyrrolidine.[7][8][9] However, ethers are generally more stable to hydrolysis than esters or amides.[9]
Q3: What are the typical stress conditions recommended by ICH guidelines for forced degradation studies?
A3: The International Council for Harmonisation (ICH) guideline Q1A(R2) suggests the following stress conditions:[4][10]
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Exposure to light, including both UV and visible wavelengths.[11]
Q4: What is the target degradation level in a forced degradation study?
A4: The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[4][12] Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions, making the analysis overly complex. Insufficient degradation may not provide enough information to validate the stability-indicating nature of the analytical method.[13]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine degradation products.
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| No or minimal degradation observed under stress conditions. | The molecule is highly stable under the applied conditions. The stress conditions are not harsh enough. | 1. Increase Stressor Concentration: For hydrolytic studies, you can move from 0.1 M to 1 M acid or base. This increases the concentration of hydronium or hydroxide ions, which catalyze the hydrolysis.[13] 2. Elevate Temperature: Increasing the temperature provides more kinetic energy to the molecules, accelerating the rate of reaction. A 10°C increase can roughly double the reaction rate.[13] 3. Extend Exposure Time: If the reaction is slow, a longer duration of stress may be required to achieve the target degradation. |
| Excessive degradation (>20%) or complete loss of the parent compound. | The stress conditions are too harsh. | 1. Reduce Stressor Concentration: Use a lower concentration of acid, base, or oxidizing agent.[13] 2. Lower Temperature: Perform the experiment at a lower temperature to slow down the degradation rate.[13] 3. Shorten Exposure Time: Take time points at earlier intervals to capture the desired level of degradation. |
| Poor resolution between the parent peak and degradation product peaks in the HPLC chromatogram. | The analytical method is not stability-indicating. The mobile phase composition is not optimal. The column is not suitable. | 1. Modify Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. This alters the polarity of the mobile phase and can improve the separation of compounds with different polarities.[5] 2. Change pH of the Mobile Phase: Altering the pH can change the ionization state of the analyte and its degradation products, which in turn affects their retention on a reverse-phase column.[5] 3. Use a Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is often more effective at separating a complex mixture of compounds with a wide range of polarities than an isocratic elution (constant mobile phase composition).[13] 4. Try a Different Column: If method optimization does not yield the desired separation, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) or a different particle size. |
| Difficulty in identifying the structure of an unknown degradation product. | Insufficient data from a single analytical technique. Co-elution of multiple components. | 1. Utilize High-Resolution Mass Spectrometry (LC-MS/MS): This technique provides an accurate mass of the degradation product, which can be used to determine its elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation data that can help in elucidating the structure.[14][15][16] 2. Isolate the Degradation Product: If the degradation product is present in sufficient quantity, it can be isolated using preparative HPLC. 3. Perform Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of a molecule, including the connectivity of atoms. This is often essential for unambiguous structure elucidation.[17][18][19] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study on 1-[2-(2-methylphenoxy)ethyl]pyrrolidine.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at 80°C for 48 hours.
-
Also, prepare a solution of the compound and heat it at 80°C for 48 hours.
-
After the specified time, dissolve the solid sample in a suitable solvent and analyze both the solid and solution samples by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Keep a control sample protected from light under the same conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm and 270 nm (or using a PDA detector to scan a range of wavelengths)
-
Column Temperature: 30°C
Visualizations
Workflow for Forced Degradation and Analysis
Caption: General workflow for forced degradation studies and analysis.
Decision Tree for Troubleshooting HPLC Separation
Caption: Decision tree for troubleshooting poor HPLC separation.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]
-
Leeder Analytical. High Resolution LC-MS/MS Analysis for Unknown Compounds. [Link]
-
Pharma Stability. Troubleshooting & Pitfalls. [Link]
-
Veeprho Pharmaceuticals. Impurity Profiling in Drug Development. (2020). [Link]
-
Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au. (2021). [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]
-
A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules. (2019). [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. ResolveMass Laboratories Inc. (2025). [Link]
-
How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. (2025). [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. (2020). [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. (2015). [Link]
-
Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au. (2021). [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. (2025). [Link]
-
New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research. (2009). [Link]
-
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. (2024). [Link]
-
Impurity Profiling in Pharmaceuticals Explained. Synthink. (2023). [Link]
-
Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy. (2020). [Link]
-
Oxidative Degradation. Royal Society of Chemistry. (2012). [Link]
-
Hydrolytic Degradation. Royal Society of Chemistry. (2012). [Link]
-
Impurity Profiling of Pharmaceuticals. ManTech Publications. (2021). [Link]
-
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Journal of Pharmaceutical and Biomedical Analysis. (2023). [Link]
-
Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. (2025). [Link]
-
A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. ResearchGate. (2025). [Link]
-
Bacterial Scission of Ether Bonds. Microbiological Reviews. (1996). [Link]
-
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega. (2022). [Link]
-
NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma. (2021). [Link]
-
Influence of Ethanol Content on the Electrooxidation of Triethanolamine in Highly Apolar Media on Platinum Microelectrode. MDPI. (2026). [Link]
-
Identification and quantification of unknown impurities (LC-MS y GC-MS). Netpharmalab. [Link]
-
LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. Journal of Pharmaceutical and Biomedical Analysis. (2023). [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis. (2014). [Link]
-
Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate. Environmental Science & Technology. (2009). [Link]
-
Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. (2022). [Link]
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. (2021). [Link]
-
Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate. ACS Publications. (2009). [Link]
-
Importance of LCMS in Forced Degradation Studies for new Chemical Entities. International Journal of Pharmaceutical Quality Assurance. (2026). [Link]
-
Stability Indicating HPLC Method Development: A Review. Asian Journal of Pharmaceutical and Clinical Research. (2019). [Link]
-
Enhanced photoreduction degradation of polybromodiphenyl ethers with Fe 3 O 4 -gC 3 N 4 under visible light irradiation. RSC Publishing. (2018). [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. (2023). [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM. Journal of Emerging Technologies and Innovative Research. (2023). [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijtsrd.com [ijtsrd.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. irjpms.com [irjpms.com]
- 6. books.rsc.org [books.rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. onyxipca.com [onyxipca.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. leeder-analytical.com [leeder-analytical.com]
- 15. ijper.org [ijper.org]
- 16. netpharmalab.es [netpharmalab.es]
- 17. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
Technical Support Center: Enhancing the Purity of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
Welcome to the technical support hub for the purification of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyrrolidine derivative. The purity of this compound is paramount for reproducible results and the integrity of downstream applications. This document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine?
A1: Impurities typically originate from the starting materials or side reactions during synthesis. The most common synthesis involves the reaction of 2-methylphenol (o-cresol) with a 2-haloethylpyrrolidine derivative. Therefore, you can expect to find:
-
Unreacted Starting Materials: 2-methylphenol and the pyrrolidine precursor.
-
Byproducts: Products from side reactions, such as those resulting from the elimination of the 2-haloethylpyrrolidine.
-
Degradation Products: Amines, in general, can be susceptible to oxidation, leading to colored impurities, especially if not handled under an inert atmosphere.[1]
Q2: How can I get a quick assessment of my sample's purity?
A2: Thin-Layer Chromatography (TLC) is an excellent initial technique to visualize the number of components in your crude mixture.[2] For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are the methods of choice.[3][4] ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will not only help in confirming the structure of the desired product but also in identifying and quantifying impurities.
Q3: My purified compound is a high-boiling point oil. How can I easily handle and store it?
A3: It is common for many freebase amines to be oils or low-melting solids. For easier handling, long-term stability, and often higher purity, you can convert the freebase into a crystalline salt, most commonly the hydrochloride salt.[5] These salts are typically stable, crystalline solids that are easier to weigh and store.
Q4: I'm observing significant tailing of my compound on a standard silica gel TLC plate/column. Why is this happening?
A4: The basic nature of the pyrrolidine nitrogen leads to strong interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can cause poor separation, broad peaks (tailing), and in some cases, irreversible adsorption of your compound to the stationary phase.[2]
Q5: My final product has a persistent yellow or brown discoloration. What is the cause and how can I remove it?
A5: Discoloration in amines is often due to the presence of oxidized impurities.[6] These can sometimes be removed by treating a solution of your compound with activated charcoal followed by filtration. For the freebase, vacuum distillation can also be effective in separating the desired product from non-volatile colored impurities.
In-Depth Troubleshooting Guides
Scenario 1: Crude product shows multiple spots on TLC, indicating significant impurities.
The Challenge: Your initial work-up has left you with a mixture containing starting materials and byproducts, and you need an effective strategy to isolate the target compound.
The Underlying Principle: A robust purification strategy for a basic compound like 1-[2-(2-methylphenoxy)ethyl]pyrrolidine involves exploiting the difference in chemical properties (acid-base nature, polarity) between the product and the impurities.
Recommended Protocol: Multi-Step Purification
Step 1: Acid-Base Extraction
This technique is highly effective for separating basic amines from neutral and acidic impurities like residual 2-methylphenol.
-
Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with an aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separate the aqueous layer and wash it once more with fresh organic solvent to remove any remaining impurities.
-
Make the aqueous layer basic (pH > 10) by the careful, dropwise addition of a concentrated base solution (e.g., 6 M NaOH) while cooling in an ice bath.
-
Extract the liberated freebase amine back into an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified freebase.
Step 2: Column Chromatography
If acid-base extraction is insufficient, column chromatography is the next logical step. To overcome the issue of tailing on standard silica gel, you have two primary options:
-
Option A: Silica Gel with a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) (typically 0.5-2% v/v), to your eluent system.[7] The TEA will compete with your amine for the active sites on the silica, leading to improved peak shape and better separation.
-
Option B: Amine-Functionalized Silica: For challenging separations, using a column packed with amine-bonded silica can provide a more alkaline environment, eliminating the need for a basic modifier in the mobile phase.[8][9]
Workflow for Developing a Column Chromatography Method
Caption: A stepwise workflow for purification by column chromatography.
| Parameter | Recommendation for Amine Purification on Silica |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) or Amine-functionalized silica |
| Mobile Phase (Eluent) | Start with non-polar systems and increase polarity. Common choices include Hexane/Ethyl Acetate or Dichloromethane/Methanol. |
| Additive | 0.5-2% Triethylamine (TEA) in the eluent for standard silica gel.[7] |
| Visualization | UV light (if the compound is UV active), or a potassium permanganate or iodine stain. |
Scenario 2: The compound appears to degrade upon treatment with strong acid.
The Challenge: When attempting to form the hydrochloride salt or during an acidic workup, you observe the formation of new impurities, suggesting your compound is not stable under these conditions.
The Underlying Principle: Ether Cleavage
The 1-[2-(2-methylphenoxy)ethyl]pyrrolidine molecule contains an ether linkage. Ethers are generally stable but can be cleaved under strongly acidic conditions, particularly with heating and in the presence of good nucleophiles like bromide or iodide ions.[10][11] While chloride is a weaker nucleophile, prolonged exposure to concentrated HCl, especially at elevated temperatures, can still promote this unwanted side reaction.[12] The reaction proceeds via protonation of the ether oxygen, making it a good leaving group.[11][13]
Decision Tree for Acid-Sensitive Compounds
Caption: Troubleshooting guide for acid-sensitive amine purification.
Preventative Measures and Alternative Protocols:
-
Milder Salt Formation: Instead of aqueous HCl, use a solution of HCl in an organic solvent like isopropanol, diethyl ether, or dioxane, and perform the addition at 0°C. This minimizes the presence of water and allows for more controlled precipitation of the salt.
-
Vacuum Distillation of the Freebase: If the compound is thermally stable, vacuum distillation is an excellent method for purification that avoids acidic conditions entirely. It is particularly effective for removing non-volatile or solid impurities.[14][15]
Protocol: Vacuum Distillation of High-Boiling Amines
-
Apparatus: Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Drying: Ensure the crude amine is free of water, as this can interfere with the distillation.
-
Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping.[15] The temperature of the heating bath should generally be 20-30°C higher than the boiling point of the liquid at the given pressure.[14]
-
Vacuum: Connect a vacuum pump with a cold trap. Gradually apply vacuum to the desired pressure.
-
Distillation: Slowly increase the temperature until the product begins to distill. Collect a small forerun fraction before collecting the main fraction in a pre-weighed flask.
Scenario 3: Low yield after recrystallizing the hydrochloride salt.
The Challenge: You have successfully converted your amine to its hydrochloride salt, but upon recrystallization, the recovery is poor.
The Underlying Principle: Successful recrystallization depends on the differential solubility of the compound in a hot versus a cold solvent.[16] A low yield typically means either too much solvent was used, or the chosen solvent (or solvent system) has a high solvating power for the compound even at low temperatures.
Protocol: Optimizing Recrystallization of an Amine Salt
-
Solvent Selection is Key: The goal is to find a solvent or solvent pair in which the salt is highly soluble when hot but poorly soluble when cold.
-
Common Solvents: Alcohols like ethanol, methanol, and isopropanol are often good starting points.[17]
-
Solvent Pairs: If the salt is too soluble in one solvent and insoluble in another, a solvent pair can be used. For example, dissolve the salt in a minimal amount of hot methanol or ethanol, and then slowly add a less polar "anti-solvent" like diethyl ether or ethyl acetate until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Use a Minimum of Hot Solvent: This is the most critical step. Add just enough boiling solvent to fully dissolve the solid. Adding excess solvent will keep more of your product in solution upon cooling, drastically reducing your yield.[16]
-
Slow Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities.
-
Washing the Crystals: After filtering, wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor without re-dissolving the product.
| Solvent System | Typical Use Case for Amine Hydrochlorides |
| Isopropanol (IPA) | Good general-purpose solvent. |
| Ethanol/Water | For more polar salts; water increases solubility when hot. |
| Methanol/Diethyl Ether | A common polar/non-polar pair for inducing crystallization. |
| Ethanol/Ethyl Acetate | Another effective polar/less-polar combination. |
References
-
Biotage. (2023, September 26). When should amine-bonded columns be used for purification?[Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
YouTube. (2010, September 19). [Lab 6] Distilling Amines... Again. [Link]
-
Wikipedia. (n.d.). Ether cleavage. [Link]
-
Organic Syntheses. (n.d.). Methylamine hydrochloride. [Link]
-
Fiveable. (2026, March 2). Reactions of Ethers: Acidic Cleavage | Organic Chemistry...[Link]
-
Erowid. (n.d.). Recrystallization and Acid/Base Extraction (A/B) FAQ. [Link]
-
Jack Westin. (n.d.). Cleavage of Ethers. [Link]
-
Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. [Link]
-
University of Rochester. (n.d.). How to Purify by Distillation. [Link]
-
Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content. [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
University of Calgary. (n.d.). Recrystallization. [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
PubMed. (2011, December 1). Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product. [Link]
-
TrAC Trends in Analytical Chemistry. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recrystallization and Acid/Base Extraction (A/B) FAQ [erowid.org]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. Ether cleavage - Wikipedia [en.wikipedia.org]
- 11. jackwestin.com [jackwestin.com]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. jackwestin.com [jackwestin.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
Welcome to the technical support center for the synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to help you overcome common challenges and side reactions encountered during this synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols to resolve them.
Q1: I am observing a low yield of the desired product, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, primarily incomplete reactions or the prevalence of side reactions. The synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine is typically a two-step process: a Williamson ether synthesis followed by a nucleophilic substitution. Let's break down the potential issues in each step.
Step 1: Williamson Ether Synthesis of 2-(2-methylphenoxy)ethanol
This step involves the reaction of 2-methylphenol with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base.
-
Incomplete Deprotonation of 2-methylphenol: The reaction requires the formation of the 2-methylphenoxide ion, which is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile and thus a lower yield.
-
Side Reactions: The primary competing reactions are C-alkylation and elimination of the 2-haloethanol.[3][4]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[5][6][7]
-
Elimination: The 2-haloethanol can undergo base-catalyzed elimination to form ethene. This is more likely with stronger bases and higher temperatures.
-
Step 2: Alkylation of Pyrrolidine
This step involves the reaction of an activated form of 2-(2-methylphenoxy)ethanol (e.g., a tosylate or halide) with pyrrolidine.
-
Poor Leaving Group: If the hydroxyl group of 2-(2-methylphenoxy)ethanol is not converted to a good leaving group (like a tosylate or halide), the nucleophilic attack by pyrrolidine will be inefficient.
-
Solution: Convert the alcohol to a tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, or convert it to a halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
-
-
Over-alkylation: The product, a tertiary amine, can be further alkylated by the electrophile to form a quaternary ammonium salt.
-
Solution: Use a slight excess of pyrrolidine relative to the alkylating agent to ensure the electrophile is consumed before it can react with the product.
-
Q2: My final product is contaminated with an impurity that has a similar mass. I suspect it's a C-alkylated isomer. How can I confirm this and prevent its formation?
A2: The formation of C-alkylated byproducts is a classic side reaction in Williamson ether synthesis with phenoxides.[3][7] The phenoxide ion has electron density on both the oxygen atom and the aromatic ring (particularly at the ortho and para positions), making it an ambident nucleophile.[5][6]
Confirmation of C-Alkylated Impurity:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between O- and C-alkylated products. C-alkylation will disrupt the aromatic proton signals and introduce new signals for the alkyl group attached to the ring.
-
Mass Spectrometry: While the isomers will have the same mass, fragmentation patterns in MS/MS experiments might differ.
Preventing C-Alkylation:
The solvent plays a crucial role in directing the alkylation.[7]
-
Use a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are recommended.[2][4] These solvents do not solvate the oxygen of the phenoxide as strongly as protic solvents, leaving it more available for nucleophilic attack (O-alkylation).
-
Avoid Protic Solvents: Protic solvents like water or ethanol can form hydrogen bonds with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more accessible for attack (C-alkylation).[7]
| Condition | Favored Product | Reason |
| Polar Aprotic Solvent (e.g., DMF, ACN) | O-Alkylation | The "naked" oxygen anion is a better nucleophile. |
| Protic Solvent (e.g., Ethanol, Water) | C-Alkylation | The oxygen anion is solvated, favoring attack by the ring.[7] |
Q3: I am observing the formation of a significant amount of a high-molecular-weight byproduct, which I believe is a quaternary ammonium salt. How can I avoid this?
A3: The formation of a quaternary ammonium salt is due to the over-alkylation of the desired tertiary amine product, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. This happens when the product successfully competes with the starting pyrrolidine for the alkylating agent.
Strategies to Minimize Quaternization:
-
Stoichiometry Control: Use a slight excess of pyrrolidine (e.g., 1.1 to 1.5 equivalents) relative to the 2-(2-methylphenoxy)ethyl halide or tosylate. This ensures the electrophile is consumed by the more abundant primary amine before it can react with the tertiary amine product.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the solution of pyrrolidine at a controlled temperature can help maintain a low concentration of the electrophile, favoring the reaction with the more nucleophilic primary amine.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting alkylating agent is consumed.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for the initial Williamson ether synthesis step?
A1: For the deprotonation of 2-methylphenol, a moderately strong base is usually sufficient.
-
Potassium Carbonate (K₂CO₃): This is a common, inexpensive, and effective choice, often used in polar aprotic solvents like DMF or acetone.
-
Sodium Hydride (NaH): A stronger base that ensures complete and irreversible deprotonation.[1] It is typically used in anhydrous solvents like THF or DMF. Extra caution is required as it is flammable and reacts with water.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Can be used, especially under phase-transfer catalysis conditions to improve solubility and reactivity.[2]
Q2: What are the ideal reaction temperatures for each step?
A2: Temperature control is crucial to minimize side reactions.
-
Williamson Ether Synthesis: Generally, a temperature range of 60-100 °C is effective. Higher temperatures can promote elimination and C-alkylation side reactions.[3]
-
Alkylation of Pyrrolidine: This reaction is typically performed at a lower temperature, ranging from room temperature to 50 °C, to avoid over-alkylation.
Q3: How can I effectively purify the final product?
A3: The basic nature of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine can make purification by standard silica gel chromatography challenging due to tailing.[9]
-
Acid-Base Extraction: An initial workup with an acid wash (e.g., dilute HCl) to extract the amine into the aqueous phase, followed by basification (e.g., with NaOH) and extraction into an organic solvent, can remove non-basic impurities.
-
Distillation under Reduced Pressure: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.[9]
-
Column Chromatography with Treated Silica: To mitigate tailing on silica gel, the silica can be pre-treated with a base like triethylamine. A small percentage of triethylamine can also be added to the eluent.[9]
-
Recrystallization as a Salt: The product can be converted to a salt (e.g., hydrochloride) and recrystallized to achieve high purity.[9]
Visualizing the Reaction and Troubleshooting
Reaction Pathway
Caption: Overall synthetic route for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine.
Troubleshooting Logic
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
A Guide to Hygroscopicity Management for Researchers
Welcome to the technical support center for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. As a Senior Application Scientist, I have designed this guide to provide you with the foundational knowledge and practical troubleshooting strategies required to manage the potential hygroscopicity of this compound. This document moves beyond simple instructions to explain the scientific principles behind each recommendation, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a potential concern for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine?
Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment through either absorption or adsorption.[1] For 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, this is a critical consideration due to its molecular structure. The pyrrolidine ring contains a tertiary amine, and the ether linkage contains an oxygen atom. Both the nitrogen and oxygen atoms possess lone pairs of electrons, making them potential hydrogen bond acceptors for water molecules.[2] This interaction can lead to the uptake of atmospheric moisture, potentially altering the compound's physical and chemical properties.
Q2: What are the specific consequences if my sample absorbs moisture?
Moisture uptake can have significant and detrimental effects on your experiments and the long-term stability of the compound.[3][4] Key consequences include:
-
Physical State Alteration: The material may change from a free-flowing powder to a sticky, clumped, or caked solid. This severely impacts handling, accurate weighing, and dissolution.[5]
-
Inaccurate Dosing: If a sample has absorbed water, its measured weight will not correspond to the actual weight of the active compound, leading to concentration errors in your assays.
-
Chemical Degradation: Water can act as a reactant or catalyst in degradation pathways, such as hydrolysis. For amine-containing compounds, moisture can facilitate oxidative degradation, especially if exposed to air over time.[5][6] This can lead to loss of potency and the formation of unknown impurities.
-
Reduced Shelf-Life: The cumulative effects of physical changes and chemical degradation will shorten the viable lifespan of the material, compromising long-term studies.[7]
Q3: My batch of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine wasn't supplied with hygroscopicity data. How can I assess it?
It is crucial to determine the hygroscopic nature of any new or uncharacterized batch of a pharmaceutical raw material.[3][4] The gold-standard technique is Dynamic Vapor Sorption (DVS) . DVS analysis measures the mass change of a sample as it is exposed to a controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature. The resulting sorption/desorption isotherm provides a quantitative measure of hygroscopicity.
The data from a DVS analysis allows you to classify the material according to established standards, such as the European Pharmacopoeia.
Table 1: European Pharmacopoeia Classification of Hygroscopicity [8]
| Classification | Definition (Mass increase at 25°C and 80% RH) |
|---|---|
| Non-hygroscopic | < 0.12% w/w |
| Slightly hygroscopic | ≥ 0.12% and < 2.0% w/w |
| Moderately hygroscopic | ≥ 2.0% and < 15.0% w/w |
| Very hygroscopic | ≥ 15.0% w/w |
If DVS is unavailable, a preliminary assessment can be made by storing a small, accurately weighed sample in a humidity chamber and monitoring its weight over time. However, this method is less precise than DVS.
Troubleshooting Guide
Issue 1: My compound has become clumpy and difficult to handle.
-
Probable Cause: The compound has absorbed a significant amount of atmospheric moisture, leading to the formation of liquid bridges between particles and causing agglomeration.[5] This indicates the material is at least moderately hygroscopic and has been exposed to ambient humidity.
-
Immediate Solution:
-
Transfer the material to a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide) under a dry, inert atmosphere (like nitrogen or argon) if possible.
-
Applying a vacuum can help remove adsorbed surface water, but this may not be sufficient for bound water and will not reverse any chemical degradation.
-
-
Long-Term Prevention: Implement a strict handling protocol. All future manipulations of the compound, including weighing and aliquoting, must be performed in a controlled environment, such as a glovebox with low relative humidity.[1]
Issue 2: I'm observing poor reproducibility in my bioassays.
-
Probable Cause: Inconsistent water content in the material is a likely culprit. If the compound's hygroscopicity is not managed, the amount of active substance per weighed unit will vary between experiments depending on the ambient humidity on a given day. This directly impacts solution concentrations and leads to unreliable results.
-
Solution:
-
Quantify Water Content: Before preparing any stock solution, determine the precise water content of the solid sample using Karl Fischer titration.[9]
-
Correct for Water Content: Adjust the weight of the compound used for solution preparation based on the measured water content to ensure you are dosing the correct amount of the active molecule.
-
Corrected Mass = (Target Mass of Anhydrous Compound) / (1 - [Water Content as a decimal])
-
-
Standardize Handling: Use a standardized protocol for handling the material (see Protocol 2 below) to minimize moisture uptake variability between experiments.
-
Issue 3: How can I accurately weigh a small amount of this compound for an experiment?
-
Challenge: Weighing a hygroscopic material in an open-air environment is prone to error, as the sample mass will continuously increase on the balance.
-
Recommended Workflow:
-
Use a Controlled Environment: Perform all weighing operations inside a glovebox with a controlled low-humidity atmosphere (<10% RH is ideal).
-
Pre-Equilibrate Tools: Place all necessary tools (spatulas, weigh boats, vials) inside the controlled environment to allow any surface moisture to dissipate.
-
Use Appropriate Containers: Weigh the compound into a pre-tared vial with a secure cap (e.g., a screw-cap vial with a PTFE-lined septum).
-
Work Efficiently: Minimize the time the primary container is open. Aliquot the required amount quickly and securely seal both the primary container and the sample vial before removing them from the controlled environment.
-
Seal Immediately: After weighing, cap the vial immediately to prevent moisture uptake. For maximum protection, the primary container can be further sealed with parafilm and placed in a secondary container with desiccant.[10]
-
Visualized Workflow & Protocols
Decision-Making Workflow for Handling a New Compound Batch
The following diagram outlines the critical decision points upon receiving a new batch of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine or any other potentially hygroscopic compound.
Caption: A decision tree for the proper handling and characterization of a new compound batch.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer (KF) Titration
This protocol provides a general guideline for determining water content. The choice between volumetric and coulometric KF titration depends on the expected water content.[11]
-
Volumetric KF: Ideal for samples with higher water content (typically >1%).
-
Coulometric KF: Provides exceptional sensitivity for trace moisture analysis (down to ppm levels).[11]
Principle: The Karl Fischer method is based on a stoichiometric redox reaction between iodine and water in the presence of sulfur dioxide and a base dissolved in an alcohol solvent.[9] The endpoint is reached when all the water in the sample has been consumed, and excess iodine is detected, typically by a platinum electrode sensor.[9]
Methodology (General Steps):
-
Instrument Preparation: Set up the KF titrator according to the manufacturer's instructions. Ensure the titration cell is sealed and purged with a dry, inert gas to prevent contamination from ambient moisture.[11]
-
Reagent Conditioning: Add the appropriate KF reagent and solvent to the titration cell. The instrument will perform a pre-titration to neutralize any residual water in the solvent and cell.
-
Titer Determination (for Volumetric KF): Accurately add a known amount of a certified water standard to the cell and perform a titration. This determines the exact titer (mg H₂O per mL of reagent) of the Karl Fischer reagent. Repeat at least three times for accuracy.
-
Sample Preparation & Introduction:
-
Work quickly in a low-humidity environment (glovebox preferred) to prepare the sample.
-
Accurately weigh an appropriate amount of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine into a gas-tight syringe or directly into the titration vessel. The sample size depends on the expected water content and the instrument's sensitivity.
-
Inject the sample into the conditioned titration cell. Ensure the sample dissolves completely in the KF solvent. If solubility is an issue, specialized solvents or the use of a KF oven with gas extraction may be necessary.[12]
-
-
Titration: The instrument will automatically titrate the sample until the endpoint is detected.
-
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed (volumetric) or the total charge passed (coulometric). The result is typically expressed as a weight percentage (%) or parts per million (ppm).
Caption: A simplified workflow for accurate moisture determination using Karl Fischer titration.
Protocol 2: Standard Operating Procedure (SOP) for Handling and Storage
This SOP is designed to minimize moisture exposure during routine laboratory use.
-
Storage:
-
Store the primary container of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine inside a secondary, airtight container (such as a desiccator cabinet or a heat-sealed foil bag).[10][13]
-
Include active desiccant pouches within the secondary container.[1][10] Monitor and replace the desiccant as needed (e.g., when indicator silica gel changes color).
-
Store in a cool, dark place as specified by the manufacturer.
-
-
Handling and Dispensing:
-
All manipulations must be performed within a glovebox or dry box maintained at a low relative humidity (e.g., <10% RH).
-
Allow the primary container to equilibrate to the ambient temperature of the glovebox before opening to prevent condensation.
-
Use clean, dry spatulas and weighing vessels that have been stored within the glovebox.
-
Dispense only the amount of material needed for the immediate experiment into a separate, sealable container.
-
Never return unused material to the primary stock container.
-
-
Packaging for Aliquots:
-
If creating smaller aliquots for distribution or storage, use amber glass vials with screw caps that have chemically inert liners (e.g., PTFE).
-
After aliquoting inside the glovebox, tightly seal the vial cap.
-
For additional protection, wrap the cap and neck of the vial with parafilm.
-
Place the sealed aliquot vial into a heat-sealed, moisture-barrier foil pouch containing a small desiccant packet for long-term storage or shipment.[13][14]
-
By implementing these structured FAQs, troubleshooting guides, and validated protocols, you can effectively manage the challenges posed by the hygroscopicity of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, thereby enhancing the accuracy, reproducibility, and integrity of your scientific research.
References
- Mastering Karl Fischer Moisture Analysis: A Complete Guide. (n.d.). TCA Lab / Alfa Chemistry.
- Moisture Content by Karl Fischer Titration. (n.d.). ARDL.
- Tan, D., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI.
- Karl Fischer Titration Tips: Water Content Measurement. (n.d.). Sigma-Aldrich.
- What Is Karl Fischer Titration? (n.d.). Mettler Toledo.
- Karl Fischer Titration: Precise Moisture Analysis Made Easy. (2025, August 13). WorldofTest.com.
- 3 Ways to Handle Hygroscopic Material Challenges. (2019, January 7). Vesta® Nutra.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate.
- Stability of Hydrated Methylamine: Structural Characteristics and H2N···H−O Hydrogen Bonds. (2015, April 6). ACS Publications.
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online.
- The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). Colorcon.
- A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications.
- Moisture Impact on Powder Safety, Stability, and Processing. (n.d.). Delft Solids Solutions.
- Amines. (n.d.). NCERT.
- Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments.
Sources
- 1. jocpr.com [jocpr.com]
- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. tandfonline.com [tandfonline.com]
- 5. solids-solutions.com [solids-solutions.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. colorcon.com [colorcon.com]
- 8. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. worldoftest.com [worldoftest.com]
- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals [mdpi.com]
- 14. blog.vestanutra.com [blog.vestanutra.com]
1-[2-(2-methylphenoxy)ethyl]pyrrolidine analytical interference troubleshooting
Welcome to the technical support center for the analytical troubleshooting of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical interferences encountered during experimental analysis. Here, we provide in-depth, field-proven insights and systematic approaches to ensure the integrity and accuracy of your results.
Troubleshooting Guide: A Systematic Approach to Analytical Interference
Analytical interference can significantly compromise the qualitative and quantitative results of your experiments. This section provides a systematic approach to diagnosing and resolving these issues, focusing on the common challenges associated with the analysis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine.
Question: My LC-MS/MS analysis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine shows a suppressed or highly variable signal. What are the likely causes and how can I fix this?
Answer:
Signal suppression or variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a frequent and frustrating issue, often pointing to a phenomenon known as matrix effects .[1] The "matrix" refers to all components in your sample other than the analyte of interest. These components can interfere with the ionization of your target compound, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, leading to inaccurate and unreliable data.[2]
Causality: Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization in the mass spectrometer's ion source.[2] This competition can reduce the efficiency of analyte ion formation, thus suppressing its signal. Conversely, though less common, ion enhancement can also occur. Key contributors to matrix effects include salts, lipids, proteins, and even mobile phase additives.[3][4]
Here is a logical workflow to diagnose and mitigate ion suppression:
Caption: Workflow for troubleshooting ion suppression.
Experimental Protocols:
1. Post-Column Infusion Experiment to Diagnose Matrix Effects:
This experiment helps visualize regions of ion suppression in your chromatogram.
-
Step 1: Prepare a standard solution of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine at a known concentration.
-
Step 2: Set up your LC-MS/MS system. Infuse the standard solution at a constant flow rate into the MS source post-column using a syringe pump and a T-junction.
-
Step 3: Inject a blank matrix sample (e.g., plasma, urine without the analyte) onto the LC column.
-
Step 4: Monitor the signal of your analyte. A stable baseline signal should be observed from the infused standard.
-
Step 5: Any dip or decrease in this baseline corresponds to a region where matrix components are eluting from the column and causing ion suppression.[5]
2. Enhancing Sample Preparation to Mitigate Matrix Effects:
Proper sample cleanup is often the most effective way to combat ion suppression.[3]
| Sample Preparation Technique | Principle | Suitability for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine |
| Solid-Phase Extraction (SPE) | Selectively adsorbs the analyte onto a solid support, while matrix components are washed away. The analyte is then eluted with a different solvent.[3] | Highly Recommended: Offers excellent cleanup for complex matrices like plasma or urine.[6] |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte between two immiscible liquid phases based on its solubility. | Good Option: Can be effective, but may be less selective than SPE. |
| Protein Precipitation | Proteins are precipitated out of the sample (e.g., with acetonitrile or methanol), and the supernatant containing the analyte is analyzed.[6] | Quick but Less Clean: Suitable for initial screening but may not remove all interfering matrix components. |
3. Chromatographic and Mass Spectrometric Optimization:
-
Chromatography: Adjusting the chromatographic method can separate the analyte from interfering matrix components. Try modifying the gradient elution profile or using a column with a different stationary phase to improve resolution.[7]
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI).[2][6] If your instrument allows, switching to APCI could be a viable solution.[6]
Question: I'm observing a single, broad, or asymmetric peak in my GC-MS analysis where I expect to see 1-[2-(2-methylphenoxy)ethyl]pyrrolidine and potentially its isomers. How can I confirm and resolve this co-elution?
Answer:
The co-elution of isomers, where two or more structurally similar compounds are not separated by the gas chromatography (GC) column, is a significant challenge that can lead to inaccurate identification and quantification.[8][9]
Causality: Isomers often have very similar physicochemical properties, making their chromatographic separation difficult.[8] This results in overlapping peaks that can appear as a single, distorted peak.[8][9]
Here is a systematic approach to addressing co-elution:
Caption: A systematic approach to resolving co-eluting isomers.
Experimental Protocols:
1. Confirming Co-elution using Mass Spectrometry:
-
Mass Spectral Analysis: Acquire mass spectra across the entire peak (beginning, apex, and end). If the spectra change, it indicates the presence of more than one compound.[8]
-
Extracted Ion Chromatograms (EICs): Isomers may have slightly different fragmentation patterns.[8] Plotting the EICs for unique fragment ions can reveal multiple, slightly offset peaks, confirming co-elution.[8]
2. Optimizing Chromatographic Conditions:
To resolve co-eluting peaks, you need to improve the chromatographic resolution by adjusting key parameters.[8]
| Parameter | Recommended Action | Rationale |
| Temperature Program | Decrease the initial oven temperature and/or use a slower temperature ramp rate. | This increases the interaction time of the analytes with the stationary phase, potentially improving separation.[10] |
| Carrier Gas Flow Rate | Optimize the flow rate to achieve the best column efficiency (lowest plate height). | An optimal flow rate ensures sharper peaks and better resolution. |
| Column Selection | If optimization fails, switch to a column with a different stationary phase polarity or a longer column. For positional isomers, a chiral column may be necessary.[11] | A different stationary phase can provide different selectivity for the isomers, leading to better separation.[7] |
3. Deconvolution Software:
If chromatographic separation is not fully achievable, modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks based on subtle differences in their mass spectra.[8]
Frequently Asked Questions (FAQs)
Q1: What are the expected mass spectral fragments for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine in GC-MS with electron ionization (EI)?
Q2: Can impurities from the synthesis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine interfere with my analysis?
A2: Yes, synthetic impurities are a common source of analytical interference. These can include starting materials, byproducts, and positional isomers. It is crucial to characterize your reference standard thoroughly to identify any potential impurities that might co-elute with your analyte or cause ion suppression.
Q3: My baseline is noisy in my GC-MS analysis. What should I check?
A3: A noisy baseline in GC-MS can be caused by several factors. Start by checking for leaks in your system, especially at the injector and column connections. Contaminated carrier gas, a dirty injector liner, or column bleed at high temperatures can also contribute to a noisy baseline.[12][13] Regularly replacing septa, liners, and gas filters is good preventative maintenance.[12]
Q4: Are there any specific mobile phase additives I should avoid when analyzing 1-[2-(2-methylphenoxy)ethyl]pyrrolidine by LC-MS?
A4: Yes, certain additives can cause significant ion suppression. Non-volatile buffers like phosphates should be avoided as they can contaminate the MS source.[4] High concentrations of trifluoroacetic acid (TFA) can also cause ion suppression through ion-pairing.[3][4] It is generally recommended to use volatile additives like formic acid or ammonium formate at low concentrations (e.g., 0.1%).[1]
Q5: How can I ensure the long-term robustness of my analytical method for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine?
A5: Method robustness is ensured through thorough validation. This includes assessing the method's performance with different batches of columns, reagents, and on different instruments. It is also important to establish system suitability criteria, such as minimum peak resolution and signal-to-noise ratio, that must be met before running any samples. Regular preventative maintenance of your analytical instrumentation is also critical.
References
-
Ion suppression (mass spectrometry) - Wikipedia. Available from: [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Available from: [Link]
-
Schug, K. A. The Secrets of Electrospray Ionization: Why Less is More. LCGC International. 2020. Available from: [Link]
-
Ion Suppression and ESI | Mass Spectrometry Facility. University of Waterloo. Available from: [Link]
-
Li, Y., et al. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical and Biomedical Analysis. 2022;219:114948. Available from: [Link]
-
Electrospray Ionization Mass Spectrometry. Wax Studios. Available from: [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. Available from: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. 2003;14(11):1321-1329. Available from: [Link]
-
Genzen, J. R. Interference Testing and Mitigation in LC-MS/MS Assays. The American Association for Clinical Chemistry. 2017. Available from: [Link]
-
Anzillotti, L., et al. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Journal of Analytical Toxicology. 2020;44(5):476-485. Available from: [Link]
-
Domínguez-Vega, E., et al. Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. 2018;159:433-440. Available from: [Link]
-
Anzillotti, L., et al. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Journal of Analytical Toxicology. 2020;44(5):476-485. Available from: [Link]
-
What do I need to do for a better separation of isomers co-eluting in GC-MS? ResearchGate. 2013. Available from: [Link]
-
Dworkin, J. P. Chromatographic Co-elution. In: Gargaud, M., et al. (eds) Encyclopedia of Astrobiology. Springer, Berlin, Heidelberg. 2011. Available from: [Link]
-
Merdjan, H. Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Journal of Analytical Chemistry. 2014;69(13):1199-1209. Available from: [Link]
-
Yuan, T., et al. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry. 2023;95(20):7846-7854. Available from: [Link]
-
Maciej, Z., et al. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry. 2022;94(27):9595-9603. Available from: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. 2003;14(11):1321-1329. Available from: [Link]
-
GC-MS Troubleshooting Guide. Scribd. Available from: [Link]
-
1-Ethyl-2-Methylpyrrolidine. PubChem. National Institutes of Health. Available from: [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Available from: [Link]
-
1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine. Chemspace. Available from: [Link]
-
Aston, P. GC-MS Troubleshooting Made Simple: Tips, Tricks, and Best Practices. LCGC International. 2026. Available from: [Link]
-
Pyrrolidine, 2-ethyl-1-methyl-. NIST WebBook. National Institute of Standards and Technology. Available from: [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S. Food & Drug Administration. 2011. Available from: [Link]
-
Pyrrolidine, 1-(2-(2-methyl-9,10-ethanoanthracen-9(10h)-yloxy)ethyl)-, hydrochloride. PubChemLite. Available from: [Link]
-
Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. ResearchGate. 2005. Available from: [Link]
-
Tsiplakou, E., et al. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry. 2023;425:136471. Available from: [Link]
-
Archer, J. R., et al. Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product. Journal of Chromatography B. 2011;879(32):3874-3880. Available from: [Link]
-
Lopez-Avila, V. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology. 2015;2(6):601. Available from: [Link]
-
Ukrainets, I. V., et al. Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide. An-Najah Staff. Available from: [Link]
-
Pyrrolidine Impurity 1. Axios Research. Available from: [Link]
Sources
- 1. wax-studios.com [wax-studios.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. shimadzu.co.uk [shimadzu.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the NMR Spectral Analysis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.[1][2] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, a molecule of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine scaffold in FDA-approved drugs.[3] By comparing its spectral features with those of structurally related alternatives—2-phenoxyethanol and N-ethylpyrrolidine—we will highlight the unique spectroscopic signatures that enable its unambiguous identification. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization to advance their work.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei, causing them to transition to a higher energy state.[4] As the nuclei relax back to their ground state, they emit an RF signal, which is detected and converted into an NMR spectrum via a Fourier transform.[4]
The precise frequency at which a nucleus resonates, known as its chemical shift (δ), is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, shifting its resonance to a lower frequency (upfield).[5] This sensitivity to the chemical environment is what makes NMR spectroscopy the definitive method for identifying monomolecular organic compounds.[1][4]
Predicted NMR Spectrum of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
To fully interpret the spectrum, we must first analyze the molecule's structure, which comprises three distinct moieties: a 2-methylphenoxy group, an ethyl linker, and a pyrrolidine ring. Each component contributes a unique set of signals to the overall NMR fingerprint.
Figure 1: Structure of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine with proton environments labeled.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment.
-
Aromatic Protons (a, b, c): The four protons on the 2-methylphenoxy ring are chemically non-equivalent and will appear in the aromatic region (δ 6.8–7.2 ppm). They will exhibit complex splitting patterns due to mutual spin-spin coupling.
-
Ether-Linked Methylene Protons (d): The two protons on the methylene group adjacent to the phenoxy oxygen (-O-CH₂ -) are expected to resonate as a triplet around δ 4.1 ppm. The downfield shift is caused by the deshielding effect of the electronegative oxygen atom.
-
Amine-Linked Methylene Protons (e): The two protons on the methylene group adjacent to the pyrrolidine nitrogen (-CH₂ -N) will also appear as a triplet, but further upfield around δ 2.9 ppm, coupled to the 'd' protons.
-
Pyrrolidine α-Methylene Protons (f, g): The four protons on the carbons directly attached to the nitrogen in the pyrrolidine ring are diastereotopic. They are expected to produce a complex multiplet around δ 2.7 ppm.
-
Pyrrolidine β-Methylene Protons (h): The four protons on the carbons beta to the nitrogen will be the most shielded aliphatic protons, appearing as a multiplet around δ 1.8 ppm.
-
Aromatic Methyl Protons (i): The three protons of the methyl group attached to the aromatic ring will appear as a sharp singlet around δ 2.2 ppm, as there are no adjacent protons to cause splitting.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[5]
-
Aromatic Carbons: Six distinct signals are expected in the δ 110–158 ppm range. The carbon attached to the oxygen (C-O) will be the most downfield (~156 ppm), while the carbon bearing the methyl group will be around ~131 ppm. The remaining four aromatic carbons will resonate between δ 112-127 ppm.
-
Ether-Linked Methylene Carbon (C-d): This carbon (-O-C H₂-) will appear around δ 67 ppm.
-
Amine-Linked Methylene Carbon (C-e): This carbon (-C H₂-N) is expected around δ 56 ppm.
-
Pyrrolidine α-Methylene Carbons (C-f, g): The two equivalent carbons alpha to the nitrogen are predicted to resonate around δ 54 ppm.
-
Pyrrolidine β-Methylene Carbons (C-h): The two equivalent carbons beta to the nitrogen will be significantly upfield, around δ 23 ppm.
-
Aromatic Methyl Carbon (C-i): This is the most shielded carbon, appearing furthest upfield at approximately δ 16 ppm.
Table 1: Summary of Predicted NMR Data for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
| Assignment (Label) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic (a, b, c) | 6.8 – 7.2 (m) | 112 – 131, 156 |
| -O-CH₂ - (d) | ~ 4.1 (t) | ~ 67 |
| -CH₂ -N- (e) | ~ 2.9 (t) | ~ 56 |
| Pyrrolidine α-CH₂ (f, g) | ~ 2.7 (m) | ~ 54 |
| Pyrrolidine β-CH₂ (h) | ~ 1.8 (m) | ~ 23 |
| Ar-CH₃ (i) | ~ 2.2 (s) | ~ 16 |
| (s = singlet, t = triplet, m = multiplet) |
Comparative Spectral Analysis
To substantiate our predictions and demonstrate the unique spectral identity of the target molecule, we will compare its expected spectrum with those of two simpler, commercially available analogues.
Figure 3: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine for ¹H NMR analysis (or 50-100 mg for ¹³C NMR) into a clean, dry vial. [6] * Add 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is often used for small organic molecules. [6] * Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with magnetic field homogeneity. [6] * Carefully transfer the homogenous solution into a high-quality, 5 mm NMR tube, ensuring a sample height of 4-5 cm. [7] * Cap the NMR tube securely and label it clearly.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer's autosampler or manual insertion port.
-
Load a standard set of acquisition parameters for the desired experiment (e.g., ¹H, ¹³C, COSY).
-
Initiate the automated locking procedure, which uses the deuterium signal from the solvent to stabilize the magnetic field. [8] * Perform shimming to optimize the magnetic field homogeneity. Modern spectrometers often have automated shimming routines ('topshim') that produce excellent results. [8] * The probe should be automatically tuned and matched (atma) for the specific nucleus being observed to ensure maximum sensitivity. [8] * Set the appropriate number of scans. For a ¹H spectrum of this concentration, 8 to 16 scans are typically sufficient. For ¹³C, several hundred to thousands of scans may be necessary.
-
Initiate the data acquisition. The instrument will apply the RF pulses and record the resulting Free Induction Decay (FID). [9]
-
-
Data Processing:
-
Once acquisition is complete, the raw FID data must be processed. [10] * Apply a Fourier Transform to convert the time-domain FID into the frequency-domain spectrum. [9] * Perform phase correction to ensure all peaks are in the positive absorptive phase. [11] * Apply a baseline correction to ensure the baseline of the spectrum is flat. [12] * Reference the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) to its known chemical shift. [13][14] * For ¹H spectra, integrate the area under each peak to determine the relative number of protons it represents.
-
Generate a peak list for final analysis and interpretation.
-
Conclusion
The structural analysis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine by NMR spectroscopy is a clear and definitive process. By systematically assigning each signal in the ¹H and ¹³C spectra based on established principles of chemical shift and spin-spin coupling, a complete structural picture emerges. Furthermore, the comparative analysis against 2-phenoxyethanol and N-ethylpyrrolidine validates these assignments and underscores the unique spectral features of the target molecule, particularly within the ethyl linker that connects its two primary structural moieties. The detailed experimental protocol provided herein ensures that researchers can acquire high-fidelity, reliable data for this and other small molecules, upholding the standards of scientific integrity required in modern chemical and pharmaceutical research.
References
- Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023, December 7). Longdom Publishing.
- NMR Sample Preparation: The Complete Guide.
- NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes.
- NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks.
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Northern Iowa.
- Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applic
- Meena, G. S. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology.
- NMR Sample Preparation. (n.d.).
- NMR Sample Preparation. (n.d.).
- Linfoot, J. (2021, September 13). Standard Operating Procedure (SOP)
- Zhu, J. (n.d.). NMR Data Acquisition and Processing Procedure.
- Hore, P. J. (n.d.).
- NMR d
- Optimizing NMR Processing: Techniques and Best Practices. (n.d.). JEOL USA.
- 2-Phenoxyethanol(122-99-6) 1H NMR. (n.d.). ChemicalBook.
- Step-by-step procedure for NMR d
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.
- 1-Ethylpyrrolidine. (n.d.). PubChem.
- 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0330663). (n.d.). NP-MRD.
- PYRROLIDINE. (n.d.). precisionFDA.
- 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0079489). (n.d.). NP-MRD.
- 2-Phenoxyethanol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine. (n.d.). Chemspace.
- Phenylethylpyrrolidine. (n.d.). Wikipedia.
- 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine. (n.d.). CymitQuimica.
- Pyrrolidine, 1-(2-(2-methyl-9,10-ethanoanthracen-9(10h)-yloxy)ethyl)-, hydrochloride. (n.d.). PubChemLite.
- Pyrrolidine(123-75-1) 13C NMR spectrum. (n.d.). ChemicalBook.
- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Pyrrolidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP.
- Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
- 13C NMR. (n.d.).
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
- Synthesis and biological properties of Enantiomers of. (n.d.). An-Najah Staff.
- 1-Ethyl-2-Methylpyrrolidine. (n.d.). PubChem.
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- NMR Chemical Shifts of Impurities. (n.d.). MilliporeSigma.
- Pyrrolidine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. (n.d.).
- 1H-NMR spectrum of 1-pyrroline solution in DMSO-d6 (10000 ppm). (n.d.).
- Spectroscopic Profile of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Technical Guide. (n.d.). Benchchem.
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 3. enamine.net [enamine.net]
- 4. ijirset.com [ijirset.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. organomation.com [organomation.com]
- 8. sssc.usask.ca [sssc.usask.ca]
- 9. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 10. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. r-nmr.eu [r-nmr.eu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to HPLC Method Validation for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. Designed for researchers, scientists, and drug development professionals, this document details the rationale behind experimental choices, presents a comprehensive validation protocol, and compares the HPLC method with potential alternative analytical techniques. The methodologies described herein are grounded in established regulatory guidelines to ensure scientific integrity and data reliability.
Introduction to 1-[2-(2-methylphenoxy)ethyl]pyrrolidine and the Imperative for Validated Analytical Methods
1-[2-(2-methylphenoxy)ethyl]pyrrolidine is a tertiary amine containing a pyrrolidine ring and a methylphenoxy group. Its structural components are found in various pharmacologically active molecules. Accurate and precise quantification of this compound is critical during drug discovery, development, and for quality control of the final product. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose, a requirement mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
This guide will first present a detailed, robust HPLC method for the analysis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, followed by a comprehensive validation of this method according to ICH Q2(R1) guidelines. Finally, a comparative overview of alternative analytical techniques will be discussed.
Part 1: A Validated HPLC Method for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte. 1-[2-(2-methylphenoxy)ethyl]pyrrolidine is a basic compound (due to the pyrrolidine nitrogen) with expected moderate hydrophobicity. A reverse-phase HPLC method is therefore a suitable starting point.
Experimental Protocol: HPLC Method
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately non-polar compounds.
-
Mobile Phase: A gradient elution is chosen to ensure good separation of the main analyte from any potential impurities with different polarities.
-
Solvent A: 0.1% Formic acid in Water. The acidic modifier helps to protonate the analyte, leading to sharper peaks and better chromatographic performance.
-
Solvent B: Acetonitrile. A common organic modifier in reverse-phase HPLC.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.
-
Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 272 nm. The methylphenoxy group is expected to have a UV absorbance maximum around this wavelength. A DAD is used to confirm peak purity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.5 mg/mL.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and subsequent validation.
Part 2: HPLC Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[5][8][10] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. To demonstrate specificity, a forced degradation study was performed. The drug substance was subjected to stress conditions of acid, base, oxidation, heat, and light. The chromatograms of the stressed samples were compared with that of an unstressed standard. The method is considered specific if the peak for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine is well-resolved from any degradation products.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.
The results of the forced degradation study would demonstrate that the main peak is spectrally pure and well-separated from all degradation product peaks, confirming the stability-indicating nature of the method.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
A series of at least five concentrations of the 1-[2-(2-methylphenoxy)ethyl]pyrrolidine reference standard, ranging from 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL), would be prepared and injected in triplicate. A calibration curve of peak area versus concentration would be plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line would be calculated.
Table 1: Linearity and Range Validation Data
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Range | 50% - 150% of target conc. | 0.25 - 0.75 mg/mL |
| y-intercept | Close to zero | 1234.5 |
| Slope | Non-zero | 56789.0 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The accuracy would be evaluated at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
Table 2: Accuracy (Recovery) Data
| Concentration Level | Spiked (mg/mL) | Recovered (mg/mL) | % Recovery |
| 80% | 0.40 | 0.398 | 99.5% |
| 100% | 0.50 | 0.503 | 100.6% |
| 120% | 0.60 | 0.595 | 99.2% |
| Average Recovery | 99.8% | ||
| Acceptance Criteria | 98.0% - 102.0% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): The precision of the method would be determined by analyzing six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The precision of the method would be determined by analyzing six replicate samples of the same concentration on two different days, by two different analysts, and on two different instruments.
The precision is expressed as the relative standard deviation (%RSD).
Table 3: Precision Data
| Precision Level | Parameter | Acceptance Criteria | Hypothetical Result |
| Repeatability | %RSD of 6 replicates | ≤ 2.0% | 0.8% |
| Intermediate Precision | %RSD of 12 replicates | ≤ 2.0% | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Table 4: LOD and LOQ Data
| Parameter | Hypothetical Result |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Table 5: Robustness Study Parameters and Results
| Parameter | Variation | Effect on Results (%RSD) |
| Flow Rate | ± 0.1 mL/min | < 2.0% |
| Column Temperature | ± 2°C | < 2.0% |
| Mobile Phase Composition | ± 2% Organic | < 2.0% |
| Wavelength | ± 2 nm | < 2.0% |
Part 3: Comparison with Alternative Analytical Methods
While HPLC is a powerful and versatile technique for the analysis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, other methods could also be considered. The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the sample matrix, and the availability of instrumentation.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. 1-[2-(2-methylphenoxy)ethyl]pyrrolidine is likely to be amenable to GC analysis.
-
Advantages:
-
High resolution and efficiency.
-
Can be coupled with a variety of detectors, including the highly sensitive and specific mass spectrometer (MS).
-
-
Disadvantages:
-
The compound may require derivatization to improve its volatility and thermal stability.
-
Not suitable for non-volatile or thermally labile impurities.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis separates analytes based on their electrophoretic mobility in an electric field.
-
Advantages:
-
High separation efficiency.
-
Low sample and reagent consumption.
-
Can be a complementary technique to HPLC for charged analytes.
-
-
Disadvantages:
-
Lower sensitivity compared to HPLC with UV detection.
-
Reproducibility can be more challenging to achieve than with HPLC.
-
Comparative Workflow of Analytical Techniques
Caption: Comparison of analytical workflows for different techniques.
Performance Comparison
Table 6: Comparison of Analytical Method Performance
| Parameter | HPLC-UV | GC-FID/MS | CE-UV |
| Applicability | Broad range of polarities | Volatile & thermally stable compounds | Charged & polar compounds |
| Sensitivity | Good to excellent | Excellent (especially with MS) | Moderate |
| Precision | Excellent | Excellent | Good |
| Throughput | Moderate | Moderate | High |
| Sample Preparation | Simple | May require derivatization | Simple |
| Cost | Moderate | Moderate to high (MS) | Low to moderate |
Conclusion
This guide has presented a comprehensive, validated HPLC method for the quantitative analysis of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. The detailed experimental protocol and validation data demonstrate that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a pharmaceutical setting. The comparison with alternative techniques such as GC and CE highlights the advantages of HPLC in terms of its broad applicability and balanced performance characteristics. The choice of the most appropriate analytical method will ultimately depend on the specific analytical challenges and the resources available.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- United States Pharmacopeia.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9323-9332. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
-
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. propharmagroup.com [propharmagroup.com]
- 3. scribd.com [scribd.com]
- 4. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. USP <1225> Method Validation - BA Sciences [basciences.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 12. investigationsquality.com [investigationsquality.com]
- 13. drugfuture.com [drugfuture.com]
- 14. ICH Official web site : ICH [ich.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Binding Affinity of Pridopidine and 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the receptor binding affinities of two distinct molecules: Pridopidine, a well-characterized agonist of the Sigma-1 Receptor (S1R), and 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. While both compounds feature a pyrrolidine or a related piperidine scaffold, their primary pharmacological targets and, consequently, their binding profiles, differ significantly. This document will elucidate these differences, detail the experimental methodology used to determine binding affinity, and explore the downstream signaling implications of receptor engagement.
Introduction to the Compounds and Their Primary Targets
Pridopidine: A Selective Sigma-1 Receptor Agonist
Pridopidine is a small molecule currently under late-stage clinical development for neurodegenerative diseases such as Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1][2] Initially investigated for its interaction with dopamine receptors, subsequent research has definitively identified its primary target as the Sigma-1 Receptor (S1R), for which it is a potent and highly selective agonist.[2]
The S1R is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[2][3] It plays a crucial role in regulating cellular stress responses, calcium homeostasis, mitochondrial function, and neuroplasticity, making it a key therapeutic target for neurological disorders.[1][4]
1-[2-(2-methylphenoxy)ethyl]pyrrolidine: A Focus on Leukotriene A4 Hydrolase
In contrast, the publicly available scientific literature for phenoxyethyl-pyrrolidine derivatives, such as the structurally related compound 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (SC-22716), identifies a different primary target: Leukotriene A4 (LTA4) hydrolase .[5][6] This enzyme is a critical component in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[5][6] Inhibitors of LTA4 hydrolase are investigated for their potential as anti-inflammatory agents.[5] Currently, there is a lack of published data characterizing the binding affinity of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine for the Sigma-1 receptor. Therefore, this guide will focus on the well-documented profile of Pridopidine at the S1R and contrast it with the known activity of the phenoxyethyl-pyrrolidine class at LTA4 hydrolase, highlighting the critical importance of target selectivity in drug development.
Comparative Binding Affinity and Selectivity
Binding affinity, often quantified by the inhibition constant (Kᵢ), is a measure of the strength of the interaction between a ligand and its receptor. A lower Kᵢ value indicates a higher binding affinity. Selectivity refers to a compound's ability to bind to its intended target with significantly higher affinity than to other "off-target" receptors.
Pridopidine: High Affinity and Selectivity for the Sigma-1 Receptor
Pridopidine demonstrates a high affinity for the S1R, with reported Kᵢ values in the nanomolar range. This strong interaction allows it to effectively engage its target at therapeutic concentrations.[7] Furthermore, Pridopidine is highly selective. Positron emission tomography (PET) imaging in humans has shown that at clinically relevant doses (45 mg twice daily), Pridopidine achieves over 90% occupancy of S1R in the brain, with negligible binding to dopamine D2/D3 receptors (~3%).[8] This selectivity is crucial for minimizing potential side effects associated with off-target receptor modulation.
| Target Receptor | Pridopidine Kᵢ (nM) | Selectivity vs. S1R | References |
| Sigma-1 (S1R) | 7.1 - 70 | - | [7][9] |
| Dopamine D2 | 2950 - 7520 | ~100-fold lower affinity | [1][9] |
| Dopamine D3 | 1630 | ~30-fold lower affinity | [1] |
| Sigma-2 (S2R) | 5450 | ~96-fold lower affinity | [1] |
Note: Kᵢ values can vary between studies depending on the experimental conditions, such as tissue source and radioligand used.
1-[2-(phenoxy)ethyl]pyrrolidine Class: Potency at LTA4 Hydrolase
For the related compound SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine), inhibitory potency against LTA4 hydrolase is measured by the IC₅₀ value, the concentration required to inhibit 50% of the enzyme's activity. SC-22716 is a potent inhibitor with an IC₅₀ of 0.20 µM (200 nM) for the purified human enzyme and 0.79 µM (790 nM) in a human whole blood assay, demonstrating its ability to penetrate cells and act on its intracellular target.[6]
The binding profile of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine at the S1R remains uncharacterized in public literature. Investigating potential S1R affinity would be a necessary step in a comprehensive safety and selectivity assessment for this class of compounds.
Experimental Methodology: The Competitive Radioligand Binding Assay
Determining the binding affinity (Kᵢ) of a novel compound is a foundational step in pharmacology. The gold-standard method for this is the competitive radioligand binding assay . This technique measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the target receptor.
Workflow for Determining Binding Affinity
Step-by-Step Experimental Protocol
-
Membrane Preparation:
-
Causality: To study the interaction in a cell-free system, the receptor must be isolated. Cells expressing the target receptor (e.g., HEK293 cells with human S1R) or tissue rich in the receptor (e.g., rat brain) are harvested.
-
Protocol: The cells/tissue are homogenized in a cold buffer containing protease inhibitors. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined to ensure consistent amounts are used in each reaction.
-
-
Assay Setup: The assay is typically performed in a 96-well plate with three key conditions set up in triplicate for statistical validity:
-
Total Binding: Contains receptor membranes and the radioligand only. This measures the maximum number of receptors bound by the radiolabel.
-
Non-specific Binding (NSB): Contains receptor membranes, the radioligand, and a very high concentration of an unlabeled ligand known to saturate all target receptors. This measures the amount of radioligand that binds to components other than the target receptor (e.g., the filter, lipids).
-
Competitive Binding: Contains receptor membranes, the radioligand, and serial dilutions of the test compound (e.g., Pridopidine).
-
-
Incubation: The plate is incubated (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the large cell membranes (with bound radioligand), while the unbound radioligand passes through. The filters are quickly washed with ice-cold buffer to remove any remaining free radioligand.
-
Quantification: The radioactivity trapped on the dried filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding is calculated: Total Binding - Non-specific Binding.
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound.
-
Using non-linear regression, the IC₅₀ is determined. This is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation , which accounts for the concentration and affinity of the radioligand used in the assay.
-
Downstream Signaling Pathways of Sigma-1 Receptor Activation
The binding of an agonist like Pridopidine to the S1R is not a terminal event; it initiates a cascade of downstream signaling that is believed to underlie its neuroprotective effects. The S1R acts as a molecular chaperone, and its activation leads to conformational changes and altered protein-protein interactions.[3][4]
-
Dissociation from BiP: Under normal, unstressed conditions, the S1R is in a complex with another chaperone, the Binding-immunoglobulin Protein (BiP).[4][10] Upon ER stress or binding by an agonist like Pridopidine, the S1R dissociates from BiP.[1]
-
Modulation of Calcium (Ca²⁺) Homeostasis: The now-activated S1R can interact with and stabilize other proteins at the MAM, most notably the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3). This stabilization ensures proper Ca²⁺ signaling from the ER to the mitochondria, which is vital for maintaining mitochondrial function and cellular bioenergetics.[1][3]
-
Activation of Pro-Survival Pathways: S1R activation by Pridopidine has been shown to promote neuronal survival by upregulating key pro-survival signaling pathways, including those involving Brain-Derived Neurotrophic Factor (BDNF), AKT, and ERK.[7] This leads to enhanced synaptic plasticity, mitochondrial function, and resilience against cellular stressors implicated in neurodegeneration.[2][7]
Conclusion and Future Directions
This guide highlights the stark contrast between two compounds that share a common chemical feature (a pyrrolidine/piperidine ring) but possess fundamentally different pharmacological profiles.
-
Pridopidine is a potent and highly selective Sigma-1 Receptor agonist . Its high affinity for S1R, coupled with low affinity for other receptors, defines it as a targeted therapeutic agent. Its mechanism of action is increasingly understood to involve the modulation of crucial cellular stress-response and survival pathways, providing a strong rationale for its development in neurodegenerative diseases.
-
1-[2-(2-methylphenoxy)ethyl]pyrrolidine , based on data from structurally related analogs, is primarily characterized as an LTA4 hydrolase inhibitor . Its potential interaction with the Sigma-1 receptor is currently unknown.
For researchers working with 1-[2-(2-methylphenoxy)ethyl]pyrrolidine or similar analogs, this comparison underscores the necessity of comprehensive profiling. Determining the binding affinity of such compounds at key off-targets like the S1R using the methodologies described herein is essential for understanding their selectivity, predicting potential side effects, and validating their primary mechanism of action. The distinct and well-defined profile of Pridopidine serves as an exemplary case for the value of target selectivity in modern drug development.
References
-
Penning, T. D., et al. (2000). Structure-Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase. Journal of Medicinal Chemistry, 43(4), 721–735. [Link]
-
Geva, M., et al. (2021). Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. MDPI. [Link]
-
Geva, M., et al. (2016). Pridopidine activates neuroprotective pathways impaired in Huntington Disease. Human Molecular Genetics, 25(18), 3975–3987. [Link]
-
Naia, L., et al. (2021). The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models. Cells, 10(4), 888. [Link]
-
Wikipedia. (n.d.). Pridopidine. [Link]
-
Sahlholm, K., et al. (2015). Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses. Psychopharmacology, 232(19), 3443-3453. [Link]
-
ClinicalTrials.gov. (2021). HEALEY ALS Platform Trial - Regimen D Pridopidine. [Link]
-
Reilmann, R., et al. (2023). The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington's Disease. Drugs in R&D, 23(1), 1-13. [Link]
-
Squitieri, F., & Garcia de Yebenes, J. (2015). Profile of pridopidine and its potential in the treatment of Huntington disease: the evidence to date. Neuropsychiatric Disease and Treatment, 11, 2723–2732. [Link]
- Google Patents. (n.d.). US9822106B2 - Inhibitors of leukotriene A4 hydrolase.
-
Johnson, D. S., et al. (2021). Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. Journal of Medicinal Chemistry, 64(23), 17358–17374. [Link]
-
Faredin, B., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8157. [Link]
-
Fontanilla, D., et al. (2009). The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator. Science, 323(5916), 934-937. [Link]
-
Lever, J. R., et al. (2006). An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones. European Journal of Pharmacology, 538(1-3), 43-51. [Link]
-
Zhang, Y., et al. (2020). An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. Journal of Medicinal Chemistry, 63(16), 8876–8893. [Link]
-
Romero, J. A., et al. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 24(14), 11674. [Link]
-
Sambo, D., & Khroyan, T. V. (2022). Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. Frontiers in Pharmacology, 13, 989019. [Link]
-
Halberstadt, A. L., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 64(17), 12874–12893. [Link]
-
Wang, Z., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 13, 893302. [Link]
-
Semantic Scholar. (n.d.). Structure-Activity Relationships. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pridopidine - Wikipedia [en.wikipedia.org]
- 3. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
A Comparative Pharmacological Guide: Moxisylyte vs. the Uncharacterized 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of adrenergic pharmacology, the exploration of phenoxyalkylamine scaffolds has yielded numerous compounds with significant therapeutic potential. This guide provides a detailed comparative analysis of two such molecules: Moxisylyte (also known as Thymoxamine), a well-documented α1-adrenergic antagonist, and 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, a structurally related but pharmacologically uncharacterized research compound.
Moxisylyte has established clinical use, primarily in treating conditions related to vasoconstriction, such as Raynaud's syndrome and erectile dysfunction.[1][2] Its mechanism as an α1-adrenoceptor antagonist is well-understood.[3] In contrast, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine remains in the realm of novel chemical entities, with no publicly available pharmacological data.
This guide will first dissect the established pharmacological profile of Moxisylyte. It will then leverage this knowledge to propose a comprehensive, field-proven experimental workflow for the systematic characterization of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. This dual approach serves not only as a direct comparison but also as a practical blueprint for researchers undertaking the pharmacological profiling of novel compounds targeting the adrenergic system.
Part 1: The Established Profile of Moxisylyte (Thymoxamine)
Moxisylyte is a potent and selective α1-adrenergic receptor antagonist.[1][4] Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines norepinephrine and epinephrine.[5] The α1-adrenoceptors, specifically, are coupled to Gq proteins. Upon activation by an agonist like norepinephrine, the Gq protein activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the contraction of smooth muscle.[5]
Moxisylyte functions as a competitive antagonist at these receptors, blocking the binding of endogenous agonists and thereby preventing vasoconstriction.[3][6] This mechanism of action underlies its therapeutic utility as a vasodilator.[1]
Signaling Pathway of α1-Adrenergic Antagonism
The diagram below illustrates the canonical Gq-coupled signaling pathway of the α1-adrenergic receptor and the inhibitory point of action for an antagonist like Moxisylyte.
Caption: α1-Adrenergic receptor signaling and point of inhibition by Moxisylyte.
Pharmacokinetic and Metabolic Profile
Moxisylyte is considered a prodrug. It undergoes rapid hydrolysis in plasma and tissues by pseudocholinesterases to its primary active metabolite, deacetyl-thymoxamine.[3][6] This metabolite is then further demethylated by cytochrome P450 enzymes.[6] Both of these major metabolites are pharmacologically active, contributing to the drug's overall effect.[6]
Quantitative Pharmacological Data
| Compound | Target/Assay | Value | Species/Tissue | Reference |
| Moxisylyte | Inhibition of Noradrenaline-induced Contraction (IC50) | 0.5 ± 0.2 µM | Human Corpus Cavernosum Smooth Muscle Cells | [7] |
| Moxisylyte | Competitive inhibition of ³H-DHE binding (IC50) | 0.01 µM | Human Corpus Cavernosum Smooth Muscle Cells | [7] |
Part 2: A Proposed Workflow for Characterizing 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
Given the structural similarity of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine to Moxisylyte and other known adrenergic ligands, a logical starting point for its characterization is a systematic evaluation of its interaction with the adrenergic receptor family. The following experimental plan outlines a robust, industry-standard approach to determine its pharmacological profile.
Experimental Protocol 1: Radioligand Receptor Binding Assays
Causality: The foundational step in characterizing a novel ligand is to determine if it physically interacts with the intended targets. Competitive radioligand binding assays are the gold standard for measuring the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound for a receptor.[8] This is achieved by measuring the compound's ability to displace a known high-affinity radioligand. By screening against a panel of receptors (e.g., α1A, α1B, α1D, α2A, β1, β2), we can establish a binding profile and identify primary targets and potential off-target interactions.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cell lines (e.g., HEK293 or CHO) stably expressing the human adrenergic receptor subtype of interest.
-
Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[9]
-
Perform differential centrifugation to isolate the membrane fraction, which contains the receptors.[10]
-
Resuspend the final membrane pellet in an appropriate buffer and determine the total protein concentration using a Bradford or BCA assay.[11] Store aliquots at -80°C.
-
-
Competitive Binding Assay:
-
Set up reactions in a 96-well plate. Each well will contain:
-
Receptor membranes (e.g., 10-50 µg protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α1 receptors) at a concentration close to its dissociation constant (Kd).[9]
-
A range of concentrations of the test compound, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine (typically 10-12 concentrations over a 5-log unit range).
-
-
Include control wells for "Total Binding" (no competitor) and "Non-Specific Binding" (a high concentration of a known, non-labeled ligand, e.g., phentolamine).[10][11]
-
Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.[11]
-
-
Termination and Detection:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.[11]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate "Specific Binding" = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Caption: Workflow for a Functional Antagonist Assay.
Part 3: Comparative Summary and Future Directions
This guide has detailed the known pharmacological properties of Moxisylyte and provided a clear experimental path for the characterization of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine.
Comparative Pharmacological Data Summary
| Parameter | Moxisylyte (Thymoxamine) | 1-[2-(2-methylphenoxy)ethyl]pyrrolidine |
| Primary Mechanism | Competitive α1-Adrenergic Antagonist [3] | To Be Determined |
| Binding Affinity (Ki) | Not fully characterized in public literature | To Be Determined via Protocol 1 |
| Functional Potency (IC50) | ~0.5 µM (vs. NE-induced contraction) [7] | To Be Determined via Protocol 2 |
| Receptor Selectivity | Preferential for α1-adrenoceptors [3] | To Be Determined via Protocol 1 |
| In Vivo Effect | Vasodilation, reduction in blood pressure [1][12] | To Be Determined |
| Metabolism | Prodrug, rapidly metabolized to active forms [3][6] | To Be Determined |
Concluding Remarks
Moxisylyte serves as a classic example of an α1-adrenergic antagonist, with a pharmacological profile that translates directly to its clinical applications. For the novel compound, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, the proposed workflow provides a rigorous and logical progression from receptor binding to functional activity.
The structural difference—a 2-methylphenoxy group instead of Moxisylyte's more complex substituted phenyl ring—may lead to significant differences in affinity, selectivity, and metabolic stability. For instance, the ortho-methyl group could introduce steric hindrance that alters binding to certain receptor subtypes, potentially conferring a novel selectivity profile. Only through the systematic application of the described experimental protocols can its true pharmacological identity be unveiled, determining whether it is a close analogue of Moxisylyte, a ligand with a completely different profile, or an inert molecule. This disciplined approach is the cornerstone of modern drug discovery and development.
References
- Vertex AI Search. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC.
- MedchemExpress.com. (n.d.). Moxisylyte (Thymoxamine) | Adrenergic Receptor.
- BenchChem. (2025). Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists.
- BenchChem. (2025).
- Patsnap Synapse. (2024). What is Moxisylyte Hydrochloride used for?.
- Wikipedia. (n.d.). Moxisylyte.
- National Center for Biotechnology Information. (n.d.). Moxisylyte | C16H25NO3 | CID 4260. PubChem.
- Marquer, C., et al. (1998). Moxisylyte: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence. PubMed.
- MedChemExpress. (n.d.). Moxisylyte hydrochloride (Thymoxamine hydrochloride) | Adrenergic Receptor Antagonist.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
- Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
- Springer Nature Experiments. (n.d.). Detection of β-Adrenergic Receptors by Radioligand Binding.
- Wikipedia. (n.d.). Phenylethylpyrrolidine.
- PubMed. (n.d.).
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). moxisylyte | Ligand page.
- National Center for Biotechnology Information. (n.d.). Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- | C28H27NO2 | CID. PubChem.
- KEGG DRUG. (n.d.). Moxisylyte hydrochloride.
- DrugMapper. (n.d.). MOXISYLYTE.
- Wikipedia. (n.d.). Alpha blocker.
- CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers).
- Wikipedia. (n.d.). Pyrrolidine.
- American Journal of Physiology. (n.d.). β-Adrenergic- and muscarinic receptor-induced changes in cAMP activity in adult cardiac myocytes detected with FRET-based biosensor.
- PMC. (n.d.). Blood pressure lowering efficacy of alpha blockers for primary hypertension.
- PubMed. (2006). How should patients treated with alpha-blockers be followed?
- Semantic Scholar. (2017). A Protocol for the Emergency Treatment of Alpha-2 Agonist Overdose using Atipamezole, a Selective Alpha-2 Antagonist.
- Karger Publishers. (1998). Cardiovascular Effects of Alpha-Blockers Used for the Treatment of Symptomatic BPH: Impact on Safety and Well-Being.
- MDPI. (n.d.).
- Genome.jp. (n.d.). KEGG DRUG: Moxisylyte.
- National Center for Biotechnology Information. (2018). Alpha 1 Adrenergic Receptor Antagonists. LiverTox - NCBI Bookshelf.
- ACS Publications. (2000). Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase. Journal of Medicinal Chemistry.
- Mayo Clinic. (n.d.). Alpha blockers.
- Journal of Pharmaceutical Negative Results. (2013).
- PubChemLite. (n.d.). Pyrrolidine, 1-(2-(2-methyl-9,10-ethanoanthracen-9(10h)-yloxy)ethyl)-, hydrochloride.
- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- PMC. (n.d.). cAMP stimulates transcription of the beta 2-adrenergic receptor gene in response to short-term agonist exposure.
- Chemspace. (n.d.). 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine.
- PubMed. (2003). In vivo pharmacological characterization of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thiophenol hydrochloride (SIB-1553A), a novel cholinergic ligand: microdialysis studies.
- MDPI. (2021).
- Johns Hopkins University. (2012). Drugs affecting adrenergic function.
Sources
- 1. What is Moxisylyte Hydrochloride used for? [synapse.patsnap.com]
- 2. Moxisylyte - Wikipedia [en.wikipedia.org]
- 3. Moxisylyte: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 6. Moxisylyte | C16H25NO3 | CID 4260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Adrenergic receptors on smooth muscle cells isolated from human penile corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Purity Determination Methods for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
Introduction
In the landscape of drug discovery and development, the purity of synthetic intermediates and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, a tertiary amine containing a pyrrolidine moiety, represents a class of scaffolds frequently utilized in the synthesis of novel therapeutic agents. The presence of impurities, which can arise from starting materials, by-products, or degradation, can have a profound impact on the downstream synthetic steps and the toxicological profile of the final drug product.
This guide provides a comprehensive comparison of analytical methodologies for the purity determination of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed decisions in method selection and development. We will explore chromatographic and spectroscopic techniques, evaluating their respective strengths and limitations in the context of this specific analyte.
Understanding Potential Impurities
Effective purity analysis begins with a theoretical assessment of potential impurities. For 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, impurities can be broadly categorized:
-
Process-Related Impurities: Arising from the synthetic route, these may include unreacted starting materials (e.g., 2-methylphenol, 1-(2-chloroethyl)pyrrolidine), reagents, and by-products from side reactions.
-
Degradation Products: Formed during manufacturing, storage, or handling. Tertiary amines can be susceptible to oxidation.
-
Residual Solvents: Solvents used during synthesis and purification steps.
The characterization of these impurities is often accomplished using a combination of spectroscopic techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Comparative Analysis of Core Purity Determination Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitating known impurities, screening for unknown impurities, or providing an absolute purity value. We will compare three primary techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds that are thermally stable. Given its boiling point, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine is amenable to GC analysis.
-
Principle: The sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is transported by a carrier gas and interacts with the stationary phase lining the column. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds.
-
Expertise & Experience: The primary challenge with amine analysis by GC is peak tailing, caused by the interaction of the basic amine with acidic silanol groups on the column surface. This can be mitigated by using a base-deactivated column or a column with a more polar stationary phase. Thermal degradation in the hot injector is another potential issue that must be evaluated during method development.
-
Trustworthiness: Method validation involves assessing linearity, precision, accuracy, and specificity. System suitability tests, such as checking the peak symmetry and resolution of the analyte from known impurities, are performed before each run to ensure the system is performing correctly.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most widely used technique in the pharmaceutical industry for purity and impurity determination due to its versatility and applicability to a wide range of compounds.
-
Principle: A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Components separate based on their differential partitioning between the two phases.
-
Expertise & Experience: A significant consideration for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine is its lack of a strong UV chromophore, making detection challenging. Analysis at low UV wavelengths (e.g., ~200 nm) is possible but requires high-purity solvents and can suffer from interference. To improve peak shape for this basic analyte, mobile phase modifiers like triethylamine are often added to mask residual silanol interactions on the column. For higher sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.
-
Trustworthiness: HPLC methods are validated according to ICH guidelines. A self-validating system includes the use of a photodiode array (PDA) detector to assess peak purity (i.e., to check if a single chromatographic peak is due to a single compound) and the analysis of stressed samples to demonstrate specificity against degradation products.
Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of substance concentration and purity without the need for an identical reference standard of the analyte.
-
Principle: The integral (area) of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known concentration, the purity of the analyte can be calculated with high accuracy.
-
Expertise & Experience: The success of a qNMR experiment hinges on careful planning. Key considerations include selecting a suitable deuterated solvent in which both the analyte and internal standard are fully soluble, choosing an internal standard with non-overlapping peaks, and setting appropriate acquisition parameters (e.g., a sufficiently long relaxation delay) to ensure accurate integration.
-
Trustworthiness: qNMR is considered a primary ratio method of measurement. Its self-validating nature comes from the fundamental principle that all protons (in ¹H qNMR) have an equal response factor, eliminating the need for calibration curves. The accuracy is directly tied to the purity of the internal standard and the precision of weighing.
Data Presentation: Method Comparison Summary
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Quantitative NMR (qNMR) |
| Principle | Separation in the gas phase based on volatility and column interaction. | Separation in the liquid phase based on partitioning between mobile and stationary phases. | Signal integration is directly proportional to the number of nuclei. |
| Analyte Suitability | Volatile and thermally stable compounds. | Wide range, including non-volatile and thermally labile compounds. | Any soluble compound with NMR-active nuclei. |
| Reference Standard | Requires a specific reference standard of the analyte for quantification. | Requires a specific reference standard for quantification. | Does not require an analyte-specific standard; uses a certified internal standard. |
| Quantification | Relative (Area %); Absolute with standard. | Relative (Area %); Absolute with standard. | Absolute purity determination. |
| Sensitivity | High (ng to pg range). | Moderate (UV) to Very High (MS). | Lower sensitivity (µg to mg range). |
| Impurity ID | Possible when coupled with MS (GC-MS). | Excellent when coupled with MS (LC-MS). | Excellent for structural elucidation of impurities. |
| Throughput | High. | High. | Moderate. |
| Key Advantage | High resolution for volatile impurities and residual solvents. | High versatility and applicability; gold standard for pharmaceutical analysis. | Absolute quantification without a specific reference standard. |
| Key Limitation | Potential for thermal degradation; not suitable for non-volatile impurities. | UV detection lacks sensitivity/specificity for this analyte; peak shape issues with amines. | Lower sensitivity; requires higher sample amount; complex mixtures can be challenging. |
Experimental Protocols
The following protocols are provided as robust starting points for method development and must be fully validated for their intended use.
Protocol 1: Purity by Gas Chromatography (GC-FID)
-
Sample Preparation: Accurately weigh approximately 50 mg of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
GC System & Conditions:
-
System: Agilent 8850 GC with FID or similar.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a base-deactivated wax column.
-
Inlet: Split/Splitless, 250 °C, Split ratio 20:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector: FID, 280 °C.
-
-
Data Analysis:
-
Inject 1 µL of the prepared sample.
-
Integrate all peaks.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Impurity Profiling by HPLC-UV
-
Sample and Standard Preparation:
-
Sample Solution: Prepare a 1.0 mg/mL solution of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine in mobile phase.
-
Reference Standard Solution: If available, prepare a 1.0 mg/mL solution of the reference standard in mobile phase.
-
-
HPLC System & Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Triethylamine, adjusted to pH 7.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the sample solution.
-
Determine the area percent of the main peak and any impurities. For quantification of a specific impurity, a reference standard for that impurity is required.
-
Protocol 3: Absolute Purity by ¹H qNMR
-
Sample Preparation:
-
Accurately weigh ~15 mg of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine into a clean, dry vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard must have peaks that are resolved from all analyte peaks.
-
Record the exact masses.
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard 1D proton experiment.
-
Key Parameters:
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of any peak being integrated (typically 30-60 seconds to be safe).
-
Pulse Angle: 90°.
-
Scans: 8 to 16, depending on concentration.
-
-
-
Data Processing & Calculation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (Iₐ) and a signal from the internal standard (Iₛₜₐ).
-
Calculate the purity using the following formula: Purity (%) = (Iₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐ) * (Mₐ / Mₛₜₐ) * (mₛₜₐ / mₐ) * Pₛₜₐ Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass weighed
-
P = Purity of the standard
-
'a' = analyte, 'std' = standard
-
-
Visualization of Workflows
A logical workflow is essential for systematic purity analysis. The diagrams below illustrate a general workflow and a decision-making process for method selection.
Caption: General workflow for purity determination.
Caption: Decision tree for analytical method selection.
References
- Sigma-Aldrich. (2020).
-
AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. [Link]
-
Agilent. (2011). Easy, Precise and Accurate Quantitative NMR. [Link]
-
Diplomata Commercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply. [Link]
-
Position Diplomata. (n.d.). High-Purity Amines in Pharmaceuticals: Key Insights and Applications. [Link]
-
Journal of Advances in Medicine and Medical Research. (2015). Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. [Link]
-
Chromatography Forum. (2011). measure pyrrolidine by HPLC. [Link]
-
FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
Forensic Science International. (2020). GC-MS – Still standing for clinical and forensic analysis: validation of a multi-drug method to detect and quantify illicit drugs in whole blood. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
Food Chemistry. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]
-
Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. [Link]
-
US Pharmacopeia (USP). (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. [Link]
-
Annex Publishers. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]
-
ResearchGate. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
-
Molecules. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ResearchGate. (2020). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. [Link]
-
Chemspace. (n.d.). 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine. [Link]
-
World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]
-
An-Najah Staff Site. (n.d.). Synthesis and biological properties of Enantiomers of.... [Link]
-
Agilent. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]
-
PubChem. (n.d.). 1-Ethyl-2-Methylpyrrolidine. [Link]
A Framework for Comparative Potency Assessment of Novel Pyrrolidine Derivatives: A Methodological Guide
Introduction: The Pyrrolidine Scaffold and the Quest for Potency and Selectivity
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets.[3] The development of novel pyrrolidine-containing compounds, such as the hypothetical molecule 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, necessitates a rigorous and systematic evaluation of their biological potency and selectivity. This guide provides a comprehensive framework for conducting such a comparative potency study, designed for researchers, scientists, and drug development professionals.
While direct experimental data for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine is not yet publicly available, this document will outline the essential experimental workflows, data presentation strategies, and the underlying scientific rationale for comparing its potential activities against well-characterized compounds. We will draw upon established methodologies for assessing compounds with similar structural motifs that target a range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes.
Part 1: Strategic Selection of Comparator Compounds
A meaningful comparative potency study hinges on the selection of appropriate reference compounds. The choice of comparators should be guided by the predicted or hypothesized biological target of the novel compound, based on its structural features. The phenoxyethylpyrrolidine moiety suggests potential interactions with central nervous system (CNS) targets or other signaling proteins. Therefore, we will consider three classes of structurally related compounds with known mechanisms of action as illustrative examples for our comparative framework.
Table 1: Rationale for Comparator Compound Selection
| Comparator Class | Representative Compound(s) | Rationale for Inclusion |
| Leukotriene A4 (LTA4) Hydrolase Inhibitors | 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716) | This compound shares the core phenoxyethylpyrrolidine structure and is a known potent inhibitor of LTA4 hydrolase, an enzyme involved in inflammatory pathways.[4][5] |
| Serotonin 5-HT2A Receptor Antagonists | (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)-phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine (MPM) | MPM is a selective and high-affinity 5-HT2A antagonist, a GPCR implicated in various neuropsychiatric disorders.[6] This allows for the evaluation of potential GPCR-mediated effects. |
| Synthetic Cathinones (Dopamine/Norepinephrine Reuptake Inhibitors) | α-Pyrrolidinovalerophenone (α-PVP) | α-PVP is a potent dopamine and norepinephrine reuptake inhibitor, and its pyrrolidine ring is crucial for its activity.[7] This provides a benchmark for assessing potential stimulant-like properties. |
This multi-pronged approach allows for a broad initial screening of the novel compound's potential pharmacological profile, covering enzymatic inhibition, GPCR antagonism, and transporter modulation.
Part 2: The Experimental Cascade: From In Vitro Potency to In Vivo Effects
A logical and hierarchical experimental plan is crucial for an efficient and informative comparative study. The workflow should progress from initial in vitro binding and functional assays to more complex in vivo models, with go/no-go decision points at each stage.
In Vitro Potency and Selectivity Determination
The initial step is to determine the binding affinity (Ki) of the novel compound for the hypothesized targets. This is achieved through competitive radioligand binding assays.[8][9]
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the target of interest (e.g., human LTA4 hydrolase, 5-HT2A receptor, or dopamine transporter).[10]
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-labeled selective ligand) and increasing concentrations of the unlabeled test compound (1-[2-(2-methylphenoxy)ethyl]pyrrolidine) or comparator compounds.[11]
-
Incubation: Allow the binding to reach equilibrium. The incubation time and temperature will be target-dependent.[9]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibitory constant (Ki) using the Cheng-Prusoff equation.[11]
Table 2: Hypothetical Comparative Binding Affinity Data
| Compound | LTA4 Hydrolase Ki (nM) | 5-HT2A Receptor Ki (nM) | Dopamine Transporter Ki (nM) |
| 1-[2-(2-methylphenoxy)ethyl]pyrrolidine | To be determined | To be determined | To be determined |
| SC-22716 | 50 | >10,000 | >10,000 |
| MPM | >10,000 | 0.79[6] | >10,000 |
| α-PVP | >10,000 | >1,000 | 25 |
Following the determination of binding affinity, it is crucial to assess the functional consequences of this binding. Depending on the target, different functional assays will be employed.
-
For LTA4 Hydrolase: An enzyme inhibition assay will be performed to measure the compound's ability to block the conversion of LTA4 to LTB4.[12][13]
-
For the 5-HT2A Receptor (a Gq-coupled GPCR): A calcium mobilization assay or an assay measuring the accumulation of inositol phosphates would be appropriate to determine antagonist activity.
-
For G-protein coupled receptors in general: A [35S]GTPγS binding assay can be used to measure G-protein activation and differentiate between agonists, antagonists, and inverse agonists.[5][14][15]
-
For Gi-coupled GPCRs: A cAMP accumulation assay can be used to measure the inhibition of adenylyl cyclase.[1][16]
-
For the Dopamine Transporter: A dopamine uptake inhibition assay using synaptosomes or cells expressing the transporter will quantify the compound's ability to block dopamine reuptake.[17][18]
Experimental Protocol: [35S]GTPγS Binding Assay
-
Membrane Preparation: Use membranes from cells expressing the GPCR of interest.
-
Assay Buffer: Prepare an assay buffer containing GDP to maintain G-proteins in an inactive state.
-
Incubation: In a 96-well plate, incubate the membranes with the test compound, a known agonist (to measure antagonism), and [35S]GTPγS.[19]
-
Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration.
-
Scintillation Counting: Quantify the amount of [35S]GTPγS bound to the G-proteins.
-
Data Analysis: Plot the data to determine the EC50 for agonists or the IC50 for antagonists.[5]
Table 3: Hypothetical Comparative Functional Potency Data
| Compound | LTA4H IC50 (nM) | 5-HT2A IC50 (nM) | DAT IC50 (nM) |
| 1-[2-(2-methylphenoxy)ethyl]pyrrolidine | To be determined | To be determined | To be determined |
| SC-22716 | 75 | >10,000 | >10,000 |
| MPM | >10,000 | 1.5 | >10,000 |
| α-PVP | >10,000 | >1,000 | 50 |
Early assessment of potential safety liabilities is critical. Two key in vitro safety assays are:
-
hERG Channel Inhibition Assay: To assess the risk of cardiac QT prolongation.[2][4] This is typically done using automated patch-clamp electrophysiology.[20]
-
CYP450 Inhibition Assay: To evaluate the potential for drug-drug interactions by determining the compound's ability to inhibit major cytochrome P450 enzymes.[21][22]
Experimental Protocol: hERG Manual Patch-Clamp Assay
-
Cell Culture: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293 cells).
-
Electrophysiology: Using the whole-cell patch-clamp technique, record baseline hERG currents.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound.
-
Data Acquisition: Measure the hERG tail current at each concentration.
-
Data Analysis: Calculate the percentage inhibition of the hERG current and determine the IC50 value.[23]
In Vivo Evaluation
If the in vitro profile is promising (i.e., potent, selective, and with an acceptable safety margin), the investigation proceeds to in vivo models.
Before assessing in vivo efficacy, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. PK studies in rodents will determine key parameters such as bioavailability, plasma half-life, and brain penetration.
The choice of in vivo model will depend on the primary target identified in the in vitro assays.
-
For LTA4 Hydrolase Inhibition: A mouse ex vivo whole blood assay measuring LTB4 production can be used to assess in vivo target engagement.[24]
-
For 5-HT2A Receptor Antagonism: Models of psychosis or studies on locomotor activity can be employed.[25][26] For example, the ability to block DOI (a 5-HT2A agonist)-induced head-twitch behavior in mice is a classic test.
-
For Dopamine Reuptake Inhibition: Locomotor activity monitoring and intravenous self-administration (IVSA) studies in rats are standard models to assess stimulant and abuse potential.[6][27][28]
Experimental Protocol: Rat Intravenous Self-Administration
-
Surgery: Rats are surgically implanted with an intravenous catheter.
-
Training: Animals are trained to press a lever to receive an infusion of the test compound.[29]
-
Dose-Response: The reinforcing effects of different doses of the compound are evaluated.
-
Data Analysis: The number of infusions self-administered at each dose is recorded and compared to a reference compound (e.g., cocaine or α-PVP).[6]
Part 3: Data Synthesis and Interpretation
The culmination of this research is a comprehensive comparison of the novel compound against its comparators.
Table 4: Summary of Hypothetical Comparative Potency Profile
| Parameter | 1-[2-(2-methylphenoxy)ethyl]pyrrolidine | SC-22716 | MPM | α-PVP |
| In Vitro Binding (Ki, nM) | ||||
| LTA4 Hydrolase | TBD | 50 | >10,000 | >10,000 |
| 5-HT2A Receptor | TBD | >10,000 | 0.79[6] | >1,000 |
| Dopamine Transporter | TBD | >10,000 | >10,000 | 25 |
| In Vitro Functional (IC50, nM) | ||||
| LTA4 Hydrolase Inhibition | TBD | 75 | >10,000 | >10,000 |
| 5-HT2A Antagonism | TBD | >10,000 | 1.5 | >1,000 |
| Dopamine Uptake Inhibition | TBD | >10,000 | >10,000 | 50 |
| In Vitro Safety (IC50, µM) | ||||
| hERG Inhibition | TBD | >30 | >30 | 15 |
| CYP3A4 Inhibition | TBD | 10 | >50 | 5 |
| In Vivo Efficacy (ED50, mg/kg) | ||||
| LTB4 Reduction (mouse) | TBD | 5 | N/A | N/A |
| Head-Twitch Block (mouse) | TBD | N/A | 0.1 | N/A |
| Locomotor Activity (rat) | TBD | N/A | N/A | 1.0 |
TBD: To Be Determined; N/A: Not Applicable
Conclusion
This guide provides a robust and scientifically grounded framework for the comparative potency assessment of novel pyrrolidine derivatives like 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. By employing a systematic cascade of in vitro and in vivo assays, researchers can build a comprehensive pharmacological profile of a new chemical entity. This approach, grounded in the principles of target engagement, functional activity, selectivity, and safety, is essential for making informed decisions in the drug discovery and development process. The true potential of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine will only be revealed through the rigorous application of these experimental methodologies.
References
-
PerkinElmer. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit. Bio-protocol. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for hERG Channel Safety Assessment. BenchChem.
-
Wetzell, B., et al. (2019). Synthetic cathinone self-administration in female rats modulates neurotransmitter levels in addiction-related brain regions. Behavioural Brain Research, 376, 112211.
- Ferré, S., et al. (2016). Assay of GTPγS Binding in Autoradiography. Springer Protocols.
-
Evotec. (n.d.). hERG Safety. Cyprotex. Retrieved from [Link]
-
Wetzell, B., et al. (2019, December 30). Synthetic Cathinone Self-Administration in Female Rats Modulates Neurotransmitter Levels in Addiction-Related Brain Regions. PubMed. Retrieved from [Link]
- Avelar, A. J., et al. (2014). The rat intravenous self-administration paradigm for assessment of the abuse liability of synthetic cathinones.
-
Harrison, R. K., & Lerea, K. M. (2012, May 1). GTPγS Binding Assays. NCBI Bookshelf. Retrieved from [Link]
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
- Aarde, S. M., et al. (2020). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers in Pharmacology, 11, 1195.
- Samee, M., et al. (2020). Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. Molecules, 25(12), 2928.
- Wetzell, B., et al. (2025, August 9). Synthetic cathinone self-administration in female rats modulates neurotransmitter levels in addiction-related brain regions.
- PDSP. (n.d.). Functional Assays Protocols. University of North Carolina.
- BenchChem. (2025). Application Notes and Protocols for MRS1186 cAMP Assay. BenchChem.
- Scherer, R. A., et al. (2017). GPCR-radioligand binding assays. Methods in Molecular Biology, 1648, 147-163.
- BenchChem. (2025). Application Notes and Protocols for GTPγS Binding Assay with ZCZ011. BenchChem.
- Rothman, R. B., et al. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 843, 223-233.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River.
- Vasavda, C., et al. (2019). Flow Chart Outlining the Fractionation and [35S]GTPγS-binding Procedure.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4987.
- Baumann, M. H., et al. (2025). Pharmacological effects and pharmacokinetics of the novel synthetic cathinone α-pyrrolidinoisohexanophenone (α-PiHP) compared with α-pyrrolidinovalerophenone (α-PVP) in mice. Neuropharmacology, 267, 109965.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Bienta.
- Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
- Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Protocols.
- Medicilon. (n.d.). CNS Disease Models. Medicilon.
- Scherer, R. A., et al. (2017). GPCR-radioligand binding assays.
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health.
- Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.
- Soto, C. A., et al. (2018). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 9(3), 514-521.
- Tholander, F., et al. (2017). Potency of LTA4H HTS hits against various activities of LTA4H.
- BPS Bioscience. (n.d.).
- Soto, C. A., et al. (2018). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. Profiles RNS.
- Gelin, C. F., et al. (2021). Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. Journal of Medicinal Chemistry, 64(23), 17297-17313.
- BenchChem. (2025). A Comparative In Vivo Analysis of GBR 12935 and Nomifensine: Potency as Dopamine Reuptake Inhibitors. BenchChem.
- Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences.
- Kalueff, A. V., et al. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 23.
- Penning, T. D., et al. (2002). Synthesis of Potent Leukotriene A4 Hydrolase Inhibitors. Identification of 3-[Methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic Acid. Journal of Medicinal Chemistry, 45(16), 3482-3490.
- WuXi Biology. (n.d.). CNS Disease Models and Safety Pharmacology Testing. WuXi AppTec.
- BenchChem. (n.d.).
- Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Pharmaron.
- Creative Bioarray. (n.d.). hERG Safety Assay.
- Haeggström, J. Z., et al. (2007). Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase/aminopeptidase and development of an epoxide hydrolase selective inhibitor. Proceedings of the National Academy of Sciences, 104(51), 20253-20258.
- FDA. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.
- Gat-Yablonski, G., & Yablonski-Tadmor, S. (2022). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 23(15), 8567.
- Fantegrossi, W. E., et al. (2022). “Selective” serotonin 5-HT2A receptor antagonists. Pharmacology & Therapeutics, 232, 108002.
- Trudell, M. L., et al. (2023). Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities. ACS Omega, 8(39), 35824-35831.
- Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia.
- Gray, J. A., & Roth, B. L. (2001). Regulation of Central 5-HT2A Receptors: A Review of in Vivo Studies. Psychopharmacology, 155(2), 121-133.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthetic cathinone self-administration in female rats modulates neurotransmitter levels in addiction-related brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. multispaninc.com [multispaninc.com]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Assay of GTPγS Binding in Autoradiography | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters | MDPI [mdpi.com]
- 19. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. criver.com [criver.com]
- 22. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 23. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 26. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm [frontiersin.org]
- 29. Synthetic cathinone self-administration in female rats modulates neurotransmitter levels in addiction-related brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
Disclaimer: At the time of publication, a specific Safety Data Sheet (SDS) for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine could not be located. The following guidance is meticulously compiled based on the known hazards and handling procedures of structurally related pyrrolidine and phenoxy compounds. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations before implementing these procedures.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Understanding the potential hazards of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine is the foundational step in its safe management. Based on analogous compounds, we can infer a hazard profile that necessitates a cautious and well-protected approach.
Inferred Hazard Profile:
-
Toxicity: Pyrrolidine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. Phenoxy compounds can also exhibit toxicity.
-
Irritation: This compound is likely to be an irritant to the skin, eyes, and respiratory tract.[1][2]
-
Flammability: While not definitively known, many organic compounds, including some pyrrolidines, are flammable.[3][4]
-
Environmental Hazards: Many chemical substances are toxic to aquatic life with long-lasting effects. Therefore, improper disposal can lead to significant environmental contamination.
Personal Protective Equipment (PPE) Protocol:
A proactive approach to personal safety is non-negotiable. The following PPE is mandatory when handling 1-[2-(2-methylphenoxy)ethyl]pyrrolidine and its associated waste:
| Protective Gear | Specification | Rationale |
| Gloves | Chemically resistant nitrile or neoprene gloves. | To prevent skin contact and absorption.[5] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and aerosols.[1][5] |
| Lab Coat | A standard laboratory coat, preferably flame-resistant. | To protect clothing and underlying skin from contamination.[5] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside a fume hood or if aerosolization is possible. | To prevent inhalation of potentially harmful vapors or mists.[6] |
Part 2: Spill Management Protocol
Accidents, though undesirable, must be anticipated. A well-rehearsed spill management plan is a cornerstone of laboratory safety.
Immediate Actions in Case of a Spill:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined above.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[4] Do not use combustible materials like paper towels to absorb large quantities of a potentially flammable substance.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated, chemically compatible, and clearly labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable decontamination solution (e.g., soap and water, followed by a solvent rinse if appropriate), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Part 3: Step-by-Step Disposal Protocol
The proper disposal of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine is a multi-step process that demands meticulous attention to detail to ensure safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Dedicated Waste Stream: All waste contaminated with 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, including unused product, reaction byproducts, contaminated consumables (e.g., pipette tips, gloves, and paper towels), and spill cleanup materials, must be collected in a designated hazardous waste container.[5]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible chemicals can react, leading to heat generation, gas evolution, or other hazardous situations.[7]
2. Container Management:
-
Material Compatibility: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass container.[4][8]
-
Secure Closure: The container must have a secure, leak-proof lid. Keep the container closed at all times except when adding waste.[1][3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-[2-(2-methylphenoxy)ethyl]pyrrolidine," and any other information required by your institution.[5]
3. Storage:
-
Designated Area: Store the sealed and labeled waste container in a well-ventilated, designated hazardous waste accumulation area.[1]
-
Segregation: Store the container away from incompatible materials, heat sources, and open flames.[3][9]
4. Final Disposal:
-
Professional Disposal Service: The final disposal of the hazardous waste must be handled by your institution's EHS department or a licensed chemical waste disposal contractor.[5][10]
-
Prohibited Disposal Methods: Under no circumstances should 1-[2-(2-methylphenoxy)ethyl]pyrrolidine or its waste be disposed of down the drain or in the regular trash.[5][10] This is to prevent environmental contamination and potential damage to plumbing systems.
Visualizing the Disposal Workflow
To aid in the decision-making process for the disposal of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine, the following workflow diagram has been developed.
Caption: Waste Disposal Workflow for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
Conclusion: A Culture of Safety
The responsible management of chemical waste is a fundamental aspect of scientific research. While the absence of a specific SDS for 1-[2-(2-methylphenoxy)ethyl]pyrrolidine presents a challenge, a robust and safe disposal protocol can be effectively implemented by adhering to the principles outlined in this guide. By treating this compound with the caution it deserves, based on the known hazards of its structural analogs, and by working in close collaboration with your institution's EHS department, you can ensure the safety of your laboratory personnel and the preservation of our environment. This commitment to a culture of safety is what builds the deep trust that is the hallmark of a world-class research organization.
References
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione.
- Sigma-Aldrich. (2026, January 29). Safety Data Sheet.
- ChemScene. (2023, July 4). Safety Data Sheet.
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS.
- Apollo Scientific. (n.d.). Pyrrolidine.
- BASF. (2025, August 28). Safety Data Sheet.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Loba Chemie. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2023, September 29). Safety Data Sheet.
- Fisher Scientific. (2010, April 20). Safety Data Sheet.
- CPAChem. (2022, December 13). Safety data sheet.
- EHSO. (2025, December 22). Hazardous Waste - EHSO Manual 2025-2026.
Sources
- 1. chemscene.com [chemscene.com]
- 2. cpachem.com [cpachem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. download.basf.com [download.basf.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
Standard Operating Procedure & Safety Protocol: Handling 1-[2-(2-methylphenoxy)ethyl]pyrrolidine
Introduction: Contextualizing the Hazard
1-[2-(2-methylphenoxy)ethyl]pyrrolidine is a highly specialized synthetic organic intermediate, frequently utilized in pharmacological research as a structural building block for histaminergic and adrenergic ligands. Because it is often handled in its neat, freebase form, this compound presents unique operational and toxicological challenges. To establish a secure laboratory environment, safety protocols cannot be passive; they must be rooted in an understanding of the chemical's mechanistic interaction with biological tissues and strictly adhere to the[1][2].
Hazard Profiling & Mechanistic Toxicity
Before interacting with the compound, it is critical to understand the causality behind its hazard profile. The structure of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine consists of two distinct functional domains that synergistically increase its danger:
-
The Pyrrolidine Ring (Basicity & Corrosivity): With an estimated pKa of 8.8 to 9.3, the tertiary amine group is strongly basic. Upon contact with the physiological moisture of the eyes, mucous membranes, or skin, it triggers a rapid shift to a high-pH environment, leading to localized protein denaturation and severe chemical burns.
-
The 2-Methylphenoxy Ether Moiety (Lipid Permeation): The aromatic ether group renders the molecule highly lipophilic (Log P ~2.5 - 3.5). This allows the caustic amine to bypass the aqueous barriers of human skin and rapidly partition into the lipid-rich stratum corneum, carrying the alkaline hazard directly into systemic circulation or deeper dermal layers.
Caption: Mechanistic toxicity and dermal absorption pathway of lipophilic tertiary amines.
Quantitative Risk Assessment & PPE Matrix
In compliance with the [3], researchers must conduct a hazard-specific assessment to determine protective barriers. Standard nitrile gloves degrade rapidly when exposed to neat basic ethers.
| Physicochemical Property | Value/Estimate | Hazard Causality | PPE & Mitigation Strategy |
| Molecular Weight | 205.3 g/mol | Aerosolization risk during pressurized transfers. | Fume hood minimum 80 fpm; N95/P100 respirator if hood fails[4]. |
| Log P (Lipophilicity) | ~2.5 - 3.5 | Rapid penetration of the stratum corneum. | Double-gloving (Nitrile inner, Butyl/Neoprene outer)[4]. |
| pKa (Pyrrolidine) | ~8.8 - 9.3 | Generates localized high-pH environment causing protein denaturation. | Chemical splash goggles, face shield, rapid neutralization[5]. |
| Physical State | Viscous Freebase | Prolonged surface contact; resistant to standard aqueous cleaning. | Impervious lab coat; multi-step solvent & acid cleanup[4]. |
Core PPE Requirements ("The Armor")
To establish an unbreakable safety boundary against this specific compound, the following configuration is strictly required:
-
Dermal Protection: Double-gloving is mandatory. Wear an inner layer of standard nitrile (for tactile feedback and secondary protection) and an outer layer of Butyl rubber (highly resistant to organic amines and ethers)[4].
-
Ocular Protection: Chemical splash goggles (not standard safety glasses) must be worn at all times. Because the basic pyrrolidine ring can cause irreversible corneal damage, a full face shield must be added when handling volumes >50 mL[4].
-
Respiratory Protection: All manipulations of the neat liquid or concentrated stock must occur within a certified chemical fume hood.
Operational Protocols: A Self-Validating System
Methodologies must be structured so that completing one step implicitly validates the success and safety of the prior step.
Protocol 1: Fume Hood Dispensing and Aliquoting of Neat Liquid Goal: Transfer a highly viscous, basic liquid without aerosolization or cross-contamination.
-
Step 1: Environmental Validation. Verify fume hood face velocity is functional (80-120 fpm) and the sash is positioned at 18 inches. Causality: Establishes a guaranteed negative pressure boundary before the primary container is opened.
-
Step 2: PPE Verification. Don inner nitrile gloves, outer butyl gloves, splash goggles, and an impermeable lab coat.
-
Step 3: Equipment Selection. Utilize a positive-displacement pipette rather than a standard air-displacement pipette. Causality: Air-displacement pipettes are highly inaccurate with viscous or volatile organic liquids, frequently causing drips or sudden aerosolizing pressure equalization. Positive displacement ensures hermetic, zero-drip fluid transfer.
-
Step 4: Dispensing. Slowly aspirate the required volume of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. Dispense directly into a pre-tared, amber glass vial. Causality: Amber glass prevents UV-mediated radical degradation of the ether linkage.
-
Step 5: Primary Decontamination. Wipe the exterior of the transfer pipette and the closed stock bottle with a low-lint wipe dampened with a 1% citric acid solution. Causality: The weak acid instantly protonates any residual freebase amine, converting the volatile, lipophilic liquid into a water-soluble, non-permeating salt[5].
Spill Response and Chemical Disposal Plans
Immediate and scientifically sound remediation prevents localized accidents from becoming facility-wide emergencies.
Minor Spills (Inside Fume Hood, <50 mL):
-
Containment: Surround the spill with inert absorbent pads, sand, or vermiculite. Do NOT use combustible materials like paper towels[5].
-
Chemical Neutralization: Carefully apply a weak acidic neutralizer, such as dilute acetic acid or citric acid, working from the outside of the spill inward. Causality: Neutralizing the alkaline amine dramatically lowers the vapor pressure, halts the corrosive hazard, and prevents uncontrolled exothermic reactions[5].
-
Collection: Scoop the neutralized absorbent into a rigid, sealable hazardous waste container.
-
Secondary Cleaning: Wash the surface with soapy water, followed by an isopropyl alcohol wipe, to strip any remaining lipophilic ether residues.
Chemical Waste Management: Dispose of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine as hazardous chemical waste, strictly segregating it from strong oxidizers, as the ether linkage is combustible. Ensure waste containers are comprehensively labeled per GHS regulations, featuring "Corrosive" and "Toxic" pictograms. Facilities should map their disposal strategies to the structured guidance provided by the [6] to maintain compliance.
References
-
"Safety Corner - American Chemical Society." American Chemical Society. Available at: [Link]
-
"Safety Data Sheet - PRIMEdge." (Details OSHA 29 CFR 1910.132 PPE Hazard Assessment). Available at: [Link]
-
"Material Safety Data Sheet - CERN." (Details PPE guidelines for splash, spill, and respiratory hazards). Available at: [Link]
-
"Safety Data Sheet - Nelson-Jameson." (Details Base Spills neutralization with Citric Acid). Available at: [Link]
-
"Laboratory Safety Guidance." Occupational Safety and Health Administration (OSHA). Available at:[Link]
-
"Laboratories - Overview." Occupational Safety and Health Administration (OSHA). Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
